Garcinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTONLKLWRTCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78824-30-3 | |
| Record name | Bicyclo[3.3.1]non-3-ene-2,9-dione, 3-(3,4-dihydroxybenzoyl)-4-hydroxy-8,8-dimethyl-1,7-bis(3-methyl-2-buten-1-yl)-5-[(2S)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (1R,5R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Extraction and Purification of Garcinol from Garcinia indica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a polyisoprenylated benzophenone derivative primarily isolated from the fruit rind of Garcinia indica, has garnered significant scientific interest for its diverse pharmacological activities. These include potent antioxidant, anti-inflammatory, and anti-cancer properties. Its pleiotropic effects are attributed to its ability to modulate multiple key cellular signaling pathways. This technical guide provides an in-depth overview of the extraction and purification methodologies for this compound, tailored for researchers and professionals in drug development. It includes detailed experimental protocols, comparative data on various techniques, and visualizations of relevant biological pathways and experimental workflows.
Extraction of this compound
The initial and critical step in isolating this compound is its extraction from the dried fruit rinds of Garcinia indica. The choice of extraction method and solvent significantly impacts the yield and purity of the crude extract. This section details several common and advanced extraction techniques.
Conventional Solvent Extraction
Conventional methods like maceration and Soxhlet extraction are widely used due to their simplicity and scalability. The selection of solvent is crucial, with polarity playing a key role in the selective extraction of this compound.
Experimental Protocol: Maceration
-
Preparation of Plant Material: The dried fruit rinds of Garcinia indica are coarsely powdered.
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Extraction: The powdered material is submerged in a suitable solvent (e.g., methanol, ethanol, or a dichloromethane:methanol mixture) in a sealed container. A solid-to-solvent ratio typically ranges from 1:10 to 1:20 (w/v).
-
Incubation: The mixture is left to stand for a period of 24 to 72 hours at room temperature, with intermittent shaking to enhance extraction efficiency.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Experimental Protocol: Soxhlet Extraction
-
Preparation of Plant Material: The dried and powdered fruit rinds are packed into a thimble.
-
Extraction: The thimble is placed in a Soxhlet extractor, and a suitable solvent (e.g., hexane, ethanol, or methanol) is added to the flask[1]. The apparatus is heated, allowing the solvent to vaporize, condense, and percolate through the plant material, extracting this compound in the process.
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Duration: The extraction is typically run for several hours (e.g., 4-8 hours) or until the solvent in the siphon tube runs clear.
-
Concentration: After extraction, the solvent is evaporated from the extract to obtain the crude this compound-rich fraction.
Advanced Extraction Techniques
Modern extraction techniques offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.
1.2.1. Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent.
Experimental Protocol: Ultrasound-Assisted Extraction
-
Sample Preparation: Powdered Garcinia indica fruit rinds are mixed with an appropriate solvent (e.g., 75% methanol) in an extraction vessel[2].
-
Ultrasonication: The vessel is placed in an ultrasonic bath or subjected to sonication using an ultrasonic probe.
-
Parameter Optimization: Key parameters such as ultrasound intensity (e.g., 80 W/cm²), temperature (e.g., 60°C), and extraction time (e.g., 45 minutes) are optimized to maximize the yield of polyphenols, including this compound[2][3].
-
Recovery: The extract is filtered and concentrated as described in the conventional methods.
1.2.2. Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction. While specific protocols for this compound from Garcinia indica are not extensively detailed in the reviewed literature, a general procedure can be outlined based on the extraction of similar compounds from other plant matrices.
General Experimental Protocol: Microwave-Assisted Extraction
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Sample Preparation: The powdered plant material is suspended in a microwave-transparent solvent (e.g., ethanol, methanol) in a specialized microwave extraction vessel.
-
Extraction: The vessel is placed in a microwave reactor, and microwave power (e.g., 100-800 W) and extraction time (e.g., 5-30 minutes) are applied.
-
Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered and concentrated.
1.2.3. Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract target compounds. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds.
General Experimental Protocol: Supercritical Fluid Extraction
-
Sample Preparation: The dried and ground plant material is packed into an extraction vessel.
-
Extraction: Supercritical CO₂ is pumped through the vessel at a specific temperature (e.g., 40-60°C) and pressure (e.g., 250-400 bar)[4]. A co-solvent such as ethanol may be added to the CO₂ stream to increase the polarity of the fluid.
-
Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the extracted compounds to precipitate. The CO₂ can then be recycled.
Comparison of Extraction Methods
The following table summarizes the parameters and outcomes of different extraction methods for this compound, based on available literature.
| Extraction Method | Solvent(s) | Key Parameters | This compound Yield/Content | Reference(s) |
| Maceration | Dichloromethane:Methanol (1:1) | 24 hours, Room Temperature | 150g crude extract from 1kg rind | |
| Soxhlet Extraction | Hexane | 4 hours | 1.5% crystallized this compound from extract | |
| Soxhlet Extraction | Ethanol, Methanol, Acetone, Aqueous | 8 hours | Ethanol extract showed the best results | |
| Ultrasound-Assisted | Dichloromethane:Methanol (1:1) | 45 minutes, 40°C | 15.51% this compound in the extract | |
| Ultrasound-Assisted | 75% Methanol | 80 W/cm², 60°C | High yield of total phenolics | |
| Solvent Extraction | 80% (v/v) Aqueous Ethanol | Not specified | Superior to water or acidified water | |
| Solvent Extraction | 60% (v/v) Aqueous 1-Propanol | Not specified | Superior to water or acidified water |
Purification of this compound
Crude extracts of Garcinia indica contain a complex mixture of compounds. Therefore, purification is essential to isolate this compound for research and drug development purposes. Chromatographic techniques are the most effective methods for this.
Column Chromatography
Column chromatography, including conventional and flash chromatography, is a widely used technique for the purification of this compound from crude extracts.
Experimental Protocol: Column Chromatography
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Stationary Phase: Silica gel (e.g., 60-120 or 200-300 mesh) is typically used as the stationary phase.
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Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane or petroleum ether).
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Sample Loading: The crude extract is adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
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Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like hexane or petroleum ether and gradually introducing a more polar solvent such as ethyl acetate.
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
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Final Purification: Fractions rich in this compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent (e.g., n-hexane) to obtain pure yellow crystals of this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity, preparative HPLC is the method of choice. It offers higher resolution and efficiency compared to conventional column chromatography.
Experimental Protocol: Preparative HPLC
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Column: A reversed-phase column (e.g., C18) is commonly used for the purification of this compound.
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Mobile Phase: A mixture of an aqueous solvent (often with a modifier like acetic acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase.
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Elution Mode: Isocratic or gradient elution can be employed. A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to achieve better separation of complex mixtures.
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Sample Injection: The partially purified this compound fraction is dissolved in the mobile phase and injected into the HPLC system.
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Fraction Collection: The eluent is monitored by a detector (e.g., UV-Vis), and the fraction corresponding to the this compound peak is collected.
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Post-Purification: The collected fraction is concentrated to remove the mobile phase, yielding highly pure this compound.
Comparison of Purification Methods
| Purification Method | Stationary Phase | Mobile Phase/Eluent | Purity/Outcome | Reference(s) |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Petroleum Ether with increasing Ethyl Acetate | Pure this compound after recrystallization | |
| Flash Chromatography | Silica Gel | Hexane and Ethyl Acetate in increasing polarity | This compound-enriched fraction | |
| Preparative HPLC | Reversed-Phase C18 | Methanol-0.1% aqueous acetic acid (gradient) | High purity this compound | |
| Vacuum Column Chromatography | Silica Gel | Not specified | Isolation of this compound |
Structural Elucidation and Analytical Methods
Once purified, the identity and purity of this compound are confirmed using various analytical techniques.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C8 or C18 column and a mobile phase of acetonitrile and acidified water is commonly used for the quantification of this compound. Detection is typically performed using a UV detector at around 276 nm.
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High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable tool for the quantification of this compound. A mobile phase of Toluene:Ethyl acetate:Formic acid (e.g., 4:1:0.5 v/v/v) on silica gel 60 F254 plates can be used.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS) is used to determine the molecular weight and fragmentation pattern of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of this compound, providing detailed information about the arrangement of protons and carbons in the molecule.
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
Anti-inflammatory Pathways
This compound has been shown to inhibit key inflammatory pathways, primarily through the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting NF-κB activation, this compound suppresses the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, COX-2, and iNOS.
Anti-cancer Pathways
The anti-cancer activity of this compound is mediated through its influence on multiple signaling cascades involved in cell proliferation, survival, and apoptosis. These include:
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STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: this compound inhibits the phosphorylation and activation of STAT3, a key transcription factor that promotes tumor cell proliferation and survival.
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PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival. This compound has been reported to downregulate the activation of PI3K and Akt, leading to the inhibition of cell proliferation and induction of apoptosis.
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MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound can modulate the activity of MAPK pathways, such as ERK, JNK, and p38, which are involved in regulating cell growth, differentiation, and apoptosis.
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Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. This compound can inhibit the Wnt/β-catenin signaling, leading to decreased cell proliferation.
Visualizations
Experimental Workflows
Caption: General workflow for the extraction and purification of this compound.
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Conclusion
The extraction and purification of this compound from Garcinia indica are pivotal for advancing its potential as a therapeutic agent. This guide has outlined both conventional and modern techniques, providing detailed protocols and comparative data to aid researchers in selecting the most appropriate methods for their specific needs. While traditional solvent extraction methods are straightforward, advanced techniques like UAE can offer improved efficiency. The purification of this compound to a high degree of purity, typically achieved through column chromatography followed by recrystallization or preparative HPLC, is essential for accurate biological and pharmacological studies. The elucidation of this compound's mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB, STAT3, and PI3K/Akt, provides a solid foundation for its further development in the pharmaceutical industry. This comprehensive guide serves as a valuable resource for scientists and professionals dedicated to unlocking the full therapeutic potential of this compound.
References
- 1. annalsofplantsciences.com [annalsofplantsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Garcinol's Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to elucidate the chemical structure of Garcinol, a polyisoprenylated benzophenone found in the fruit rind of Garcinia indica. The unique structural features of this compound, including its phenolic hydroxyl groups and β-diketone moiety, contribute to its significant biological activities, such as antioxidant and anti-cancer properties. Accurate structural confirmation is paramount for its development as a therapeutic agent. This document details the experimental protocols and interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Isolation of this compound
Prior to spectroscopic analysis, this compound must be isolated and purified from its natural source, typically the dried fruit rinds of Garcinia indica.
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Extraction:
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Air-dried and powdered fruit rinds of Garcinia indica are exhaustively extracted with methanol at room temperature.
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The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
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Solvent Partitioning:
-
The crude extract is suspended in water and partitioned with ethyl acetate.
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The ethyl acetate layer, containing this compound, is collected and the solvent is evaporated.
-
-
Chromatographic Purification:
-
The resulting ethyl acetate extract is subjected to column chromatography on silica gel.
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The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those containing this compound are pooled.
-
-
Recrystallization:
-
The pooled fractions are concentrated, and the residue is recrystallized from n-hexane to yield pure, yellow needles of this compound. The purity is then confirmed by High-Performance Liquid Chromatography (HPLC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for complete structural assignment.
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
1D NMR Acquisition:
-
¹H NMR: Standard single-pulse experiments are performed to acquire the proton spectrum.
-
¹³C NMR: Proton-decoupled experiments are conducted to obtain the carbon spectrum.
-
-
2D NMR Acquisition:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different structural fragments.
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Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 18.0 | s | - | Hydrogen-bonded phenolic hydroxyl |
| 6.95 | dd | 9.0, 2.0 | Aromatic proton |
| 6.91 | d | 2.0 | Aromatic proton |
| 6.60 | d | 9.0 | Aromatic proton |
| 5.10 | t | 5.0 | Olefinic proton |
| 5.06 | t | 5.0 | Olefinic proton |
| 4.96 | t | 5.0 | Olefinic proton |
| 4.40 | d | 15.0 | Vinylic methylene proton |
| 2.80-1.46 | m | - | Methylene and methine protons |
| 1.84, 1.78, 1.74, 1.70, 1.69, 1.67, 1.62, 1.60, 1.59, 1.56, 1.54 | s | - | Methyl protons (=C-CH₃) |
| 1.21, 1.17, 1.05, 1.01 | s | - | Saturated tertiary methyl protons |
Data compiled from multiple sources.[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 213.4 | C | Carbonyl (C=O) |
| 171.9 | C | Ester Carbonyl (C=O) |
| 162.7 | C | Aromatic C-O |
| 155.3 | C | Aromatic C-O |
| 148.2 | C | Aromatic C |
| 146.9 | C | Aromatic C |
| 137.2 | C | Olefinic C |
| 133.0 | C | Olefinic C |
| 132.1 | C | Olefinic C |
| 124.3 | CH | Aromatic CH |
| 124.0 | CH | Olefinic CH |
| 123.9 | CH | Olefinic CH |
| 122.1 | CH | Aromatic CH |
| 115.6 | CH | Aromatic CH |
| 112.6 | CH₂ | Vinylic CH₂ |
| 108.5 | C | Quaternary C |
| 76.1 | CH | Methine CH |
| 43.4 | C | Quaternary C |
| 36.1 | CH₂ | Methylene CH₂ |
| 32.6 | CH₂ | Methylene CH₂ |
| 29.0 | CH₂ | Methylene CH₂ |
| 27.1 | CH₃ | Methyl CH₃ |
| 26.0 | CH₃ | Methyl CH₃ |
| 25.5 | CH₃ | Methyl CH₃ |
| 22.6 | CH₃ | Methyl CH₃ |
| 18.1 | CH₃ | Methyl CH₃ |
| 18.0 | CH₃ | Methyl CH₃ |
| 17.6 | CH₃ | Methyl CH₃ |
Note: Assignments are based on available literature and may require 2D NMR for unambiguous confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
-
Sample Preparation: A stock solution of this compound is prepared in methanol (or acetonitrile) at a concentration of approximately 1 mg/mL and then diluted to the ng/mL range for analysis.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS), such as a triple quadrupole or Q-TOF instrument, equipped with an Electrospray Ionization (ESI) source is used.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).
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Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.4-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan for molecular ion identification and product ion scan (tandem MS) for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) is often used.
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Table 3: Mass Spectrometry Data of this compound
| m/z (mass-to-charge ratio) | Ion Type | Interpretation |
| 603.3 | [M+H]⁺ | Protonated molecule (Molecular Weight = 602.3) |
| 602 | [M]⁺ | Molecular ion |
| 533 | [M - C₅H₉]⁺ | Loss of an isopentenyl group |
| 465 | [M - C₁₀H₁₇]⁺ | Loss of a geranyl group |
| 341 | [M - C₁₀H₁₇ - C₉H₁₆]⁺ | Subsequent fragmentation |
| 137 | [C₇H₅O₃]⁺ | Dihydroxybenzoyl fragment |
Data compiled from multiple sources.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
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Sample Preparation: A small amount of solid, purified this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Table 4: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3500 - 3200 | O-H stretching | Phenolic hydroxyl groups |
| 2978 - 2879 | C-H stretching | Aliphatic C-H (methyl, methylene) |
| 1730 - 1715 | C=O stretching | Saturated carbonyl (β-diketone) |
| 1640 | C=C stretching | Alkene and aromatic rings |
| 1595 | C=C stretching | Aromatic ring |
| 1460 | C-H bending | Aliphatic C-H |
| 1313 | C-O stretching | Phenolic C-O |
Data compiled from multiple sources.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance is measured over a wavelength range of 200-800 nm. The solvent is used as a blank reference.
Table 5: UV-Vis Absorption Maxima of this compound
| Wavelength (λmax) in nm | Solvent | Interpretation |
| 363 | Ethanol | π → π* transition in the conjugated β-diketone system |
| 250 - 256 | Ethanol | π → π* transition in the benzoyl moiety |
Data compiled from multiple sources.[1]
Integrated Spectroscopic Analysis Workflow
The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.
References
Garcinol's Mechanism of Action in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Traditionally used in Ayurvedic medicine for its antioxidant and anti-inflammatory effects, recent scientific investigations have elucidated its multifaceted mechanism of action against various cancer cell lines.[1][3][4] This technical guide provides a comprehensive overview of the molecular pathways targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through a combination of mechanisms, primarily by:
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Inhibition of Histone Acetyltransferases (HATs): this compound is a well-documented inhibitor of the p300/CBP and PCAF histone acetyltransferases. By competitively binding to the active site of these enzymes, this compound alters histone acetylation patterns, leading to changes in chromatin structure and the regulation of gene expression. This epigenetic modulation affects a wide array of oncogenic and tumor-suppressive pathways.
-
Modulation of Key Signaling Pathways: this compound has been shown to interfere with several critical signaling cascades that are often dysregulated in cancer, including NF-κB, STAT3, PI3K/AKT, and Wnt/β-catenin.
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Induction of Cell Cycle Arrest: This compound can halt the progression of the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation.
Quantitative Data: Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines, reflecting differential sensitivities to the compound.
| Cancer Type | Cell Line | IC50 (µM) | Duration (h) | Reference |
| Leukemia | HL-60 | 9.42 | Not Specified | |
| K562 | 19.5 | Not Specified | ||
| Neuroblastoma | SH-SY5Y | 7.78 | 24 | |
| SH-SY5Y | 6.80 | 48 | ||
| SH-SY5Y | 6.30 | 72 | ||
| Pancreatic Cancer | BxPC-3 | ~15 | 72 | |
| Prostate Cancer | PC-3 | ~10 | 72 | |
| LNCaP | ~18 | 72 | ||
| C4-2B | ~12 | 72 | ||
| HAT Inhibition | p300 | 7 | Not Applicable | |
| PCAF | 5 | Not Applicable |
Signaling Pathways Modulated by this compound
This compound's ability to modulate multiple signaling pathways is central to its anti-cancer activity.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation and is often constitutively active in cancer cells. This compound has been shown to inhibit this pathway in various cancer cell lines, including breast, prostate, and pancreatic cancer.
Mechanism of Inhibition:
-
This compound inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.
-
This prevents the nuclear translocation of the p65 subunit of NF-κB.
-
As a result, the transcription of NF-κB target genes involved in cell survival (Bcl-2, Bcl-xL, survivin), proliferation (cyclin D1), and inflammation is downregulated.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and invasion. This compound has been demonstrated to inhibit STAT3 signaling in breast, prostate, and pancreatic cancer cells.
Mechanism of Inhibition:
-
This compound inhibits the phosphorylation of STAT3 at both Tyr705 and Ser727 residues in a dose-dependent manner.
-
Computational modeling suggests that this compound can bind to the SH2 domain of STAT3, thereby suppressing its dimerization.
-
As a HAT inhibitor, this compound also inhibits the acetylation of STAT3, which impairs its DNA binding ability.
-
Inhibition of STAT3 activation leads to the downregulation of its target genes, including those involved in proliferation (cyclin D1), survival (Bcl-2, Bcl-xL, survivin), and angiogenesis (VEGF).
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and its aberrant activation is implicated in the development and progression of several cancers. This compound has been shown to inhibit this pathway, particularly in non-small cell lung cancer and breast cancer.
Mechanism of Inhibition:
-
This compound impairs the phosphorylation of LRP6, a co-receptor for Wnt.
-
It leads to a decrease in the levels of β-catenin, Dvl2, and Axin2.
-
This compound promotes the phosphorylation of β-catenin, leading to its degradation and reduced nuclear localization.
-
This results in the downregulation of Wnt target genes such as cyclin D1.
Induction of Apoptosis
This compound induces apoptosis in a wide range of cancer cells through the modulation of pro- and anti-apoptotic proteins.
Key Molecular Events:
-
Upregulation of Pro-apoptotic Proteins: this compound increases the expression of Bax and Bad.
-
Downregulation of Anti-apoptotic Proteins: It suppresses the expression of Bcl-2, Bcl-xL, survivin, and XIAP.
-
Activation of Caspases: this compound treatment leads to the activation of caspase-3, -8, and -9, and subsequent cleavage of PARP.
-
Mitochondrial Pathway: It induces the release of cytochrome c from the mitochondria into the cytosol.
-
Death Receptor Pathway: this compound can upregulate the expression of death receptors DR4 and DR5, sensitizing cancer cells to TRAIL-induced apoptosis.
Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest at different phases in various cancer cell lines.
Molecular Targets:
-
Downregulation of Cyclins: this compound treatment leads to decreased expression of cyclin D1, cyclin D3, and cyclin E.
-
Inhibition of Cyclin-Dependent Kinases (CDKs): It inhibits the activity of CDK2 and CDK4.
-
Upregulation of CDK Inhibitors: In some cancer cell lines, this compound can upregulate the expression of p21.
The specific phase of cell cycle arrest can be cell-type dependent. For instance, in endometrial cancer cells, this compound induced G1 phase arrest in ISH cells and G2/M phase arrest in HEC-1B cells. In p53-null H1299 lung cancer cells, this compound caused G1 arrest, while in p53-wild type H460 cells, it induced apoptosis.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p65, IκBα, Bcl-2, Bax, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Histone Acetyltransferase (HAT) Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of HAT enzymes like p300 and PCAF.
Materials:
-
Recombinant p300 or PCAF enzyme
-
Histone H3 or H4 peptide substrate
-
[³H]-Acetyl-CoA
-
This compound
-
Assay buffer
-
Filter paper
-
Scintillation counter
Procedure:
-
Set up reaction mixtures containing the HAT enzyme, histone substrate, and various concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate at 30°C for a specified time.
-
Spot the reaction mixture onto filter paper to capture the acetylated histones.
-
Wash the filter paper to remove unincorporated [³H]-Acetyl-CoA.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of HAT inhibition by this compound compared to the control.
Conclusion
This compound is a promising multi-targeted agent for cancer therapy. Its ability to inhibit histone acetyltransferases and modulate key oncogenic signaling pathways, coupled with its capacity to induce apoptosis and cell cycle arrest, underscores its potential as a lead compound for the development of novel anti-cancer drugs. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a foundational understanding of this compound's mechanism of action and offers standardized protocols for its investigation in a research setting.
References
- 1. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Anti-Inflammatory Mechanisms of Garcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garcinol, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its effects, offering a valuable resource for researchers and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling cascades modulated by this promising natural compound. This compound's multifaceted anti-inflammatory action involves the inhibition of key pro-inflammatory enzymes and the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3).
Core Anti-Inflammatory Pathways of this compound
This compound's anti-inflammatory prowess stems from its ability to target multiple, interconnected signaling cascades and enzymes that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory processes, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate gene transcription.[1]
This compound intervenes in this cascade by downregulating the phosphorylation of the IKK complex, which in turn prevents the phosphorylation and degradation of IκBα.[1][3] This action effectively traps NF-κB in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK1/2, p38, and JNK, is another critical regulator of inflammation. This compound has been demonstrated to suppress the phosphorylation of key kinases within this pathway. For instance, in LPS-stimulated macrophages, this compound treatment leads to a reduction in the phosphorylation of ERK1/2, a key factor in the release of arachidonic acid, a precursor for pro-inflammatory mediators.
Attenuation of the STAT3 Signaling Pathway
STAT3 is a transcription factor that, when constitutively activated, is implicated in chronic inflammation and tumorigenesis. This compound has been identified as an effective inhibitor of STAT3 signaling. It has been shown to suppress the phosphorylation of STAT3 at tyrosine 705 in a dose- and time-dependent manner. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes involved in cell proliferation and survival.
Direct Inhibition of Pro-Inflammatory Enzymes
Beyond signaling pathways, this compound directly targets enzymes responsible for the synthesis of inflammatory mediators. It is a potent inhibitor of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1). It also interferes with cyclooxygenase-1 (COX-1) activity. The inhibition of these enzymes leads to a decreased production of leukotrienes and prostaglandins, which are key players in the inflammatory response.
Quantitative Data on this compound's Bioactivity
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's efficacy.
| Assay | Cell Line/Model | Parameter | Value | Reference |
| Cell Viability | RAW 264.7 Macrophages | IC50 | 67.86 ± 1.25 µM | |
| Cell Viability | THP-1 Macrophages | IC50 | 78.45 ± 2.13 µM | |
| 5-Lipoxygenase Inhibition | Cell-free assay | IC50 | 0.1 µM | |
| mPGES-1 Inhibition | Cell-free assay | IC50 | 0.3 µM | |
| COX-1 Inhibition | Cell-free assay | IC50 | 12 µM | |
| COX-2 Inhibition | A549 cells | No significant effect | ≤ 30 µM | |
| Cell Proliferation | Human Pancreatic BxPC-3 Cells | IC50 | 20 µM | |
| Cell Proliferation | Human Lung Carcinoma Cells | IC50 | 10 µM |
Table 1: In Vitro Inhibitory Concentrations of this compound.
| Study Type | Animal Model | Treatment | Key Findings | Reference |
| Colon Carcinogenesis | Male F344 rats | 0.01% and 0.05% dietary this compound | Significant reduction in aberrant crypt foci formation | |
| Colitis-Associated Colon Cancer | Male ICR mice | Dietary administration of this compound | Reduced tumor size and incidence; downregulated COX-2, cyclin D1, and VEGF expression | |
| Xenograft Breast Cancer | SCID mice | This compound administration for 4 weeks | Significant reduction in tumor growth; downregulation of total and phosphorylated STAT3 | |
| Hyperlipidemia | C57BL/6 mice | This compound enriched fraction (50 and 100 mg/kg) | Significantly lowered IL-6 levels |
Table 2: In Vivo Anti-Inflammatory and Chemopreventive Effects of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.
NF-κB Inhibition Assay (Western Blot)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway in macrophage cell lines.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 or THP-1 macrophage cells in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) for 1-2 hours.
-
Stimulate the cells with an NF-κB agonist, such as LPS (500 ng/mL), for a specified time (e.g., 30 minutes).
2. Protein Extraction:
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, and p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
STAT3 Activation Assay (Western Blot)
This protocol describes the methodology to evaluate this compound's inhibitory effect on STAT3 phosphorylation.
1. Cell Culture and Treatment:
-
Culture cancer cell lines with constitutively active STAT3 (e.g., C3A, MDA-MB-231) in appropriate media.
-
Treat the cells with different concentrations of this compound (e.g., 10, 25, 50 µM) for various time points (e.g., 1, 3, 6 hours).
2. Protein Extraction and Western Blotting:
-
Follow the same procedure for protein extraction and Western blotting as described in the NF-κB inhibition assay (Section 3.1).
-
Use primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
3. Data Analysis:
-
Analyze the data as described in the NF-κB protocol to determine the effect of this compound on STAT3 phosphorylation.
MAPK Pathway Analysis (Western Blot)
This protocol details the investigation of this compound's impact on the phosphorylation of key MAPK proteins.
1. Cell Culture and Treatment:
-
Use appropriate cell lines (e.g., macrophages, cancer cells) and treat with this compound and a suitable stimulant (e.g., LPS, growth factors) as described previously.
2. Protein Extraction and Western Blotting:
-
Perform protein extraction and Western blotting as outlined in Section 3.1.
-
Use primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, phospho-JNK, and total JNK.
3. Data Analysis:
-
Quantify and normalize the band intensities to assess the effect of this compound on MAPK activation.
In Vitro COX-2 Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on COX-2 activity.
1. Assay Principle:
-
Utilize a commercial COX-2 inhibitor screening assay kit that typically measures the peroxidase activity of COX-2. The assay involves the conversion of a chromogenic substrate into a colored product, which can be measured spectrophotometrically.
2. Procedure:
-
Prepare a reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and the assay buffer.
-
Add various concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Measure the absorbance at the appropriate wavelength using a microplate reader at different time points.
3. Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vivo Anti-Inflammatory Study in a Mouse Model of Colitis
This protocol outlines a general procedure for evaluating the in vivo anti-inflammatory effects of this compound.
1. Animal Model:
-
Use male ICR or C57BL/6 mice.
-
Induce colitis by administering dextran sulfate sodium (DSS) in the drinking water.
2. Treatment:
-
Administer this compound to the mice via dietary intake or oral gavage at different doses (e.g., 50, 100 mg/kg/day).
-
Include a control group receiving the vehicle and a positive control group receiving a known anti-inflammatory drug.
3. Assessment of Colitis:
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and measure the colon length.
-
Collect colon tissue for histological analysis to assess inflammation and tissue damage.
4. Molecular Analysis:
-
Prepare protein lysates from colon tissue to analyze the expression of inflammatory markers (e.g., COX-2, iNOS, pro-inflammatory cytokines) by Western blotting or ELISA.
5. Statistical Analysis:
-
Analyze the data using appropriate statistical tests (e.g., ANOVA) to determine the significance of this compound's effects.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of MAPK and STAT3 signaling pathways.
Caption: A generalized experimental workflow for investigating this compound.
Conclusion
This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, MAPK, and STAT3 signaling pathways, along with its direct enzymatic inhibition of 5-LOX and COX-1, underscores its potential for the development of novel therapeutics for a range of inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the mechanisms of action and therapeutic applications of this promising natural compound. While preclinical studies are encouraging, further investigation, including systematic pharmacokinetic and toxicological studies, is warranted to translate these findings into clinical practice.
References
- 1. Targeting NF-κB signaling cascades of glioblastoma by a natural benzophenone, this compound, via in vitro and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Garcinol's role as a histone acetyltransferase inhibitor
An In-depth Technical Guide to Garcinol as a Histone Acetyltransferase Inhibitor
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a polyisoprenylated benzophenone derived from the fruit rind of Garcinia indica, has emerged as a significant natural compound in epigenetic research.[1][2][3] Initially recognized for its antioxidant and anti-inflammatory properties, this compound is now extensively studied as a potent inhibitor of histone acetyltransferases (HATs).[2][4] This technical guide provides a comprehensive overview of this compound's mechanism as a HAT inhibitor, its impact on critical cellular signaling pathways, and its therapeutic potential, particularly in oncology. The guide includes quantitative inhibitory data, detailed experimental methodologies, and visual diagrams of key pathways and workflows to support advanced research and development.
Core Mechanism: Inhibition of Histone Acetyltransferases (HATs)
This compound's primary epigenetic role is the direct inhibition of the p300/CBP and PCAF families of histone acetyltransferases. Histone acetylation is a critical epigenetic modification that relaxes chromatin structure, allowing for transcriptional activation. By inhibiting HATs, this compound prevents the transfer of acetyl groups to histone tails, leading to a more condensed chromatin state and repression of gene transcription.
Mechanism of Inhibition: Kinetic analyses have demonstrated that this compound acts as a mixed-type inhibitor against both p300 and PCAF. It functions as a competitive inhibitor with respect to the histone substrate, suggesting it binds to the active site of the enzyme, and as a non-competitive inhibitor with respect to Acetyl-CoA. This dual mechanism effectively blocks the acetylation of histones, particularly impacting histone H3 and H4. Notably, this compound has been shown to specifically reduce the acetylation of H3K18, a mark required for S-phase progression in the cell cycle.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against key HATs has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency.
| Target HAT | IC₅₀ Value (μM) | Cell Line / System | Reference |
| p300 | ~7.0 | In vitro (HeLa core histones) | |
| PCAF | ~5.0 | In vitro (HeLa core histones) | |
| GCN5 | Inhibitory effects noted | Toxoplasma gondii |
Table 1: Summary of this compound's IC₅₀ values against major histone acetyltransferases.
Kinetic studies further elucidate the nature of this inhibition. For both p300 and PCAF, in the presence of this compound, the Michaelis constant (Kₘ) increases while the maximum reaction velocity (Vₘₐₓ) remains unchanged when histone concentration is varied, confirming competitive inhibition with respect to histones.
| Enzyme | Condition | Kₘ | Vₘₐₓ | Inhibition Type (vs. Histone) |
| p300 | Varying Histone Conc. | Increases | Unchanged | Competitive |
| PCAF | Varying Histone Conc. | Increases | Unchanged | Competitive |
| p300 | Varying Acetyl-CoA Conc. | Increases | Decreases | Mixed |
| PCAF | Varying Acetyl-CoA Conc. | Increases | Decreases | Mixed |
Table 2: Summary of Kinetic Parameters for this compound Inhibition (Data interpreted from Lineweaver-Burk plots).
Key Signaling Pathways Modulated by this compound
This compound's HAT inhibitory activity leads to the downstream modulation of numerous signaling pathways critical to cancer cell proliferation, survival, and metastasis. This occurs through the altered acetylation of both histone and non-histone proteins, including key transcription factors.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. This compound effectively suppresses this pathway by:
-
Inhibiting p65 Acetylation: Preventing the acetylation of the p65 subunit, which is crucial for its transcriptional activity.
-
Blocking Nuclear Translocation: Reducing the translocation of p65 from the cytoplasm to the nucleus. This leads to the downregulation of NF-κB target genes such as Cyclin D1, Bcl-2, Bcl-xL, VEGF, and COX-2.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor frequently activated in cancer, promoting cell invasion and angiogenesis. This compound inhibits the STAT3 pathway by:
-
Reducing Phosphorylation: Decreasing the phosphorylation of STAT3 at Tyr705, which is required for its activation and dimerization.
-
Suppressing Target Genes: Downregulating STAT3-controlled genes like VEGF and matrix metalloproteinases (MMPs), thereby reducing cell invasion and angiogenesis.
Cell Cycle Progression
This compound is a potent inducer of cell cycle arrest, primarily at the G1/S or S phase transition. This is achieved by altering the expression of key cell cycle regulators:
-
Downregulation of Cyclins and CDKs: Decreases the expression of Cyclin D1, Cyclin D3, CDK2, and CDK4.
-
Upregulation of CDK Inhibitors: Increases the expression of tumor suppressor proteins like p21.
Apoptosis
This compound induces programmed cell death in a variety of cancer cell lines. The pro-apoptotic effects are mediated by:
-
Caspase Activation: Activating executioner caspases like caspase-3 and caspase-9.
-
Modulation of Bcl-2 Family Proteins: Increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.
-
Upregulation of Death Receptors: Increasing the expression of death receptors like DR5, sensitizing cells to apoptosis-inducing ligands like TRAIL.
Experimental Protocols
In Vitro HAT Activity Assay (Filter Binding Method)
This assay quantifies the inhibitory effect of this compound on HAT enzyme activity.
Materials:
-
Recombinant human p300 or PCAF
-
HeLa core histones
-
[³H]-labeled Acetyl-Coenzyme A
-
This compound (dissolved in DMSO)
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures in HAT assay buffer containing HeLa core histones (substrate) and a fixed concentration of [³H]acetyl-CoA.
-
Add varying concentrations of this compound to the experimental tubes. Use DMSO as a vehicle control. Include a "no enzyme" control.
-
Initiate the reaction by adding the recombinant HAT enzyme (p300 or PCAF).
-
Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto P81 filter paper.
-
Wash the filters extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.
-
Air dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to HAT activity.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.
Cellular Histone Acetylation Assay (Western Blot)
This method assesses this compound's effect on histone acetylation levels within cultured cells.
Materials:
-
HeLa or other cancer cell lines
-
This compound
-
Cell lysis buffer and histone acid extraction buffers
-
Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total-H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Harvest the cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).
-
Quantify the protein concentration of the extracted histones.
-
Separate equal amounts of histone proteins by SDS-PAGE (e.g., 15% gel) and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against a specific acetylation mark (e.g., anti-acetyl-H3K18).
-
Probe a parallel blot with an antibody for total histone H3 as a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the acetylated histone band intensity relative to the total histone control indicates HAT inhibition.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating this compound's properties as a HAT inhibitor.
Alternative Mechanisms and Contradictory Findings
While the role of this compound as a p300/PCAF inhibitor is well-established, some studies have proposed additional or alternative mechanisms.
-
HDAC11 Inhibition: A study surprisingly identified this compound as a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11), with an IC₅₀ of ~5 µM. This finding suggests a more complex regulatory role for this compound in epigenetics than previously understood. The same study reported that this compound did not alter global histone H3 or H4 acetylation in their cellular assays, a finding that contrasts with other reports.
-
Pro-inflammatory Effects: Contrary to its widely reported anti-inflammatory properties, one study found that this compound exacerbated lipopolysaccharide (LPS)-induced inflammation in macrophages and mice, suggesting that its effects may be context-dependent.
Conclusion and Future Directions
This compound is a potent, naturally occurring inhibitor of the p300/CBP and PCAF histone acetyltransferases. This primary mechanism of action underpins its ability to modulate a wide array of oncogenic signaling pathways, including NF-κB and STAT3, leading to the induction of cell cycle arrest and apoptosis in cancer cells. The quantitative data and established experimental protocols provide a solid foundation for its use as a tool compound in epigenetic research.
Despite promising preclinical data, the translation of this compound into a clinical setting requires further investigation. Future research should focus on comprehensive in vivo studies to establish safety profiles, effective dosing, and bioavailability. Furthermore, clarifying its role as a potential HDAC11 inhibitor and understanding the context-dependent nature of its inflammatory effects will be crucial for its development as a next-generation epigenetic therapeutic agent.
References
A Comprehensive Technical Guide to the In Vitro Antioxidant Properties of Garcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antioxidant properties of Garcinol, a polyisoprenylated benzophenone derived from the fruit rind of Garcinia indica. This document summarizes key quantitative data, details experimental protocols for major antioxidant assays, and visualizes the molecular pathways influenced by this compound's antioxidant activity.
Quantitative Antioxidant Activity of this compound
This compound has demonstrated potent antioxidant effects across a variety of in vitro models. Its efficacy is attributed to its unique chemical structure, featuring phenolic hydroxyl groups and a β-diketone moiety, which enable it to scavenge free radicals and chelate metal ions.[1][2] The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's antioxidant potential.
Table 1: Radical Scavenging Activity of this compound
| Antioxidant Assay | Radical Species | Key Findings | Reference Compound(s) | Source |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | DPPH radical | Nearly 3 times greater activity than DL-α-tocopherol. | DL-α-tocopherol | [3][4][5] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | ABTS radical cation | Exhibited significant scavenging activity. | Not specified | |
| Hypoxanthine/Xanthine Oxidase System | Superoxide anion (O₂⁻) | Suppressed superoxide anion to almost the same extent as DL-α-tocopherol. | DL-α-tocopherol | |
| Phenazine Methosulfate/NADH-Nitroblue Tetrazolium System | Superoxide anion (O₂⁻) | Exhibited potent superoxide anion scavenging activity. | Gallic acid, (+)-catechin | |
| Fenton Reaction System | Hydroxyl radical (•OH) | Stronger suppression of hydroxyl radical than DL-α-tocopherol. | DL-α-tocopherol | |
| H₂O₂/NaOH/DMSO System | Superoxide anion, Hydroxyl radical, Methyl radical | Suppressed all three radical species. | DL-α-tocopherol | |
| Nitric Oxide (NO) Scavenging | Nitric Oxide | Exhibited NO scavenging activity. | Not specified |
Table 2: IC₅₀ Values for this compound in Antioxidant Assays
| Antioxidant Assay | This compound IC₅₀ (µg/mL) | Notes | Source |
| DPPH | Not explicitly stated, but activity is concentration-dependent. | - | |
| ABTS | Not explicitly stated, but activity is concentration-dependent. | - | |
| Nitric Oxide | Not explicitly stated, but activity is concentration-dependent. | - |
Note: Specific IC₅₀ values were not consistently reported in the provided search results. Further targeted literature review may be necessary to populate this table comprehensively.
Detailed Experimental Protocols
The following sections outline the methodologies for key in vitro antioxidant assays used to evaluate this compound.
2.1 DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh 0.1 mM solution of DPPH in the same solvent.
-
In a series of test tubes, add different concentrations of the this compound solution.
-
Add the DPPH solution to each test tube and adjust the final volume.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
2.2 ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.
-
Protocol:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Add different concentrations of the this compound solution to the diluted ABTS•+ solution.
-
Record the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of scavenging activity is calculated similarly to the DPPH assay.
-
2.3 Superoxide Anion Scavenging Assay (Hypoxanthine/Xanthine Oxidase System)
This assay utilizes an enzymatic system to generate superoxide radicals and measures the ability of the antioxidant to inhibit their formation, often detected using electron spin resonance (ESR) spectrometry with a spin trapping agent like DMPO.
-
Protocol:
-
Prepare a reaction mixture containing hypoxanthine (substrate) and DTPA (a chelating agent) in a buffer (e.g., phosphate buffer).
-
Add the this compound sample (emulsified with a surfactant like SDS if necessary) to the mixture.
-
Add the spin trapping agent 5,5-dimethyl-1-pyrroline N-oxide (DMPO).
-
Initiate the reaction by adding xanthine oxidase (enzyme).
-
Immediately measure the ESR signal of the superoxide-DMPO adduct.
-
The reduction in the signal intensity in the presence of this compound indicates its superoxide scavenging activity.
-
2.4 Hydroxyl Radical Scavenging Assay (Fenton Reaction System)
This assay generates highly reactive hydroxyl radicals through the Fenton reaction (Fe²⁺ + H₂O₂) and assesses the antioxidant's ability to scavenge them, typically detected by ESR with a spin trap.
-
Protocol:
-
Prepare a reaction mixture containing ferrous sulfate (FeSO₄) and DTPA in a buffer (e.g., HEPES buffer, pH 7.4).
-
Add the this compound sample solution.
-
Add the spin trapping agent DMPO.
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂).
-
Measure the ESR signal of the hydroxyl radical-DMPO adduct after a short incubation (e.g., 1 minute).
-
A decrease in the ESR signal indicates hydroxyl radical scavenging.
-
Signaling Pathways Modulated by this compound's Antioxidant Activity
This compound's antioxidant properties are closely linked to its ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and the antioxidant response.
3.1 Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and cell survival. Oxidative stress is a known activator of the NF-κB pathway. This compound has been shown to inhibit the activation of NF-κB. This inhibition is thought to be, in part, mediated by its antioxidant activity, which reduces the intracellular reactive oxygen species (ROS) that can trigger NF-κB activation.
Caption: this compound inhibits the NF-κB signaling pathway by scavenging ROS.
3.2 Activation of Nrf2-ARE Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression. Some studies suggest that compounds from Garcinia species can activate the Nrf2/HO-1 signaling pathway.
Caption: this compound activates the Nrf2-ARE pathway, boosting antioxidant defenses.
Conclusion
The in vitro evidence strongly supports this compound as a potent antioxidant with significant free radical scavenging capabilities. Its ability to modulate critical signaling pathways like NF-κB and Nrf2 further underscores its potential as a therapeutic agent in conditions associated with oxidative stress. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted antioxidant properties of this compound. Further research is warranted to elucidate the precise molecular mechanisms and to translate these promising in vitro findings into clinical applications.
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative and anti-glycation activity of this compound from Garcinia indica fruit rind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Effects of Garcinol on NF-κB and STAT3 Signaling Pathways
Introduction
This compound, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has garnered significant attention in biomedical research for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1] Its therapeutic potential is largely attributed to its ability to modulate critical intracellular signaling pathways that are often dysregulated in various pathologies, particularly in cancer. Among these, the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades are two of the most crucial targets.[2][3] Both pathways are central regulators of inflammation, cell survival, proliferation, and angiogenesis, and their constitutive activation is a hallmark of many malignancies.[4][5] This technical guide provides a comprehensive overview of the mechanisms by which this compound exerts its inhibitory effects on the NF-κB and STAT3 pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound's Effect on the NF-κB Signaling Pathway
The NF-κB family of transcription factors are pivotal in regulating the cellular response to inflammatory stimuli, stress, and infection. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by cytokines like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This unmasks the nuclear localization signal on NF-κB (typically the p65/RelA subunit), allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival.
This compound has been shown to be a potent inhibitor of this pathway. Its mechanism involves blocking several key steps:
-
Inhibition of IκBα Phosphorylation: this compound prevents the phosphorylation of IκBα, which is a critical step for its degradation. By stabilizing the NF-κB-IκBα complex, it effectively traps NF-κB in the cytoplasm.
-
Suppression of p65 Nuclear Translocation: Consequently, this compound treatment significantly reduces the amount of the active p65 subunit translocating into the nucleus.
-
Inhibition of Upstream Kinases: Evidence suggests that this compound's effects may extend to upstream kinases such as IKK and TGF-β-activated kinase 1 (TAK1), which are responsible for activating the IKK complex.
-
Reduction of p65 Acetylation: this compound is a known inhibitor of the histone acetyltransferase (HAT) p300. p300 can acetylate the p65 subunit of NF-κB, a modification that enhances its transcriptional activity. By inhibiting p300, this compound reduces p65 acetylation, further dampening NF-κB-mediated gene expression.
The downstream consequences of NF-κB inhibition by this compound include the reduced expression of numerous pro-inflammatory and pro-survival genes, such as TNF-α, IL-6, COX-2, iNOS, cyclin D1, Bcl-2, Bcl-xL, and survivin.
Caption: this compound's inhibition of the NF-κB signaling pathway.
This compound's Effect on the STAT3 Signaling Pathway
The STAT3 protein is a latent cytoplasmic transcription factor that plays a key role in cell growth, survival, and differentiation. The pathway is typically activated by cytokines and growth factors, such as Interleukin-6 (IL-6). Ligand binding to the receptor induces the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 on a critical tyrosine residue (Tyr705). This phosphorylation triggers STAT3 to form homodimers, which translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes. Constitutive activation of STAT3 is frequently observed in many cancers, promoting tumor progression.
This compound effectively suppresses both constitutive and IL-6-induced STAT3 activation through multiple mechanisms:
-
Inhibition of STAT3 Phosphorylation: this compound dose-dependently inhibits the phosphorylation of STAT3 at Tyr705. It has a minimal effect on Ser727 phosphorylation, suggesting specificity for the tyrosine phosphorylation event that is critical for dimerization and activation.
-
Inhibition of Upstream Kinases: The inhibition of STAT3 phosphorylation is linked to the suppression of upstream kinases, particularly JAK2 and Src.
-
Inhibition of STAT3 Dimerization: Computational modeling and in vitro studies suggest that this compound can bind directly to the SH2 domain of STAT3, which is essential for dimerization following phosphorylation. By blocking this interaction, this compound prevents the formation of active STAT3 dimers.
-
Inhibition of STAT3 Acetylation: As a HAT inhibitor, this compound also prevents the acetylation of STAT3, a modification that can enhance its DNA binding ability and transcriptional activity.
-
Suppression of Nuclear Translocation: By inhibiting phosphorylation, dimerization, and acetylation, this compound effectively prevents STAT3 from translocating to the nucleus.
The inhibition of the STAT3 pathway by this compound leads to the downregulation of its target genes, including those involved in proliferation (Cyclin D1), survival (Bcl-2, Bcl-xL, Survivin, Mcl-1), and angiogenesis/metastasis (VEGF, MMP-9, uPA).
References
- 1. This compound-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Persistently activated Stat3 maintains constitutive NF-kappaB activity in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Garcinol: A Technical Guide to its Discovery, Isolation, and Purification from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a polyisoprenylated benzophenone found predominantly in the fruit rinds of several Garcinia species, has garnered significant attention within the scientific community.[1] First isolated from Garcinia cambogia, it is particularly abundant in Garcinia indica, commonly known as kokum.[2] This comprehensive technical guide delves into the discovery and isolation of this compound, providing detailed experimental protocols and quantitative data to aid researchers in its extraction and purification. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action.
Discovery and Natural Abundance
This compound was first identified and isolated from Garcinia cambogia.[2] However, subsequent research revealed that the fruit rind of Garcinia indica is a more abundant source of this compound.[3] Studies have also reported the presence of this compound in other Garcinia species, including Garcinia quaesita, Garcinia multiflora, Garcinia maingayi, and Garcinia xanthochymus.[4] The concentration of this compound can vary significantly between species and even within different parts of the same plant.
Data Presentation: Quantitative Analysis of this compound Extraction
The efficiency of this compound extraction is highly dependent on the solvent system and the specific Garcinia species used. The following table summarizes quantitative data from various studies on this compound yield.
| Garcinia Species | Plant Part | Extraction Solvent(s) | Extraction Method | Yield of this compound | Reference |
| Garcinia indica | Dried Fruit Rinds | Methanol | Stirring, Filtration, Ethyl Acetate Extraction, Column Chromatography | Up to 5 g from 500 g of dried fruits | |
| Garcinia indica | Fruit Rinds | Dichloromethane:Methanol (1:1) | Maceration, Vacuum Column Chromatography, Size Exclusion Chromatography | Not explicitly quantified in yield of pure this compound | |
| Garcinia indica | Fruit Rinds | Hexane, Chloroform, Ethyl Acetate | Successive Extraction after Methanol Extraction and Celite Adsorption | 3.2 g from 170 g hexane extract, 3.2 g from 32 g chloroform extract, 1.2 g from 15 g ethyl acetate extract | |
| Garcinia quaesita | Dried Fruit Rind | Hexane | Flash Column Chromatography | 3.67% from the crude hexane extract | |
| Garcinia xanthocymus | Fruit Rinds | Methanol | Column Chromatography | 286.37 mg/g of extract | |
| Garcinia sopsopia | Fruit Rinds | Methanol | HPLC Analysis | 195.980 mg/g of extract | |
| Garcinia morella | Fruits | Methanol | Maceration, HPTLC Quantification | 0.98% w/w of extract | |
| Garcinia pedunculata | Fruits | Methanol | Maceration, HPTLC Quantification | 0.62% w/w of extract | |
| Garcinia lanceifolia | Fruits | Methanol | Maceration, HPTLC Quantification | 0.58% w/w of extract |
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of this compound from Garcinia indica fruit rinds, based on established and published protocols.
Protocol 1: Methanol Extraction Followed by Column Chromatography
This protocol is adapted from a method that yields a high purity of this compound.
1. Preparation of Plant Material:
- Commercially available dried fruit rinds of Garcinia indica are chopped into small pieces.
2. Extraction:
- The chopped rinds are suspended in methanol.
- The methanolic suspension is stirred using a mechanical stirrer for a sufficient duration to ensure thorough extraction.
- The mixture is then filtered to remove the solid plant material.
- The solvent from the filtrate is removed under reduced pressure to obtain a crude extract.
3. Liquid-Liquid Extraction:
- Water is added to the crude extract, and the aqueous phase is subsequently extracted with ethyl acetate.
4. Purification by Column Chromatography:
- The ethyl acetate extract is concentrated and subjected to column chromatography on silica gel 60.
- The column is eluted with a solvent system of ethyl acetate/n-hexane (1:2).
5. Recrystallization:
- The fractions containing this compound are collected, and the solvent is evaporated.
- The crude this compound is then recrystallized from n-hexane to yield a pure yellow solid.
Protocol 2: Large-Scale Extraction Methodology
This protocol is designed for obtaining larger quantities of this compound and involves a multi-solvent extraction process.
1. Initial Water Extraction:
- 7 kg of air-dried fruit rinds of Garcinia indica are ground into a coarse powder.
- The ground material is suspended in water (6 x 5 L) for 24 hours at 25°C and then filtered. (This step is primarily for the extraction of hydroxycitric acid).
2. Methanol Extraction of the Marc:
- The marc (solid residue) left after water extraction is exhaustively extracted with methanol.
- The methanol extract is concentrated.
3. Solid Matrix Adsorption:
- The concentrated methanol extract is adsorbed onto Celite and dried.
4. Successive Solvent Extraction:
- The dried Celite containing the extract is successively extracted with hexane, chloroform, and ethyl acetate.
5. Chromatographic Separation:
- Each of the hexane, chloroform, and ethyl acetate extracts is subjected to silica gel column chromatography.
- For the hexane extract (170 g), a silica gel column (10 cm × 150 cm, 2.0 kg) is eluted with a gradient of petroleum ether-ethyl acetate (from 100:0 to 60:40).
- For the chloroform extract (32 g), a silica gel column (3 cm × 90 cm, 300 g) is eluted sequentially with petroleum ether, petroleum ether:ethyl acetate (85:15), and petroleum ether:ethyl acetate (50:50).
- For the ethyl acetate extract (15 g), a silica gel column (3 cm × 90 cm, 150 g) is eluted sequentially with petroleum ether, petroleum ether:ethyl acetate (85:15), and petroleum ether:ethyl acetate (50:50).
6. Isolation of this compound:
- Fractions obtained with petroleum ether:ethyl acetate (85:15) from the chloroform and ethyl acetate column chromatography are concentrated and cooled in a refrigerator to precipitate out this compound.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several critical signaling pathways involved in cell proliferation, inflammation, and apoptosis. The following diagrams, generated using the DOT language, illustrate the general workflow for this compound isolation and its impact on key cellular signaling cascades.
References
Garcinol's Impact on Gene Expression and Epigenetics: A Technical Guide for Researchers
Abstract
Garcinol, a polyisoprenylated benzophenone derived from the fruit rind of Garcinia indica, is emerging as a potent modulator of epigenetic landscapes and cellular signaling pathways. Traditionally utilized for its anti-inflammatory and antioxidant properties, recent research has illuminated its significant anti-cancer activities.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's molecular mechanisms, focusing on its role as a histone acetyltransferase (HAT) inhibitor and its subsequent impact on gene expression. We will explore its influence on critical oncogenic signaling cascades, including NF-κB, STAT3, Wnt/β-catenin, and PI3K/AKT, presenting quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential as a therapeutic agent.
Core Epigenetic Mechanisms of this compound
This compound's primary mechanism of action is the direct modulation of the epigenetic machinery, which leads to widespread changes in gene transcription.
Inhibition of Histone Acetyltransferases (HATs)
This compound is a well-documented inhibitor of the histone acetyltransferases (HATs) p300/CBP and PCAF. Histone acetylation is a critical epigenetic mark associated with transcriptionally active chromatin. By inhibiting HATs, this compound prevents the transfer of acetyl groups to histone tails, leading to a more condensed chromatin state and transcriptional repression.
Kinetic analyses have shown that this compound acts as a mixed-type inhibitor, competing with histones for the enzyme's active site. This inhibition is not limited to histones; this compound also prevents the acetylation of non-histone proteins, including key transcription factors like p65 (a subunit of NF-κB) and STAT3, thereby directly impacting their activity. This dual action on both chromatin structure and transcription factor function positions this compound as a powerful epigenetic modulator. Studies have noted that this compound can induce hypoacetylation of specific histone residues, such as H3K18, which is linked to cell cycle progression.
Modulation of Histone Deacetylases (HDACs)
Intriguingly, while primarily known as a HAT inhibitor, some studies have found that this compound can also act as a potent and selective inhibitor of HDAC11, the sole member of the class IV HDACs. This suggests a more complex role for this compound in regulating histone acetylation balance than previously understood.
Regulation of microRNA (miRNA) Expression
This compound's epigenetic influence extends to the regulation of non-coding RNAs. It has been shown to upregulate the expression of tumor-suppressive miRNAs, such as the miR-200 and let-7 families. This upregulation is mechanistically linked to the reversal of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. By restoring these miRNAs, this compound can promote a more epithelial, less invasive cell phenotype.
Influence on DNA Methylation
While this compound's primary epigenetic targets are histone modifications, some evidence suggests it may also influence DNA methylation. However, its direct inhibitory effect on DNA methyltransferases (DNMTs) is considered weaker compared to other polyphenols like EGCG.
Impact on Major Signaling Pathways and Gene Expression
By altering the epigenetic landscape and the activity of key transcription factors, this compound modulates multiple signaling pathways critical for tumor progression.
The NF-κB Signaling Pathway
The inhibition of the NF-κB pathway is a central mechanism of this compound's anti-inflammatory and anti-cancer effects. This compound interferes with upstream events that trigger NF-κB activation, primarily by blocking the phosphorylation of the inhibitor of κB α (IκBα). This prevents the degradation of IκBα and the subsequent nuclear translocation of the active p65/p50 NF-κB dimer. The result is a diminished transcription of a wide array of pro-inflammatory and survival-related genes, including COX-2, iNOS, Cyclin D1, Bcl-2, Bcl-xL, and VEGF.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor frequently activated in many cancers. This compound effectively downregulates both constitutive and cytokine-induced (e.g., IL-6) STAT3 signaling. It inhibits the phosphorylation of STAT3 at key residues (Tyr705 and Ser727) and, as a HAT inhibitor, also prevents its acetylation. These modifications are critical for STAT3 dimerization, nuclear translocation, and DNA binding ability. By suppressing STAT3 activation, this compound downregulates the expression of its target genes, which are involved in metastasis and angiogenesis, such as urokinase-type plasminogen activator (uPA), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9).
The PI3K/AKT and Wnt/β-catenin Pathways
This compound has also been shown to downregulate the PI3K/AKT pathway, which is central to tumor cell survival and metastatic progression. Furthermore, it inhibits the Wnt/β-catenin signaling pathway. This is achieved in part by impairing the phosphorylation of LRP6, a co-receptor for Wnt, and increasing the phosphorylation of β-catenin, which targets it for degradation and reduces its nuclear localization and subsequent transcriptional activity.
Summary of Quantitative Data
The biological effects of this compound have been quantified in numerous studies. The following tables summarize key data points for easy comparison.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Target Enzyme | IC₅₀ Value | Assay Type | Reference |
|---|---|---|---|
| p300 HAT | ~7 µM | In vitro | |
| PCAF HAT | ~5 µM | In vitro | |
| HDAC11 | ~5 µM | In vitro (HPLC) |
| HDAC11 | ~10 µM | Cellular | |
Table 2: Effects of this compound on Key Gene and Protein Expression
| Target Molecule | Effect | Cancer Type(s) | Reference(s) |
|---|---|---|---|
| Pro-Survival | |||
| NF-κB (p65) | Downregulated | Breast, Oral, Prostate, Pancreatic | |
| STAT3 (Total & p-STAT3) | Downregulated | Breast, Prostate, Pancreatic, HNSCC | |
| Bcl-2, Bcl-xL | Downregulated | Breast, Colon | |
| Survivin | Downregulated | Hepatocellular | |
| Cell Cycle | |||
| Cyclin D1, D3 | Downregulated | Breast, HNSCC, Colon | |
| CDK2, CDK4 | Downregulated | Lung, Endometrial | |
| Apoptosis | |||
| Bax | Upregulated | Breast, Colon | |
| Caspase-3, -9 | Activated | Leukemia, Colon, Breast, Prostate | |
| Angiogenesis/Metastasis | |||
| VEGF | Downregulated | Oral, Breast, Pancreatic | |
| MMP-9 | Downregulated | Breast, Pancreatic | |
| Vimentin, ZEB1/2 | Downregulated | Breast | |
| E-cadherin | Upregulated | Breast | |
| Inflammation |
| COX-2, iNOS | Downregulated | Skin, Colon, Oral | |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Animal | Dosage | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| MDA-MB-231 Breast Cancer | SCID Mice | 5 mg/day, oral gavage | Inhibited NF-κB, vimentin, nuclear β-catenin; Upregulated miR-200, let-7. | |
| MDA-MB-231 Breast Cancer | Mouse Xenograft | Not specified | Reduced STAT3 expression and activation; Inhibited tumor growth. | |
| H441 Lung Cancer | Mouse Xenograft | Not specified | Inhibited tumor growth; Regulated Wnt/β-catenin and STAT3. |
| Hepatocellular Carcinoma | Xenograft Mice | Not specified | Suppressed tumor growth. | |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate this compound's mechanisms.
In Vitro HAT Inhibition Assay
This protocol is based on the methodology used to determine this compound's inhibitory effect on p300 and PCAF.
-
Reaction Mixture: Prepare a reaction mixture containing HAT buffer, core histones (as substrate), and the specific HAT enzyme (recombinant p300 or PCAF).
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the acetylation reaction by adding [³H]acetyl-CoA to the mixture.
-
Incubation: Incubate the reaction for 15-30 minutes at 30°C.
-
Stop Reaction & Spot: Stop the reaction by spotting the mixture onto P-81 phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with carbonate-bicarbonate buffer to remove unincorporated [³H]acetyl-CoA.
-
Quantification: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.
Western Blot Analysis for Protein Expression
This is a standard protocol to determine the effect of this compound on the expression levels of specific proteins.
-
Cell Treatment: Culture cells (e.g., MDA-MB-231) and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-pSTAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This protocol describes a common method to assess the anti-tumor efficacy of this compound in a living organism.
-
Cell Preparation: Harvest cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) and resuspend them in a suitable medium, often mixed with Matrigel.
-
Animal Model: Use immunocompromised mice, such as SCID (Severe Combined Immunodeficiency) or nude mice, to prevent rejection of human tumor cells.
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 5 mg/day) to the treatment group via oral gavage. The control group receives the vehicle (e.g., sesame seed oil).
-
Monitoring: Monitor tumor size with calipers and animal body weight regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 4 weeks).
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and harvest the tumors. The tumors can then be weighed and processed for further analysis, such as Western blotting, immunohistochemistry (IHC), or RNA extraction.
Conclusion and Future Directions
This compound is a multi-targeted natural compound with potent anti-cancer activity, driven primarily by its epigenetic-modulating effects. Its ability to inhibit HATs and subsequently suppress critical oncogenic pathways like NF-κB and STAT3 provides a strong rationale for its therapeutic potential. The data clearly indicate that this compound can alter gene expression to inhibit proliferation, induce apoptosis, and reverse metastatic phenotypes in a variety of cancer models.
While the preclinical evidence is compelling, the translation of this compound into a clinical setting requires further investigation. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Establishing effective dosing strategies, routes of administration, and safety profiles in humans.
-
Combination Therapies: Evaluating the synergistic effects of this compound with existing chemotherapeutic agents or other epigenetic drugs like DNMT or HDAC inhibitors.
-
Biomarker Development: Identifying biomarkers that could predict which patient populations are most likely to benefit from this compound treatment.
References
Methodological & Application
Garcinol as a Histone Acetyltransferase (HAT) Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a polyisoprenylated benzophenone derived from the rind of the Garcinia indica fruit, has emerged as a significant natural compound in the field of epigenetics.[1] It functions as a potent inhibitor of histone acetyltransferases (HATs), enzymes that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins.[1][2] By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on protein substrates, HATs are integral to a myriad of cellular processes, including transcription, DNA repair, and cell cycle control.
This compound has been shown to primarily inhibit the p300/CBP and PCAF families of HATs.[1][2] The inhibition of these enzymes by this compound leads to a decrease in histone acetylation, which is generally associated with a more condensed chromatin structure and transcriptional repression. This mechanism underlies this compound's observed anti-cancer, anti-inflammatory, and anti-proliferative effects, making it a valuable tool for studying epigenetic regulation and a potential therapeutic agent.
These application notes provide a detailed protocol for an in vitro histone acetyltransferase (HAT) inhibition assay using this compound. The protocol is designed to be adaptable for various detection methods, including colorimetric and fluorometric assays, which are safer and more convenient alternatives to traditional radioactive methods.
Signaling Pathway Modulated by this compound
This compound's inhibition of p300/CBP and PCAF HATs has far-reaching effects on multiple signaling pathways that are critical in cell growth, proliferation, and survival. A simplified representation of these interactions is depicted below.
Caption: this compound inhibits p300/CBP and PCAF, reducing histone acetylation and altering gene expression, leading to downstream cellular effects.
Quantitative Data Summary
The inhibitory activity of this compound against different HATs is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.
| Inhibitor | Target HAT | IC50 Value | Assay Substrate | Reference |
| This compound | p300 | ~7 µM | HeLa core histones | |
| This compound | PCAF | ~5 µM | HeLa core histones |
Experimental Protocols
This section details a generalized protocol for determining the inhibitory effect of this compound on HAT activity. This protocol can be adapted for use with commercially available colorimetric or fluorometric HAT assay kits.
Materials and Reagents
-
Recombinant human p300 or PCAF enzyme
-
Histone H3 or H4 peptide substrate, or core histones
-
Acetyl-CoA
-
This compound (dissolved in DMSO)
-
HAT Assay Buffer
-
Developing solution (specific to the assay kit, e.g., for colorimetric or fluorometric detection)
-
Stop solution (specific to the assay kit)
-
96-well microplate
-
Microplate reader
Experimental Workflow
The overall workflow for the this compound HAT inhibition assay is illustrated in the following diagram.
Caption: The experimental workflow for the this compound HAT inhibition assay, from reagent preparation to data analysis.
Detailed Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in HAT Assay Buffer to achieve the desired final concentrations for the assay. It is recommended to test a range of this compound concentrations (e.g., 0.5, 1, 5, 10, 20, 50 µM) to determine the IC50 value.
-
Prepare working solutions of the HAT enzyme (e.g., p300 or PCAF), histone substrate, and Acetyl-CoA in HAT Assay Buffer according to the manufacturer's instructions of the specific assay kit being used.
-
-
Assay Plate Setup:
-
Set up the experiment in a 96-well plate. Include wells for a blank (no enzyme), a positive control (enzyme, substrate, Acetyl-CoA, and DMSO vehicle), and test wells with the enzyme and varying concentrations of this compound.
-
-
Inhibitor Pre-incubation:
-
To each well, add the HAT Assay Buffer.
-
Add the diluted this compound solutions or an equivalent volume of DMSO (for the positive control) to the appropriate wells.
-
Add the HAT enzyme to all wells except the blank.
-
Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the HAT reaction by adding the histone substrate and Acetyl-CoA mixture to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically based on the specific enzyme and substrate used.
-
-
Stopping the Reaction and Signal Development:
-
Stop the enzymatic reaction by adding the Stop Solution provided in the assay kit to each well.
-
Add the Developing Solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, or as recommended by the kit manufacturer, to allow for color or fluorescence development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the assay kit's protocol.
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of HAT inhibition for each this compound concentration using the following formula: % Inhibition = 100 x [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_positive_control - Absorbance_blank)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive guide for performing a histone acetyltransferase inhibition assay using this compound. The detailed protocol and supporting information will enable researchers to effectively utilize this compound as a tool to investigate the roles of p300/CBP and PCAF in various biological processes and to explore its potential as a therapeutic agent in drug discovery and development. The provided diagrams and data summary offer a clear and concise overview of this compound's mechanism and inhibitory properties.
References
Probing the Therapeutic Potential of Garcinol: In Vivo Animal Models and Experimental Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Garcinol, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective agent. The efficacy of this compound is attributed to its ability to modulate multiple signaling pathways, including NF-κB, STAT3, and PI3K/AKT, which are often dysregulated in various chronic diseases.[1][2][3] To facilitate further research and drug development, this document provides detailed application notes and standardized protocols for in vivo animal models used to investigate the therapeutic efficacy of this compound.
I. Anti-Cancer Efficacy of this compound in Xenograft Mouse Models
Xenograft mouse models are instrumental in evaluating the anti-tumor effects of novel compounds in a living system. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.
Application Notes:
This protocol is applicable to various human cancer cell lines, including but not limited to head and neck squamous cell carcinoma (HNSCC), breast cancer, and prostate cancer.[4][5] this compound has been shown to inhibit tumor growth and sensitize cancer cells to conventional chemotherapeutic agents like cisplatin. The mechanism of action often involves the downregulation of proliferative and inflammatory biomarkers such as Ki-67, CD31, and the inhibition of the NF-κB signaling pathway.
Experimental Protocol:
1. Animal Model:
-
Species and Strain: Male or female athymic nude mice (nu/nu), 4-6 weeks old.
-
Housing: Maintained in a specific pathogen-free environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
2. Cell Culture and Tumor Implantation:
-
Cell Lines: Human HNSCC (e.g., SCC-4, SCC-9), breast cancer (e.g., MDA-MB-231), or prostate cancer (e.g., PC-3) cells.
-
Cell Preparation: Culture cells in appropriate media to 80-90% confluency. Harvest and resuspend cells in serum-free media or a mixture of media and Matrigel.
-
Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle such as corn oil, DMSO, or a mixture of DMSO and polyethylene glycol.
-
Dosage and Route: Administer this compound at a dose of 0.5 mg/kg to 2 mg/kg body weight via intraperitoneal (i.p.) injection, five times per week. Alternatively, oral gavage can be used.
-
Control Groups: Include a vehicle control group and a positive control group (e.g., cisplatin at 2.5 mg/kg, i.p., twice a week). A combination therapy group (this compound + cisplatin) should also be included to assess synergistic effects.
4. Efficacy Assessment:
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length × width²) / 2.
-
Body Weight: Monitor and record the body weight of the animals twice a week as an indicator of toxicity.
-
Endpoint: At the end of the study (typically 4-6 weeks), euthanize the mice and excise the tumors for further analysis.
-
Biomarker Analysis: Analyze tumor tissues for the expression of Ki-67 (proliferation marker) and CD31 (microvessel density marker) by immunohistochemistry. Perform Western blot analysis to assess the levels of proteins in the NF-κB and other relevant signaling pathways.
Quantitative Data Summary:
| Animal Model | Cancer Type | This compound Treatment | Key Findings | Reference |
| Xenograft Mice | Head and Neck (HNSCC) | 0.5 mg/kg, i.p., 5 times/week | Significant suppression of tumor growth, enhanced cisplatin sensitivity, downregulation of Ki-67 and CD31. | |
| Xenograft Mice | Prostate Cancer | Not specified | 80% reduction in tumor size, inhibition of autophagy, and induction of apoptosis. | |
| Xenograft Mice | Breast Cancer | Not specified | Downregulation of NF-κB and Wnt signaling pathways. |
Experimental Workflow:
Caption: Workflow for Xenograft Mouse Model.
II. Anti-Diabetic Efficacy of this compound in a Streptozotocin-Induced Diabetic Rat Model
The streptozotocin (STZ)-induced diabetic model is a widely used and reliable method for studying type 1 diabetes in rodents. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.
Application Notes:
This protocol is designed to evaluate the anti-diabetic and lipid-lowering effects of this compound. This compound has been shown to significantly reduce blood glucose and glycosylated hemoglobin (HbA1c) levels, as well as improve the lipid profile in STZ-induced diabetic rats. Histopathological analysis has also suggested a regenerative effect on pancreatic β-cells.
Experimental Protocol:
1. Animal Model:
-
Species and Strain: Male Wistar rats, weighing 150-200 g.
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard pellet diet and water ad libitum.
2. Induction of Diabetes:
-
STZ Preparation: Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).
-
Induction: After an overnight fast, induce diabetes by a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.
-
Confirmation: Confirm the induction of diabetes 72 hours after STZ injection by measuring fasting blood glucose levels. Rats with a blood glucose level above 250 mg/dL are considered diabetic.
3. This compound Administration:
-
Preparation: Suspend this compound in a 0.5% w/v carboxymethyl cellulose (CMC) solution.
-
Dosage and Route: Administer this compound orally via gavage at doses of 25, 50, and 100 mg/kg body weight daily for 28 days.
-
Control Groups: Include a normal control group, a diabetic control group (receiving only the vehicle), and a positive control group (e.g., metformin at 100 mg/kg, p.o.).
4. Efficacy Assessment:
-
Blood Glucose: Measure fasting blood glucose levels at regular intervals (e.g., weekly) throughout the study.
-
Biochemical Parameters: At the end of the treatment period, collect blood samples for the analysis of HbA1c, total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).
-
Histopathology: Euthanize the animals, and collect the pancreas for histopathological examination to assess the morphology of the islets of Langerhans.
Quantitative Data Summary:
| Animal Model | Condition | This compound Treatment | Key Findings | Reference |
| Wistar Rats | STZ-Induced Diabetes | 25, 50, 100 mg/kg, p.o., for 28 days | Significant reduction in blood glucose, HbA1c, TC, TG, and LDL; significant increase in HDL; regeneration of pancreatic β-cells. | |
| Wistar Rats | STZ-Induced Diabetes | 10, 20 mg/kg, p.o., for 30 days | Improved fasting blood glucose, HbA1c, and lipid profile; restored antioxidant enzyme activities. |
Experimental Workflow:
Caption: Workflow for STZ-Induced Diabetic Rat Model.
III. Neuroprotective Efficacy of this compound in an MPTP-Induced Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm to study the neurodegenerative processes of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
Application Notes:
This protocol is designed to assess the neuroprotective and anti-inflammatory effects of this compound in a model of Parkinson's disease. This compound has been shown to block motor behavioral deficits and prevent the degeneration of dopaminergic neurons in the substantia nigra of MPTP-treated mice. The neuroprotective effects are associated with the reduction of neuroinflammation.
Experimental Protocol:
1. Animal Model:
-
Species and Strain: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to food and water.
2. MPTP Administration:
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile saline.
-
Induction: Administer four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.
3. This compound Administration:
-
Preparation: Prepare a solution of this compound in a suitable vehicle.
-
Dosage and Route: Administer this compound (e.g., 10 mg/kg or 25 mg/kg, i.p.) for a specified period before and/or after MPTP administration.
-
Control Groups: Include a saline-treated control group, an MPTP-only group, and a this compound-only group.
4. Efficacy Assessment:
-
Behavioral Tests: Perform behavioral tests such as the rotarod test, pole test, and open field test to assess motor coordination and locomotor activity.
-
Neurochemical Analysis: At the end of the study, euthanize the mice and collect brain tissue (striatum and substantia nigra). Measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Quantitative Data Summary:
| Animal Model | Condition | This compound Treatment | Key Findings | Reference |
| C57BL/6 Mice | MPTP-Induced Parkinson's | 10 mg/kg or 25 mg/kg, i.p. | Blocked parkinsonian motor behavioral deficits, prevented degeneration of dopaminergic neurons, reduced inflammatory markers. |
IV. Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by targeting multiple signaling pathways involved in cell proliferation, inflammation, and apoptosis.
NF-κB Signaling Pathway:
This compound has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit. This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.
Caption: this compound's Inhibition of NF-κB Pathway.
STAT3 Signaling Pathway:
This compound can also inhibit the STAT3 signaling pathway by suppressing the phosphorylation of STAT3 at Tyr705, which is crucial for its activation, dimerization, and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.
Caption: this compound's Inhibition of STAT3 Pathway.
The in vivo animal models and protocols described herein provide a robust framework for investigating the therapeutic efficacy of this compound in various disease contexts. The quantitative data and mechanistic insights summarized from existing literature underscore the potential of this compound as a multi-targeted therapeutic agent. Further research utilizing these standardized models will be crucial for the clinical translation of this compound for the treatment of cancer, diabetes, and neurodegenerative diseases.
References
- 1. Effects of this compound on free radical generation and NO production in embryonic rat cortical neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Assessment of Garcinol's Antioxidant Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Garcinol, a polyisoprenylated benzophenone extracted from the fruit rind of various Garcinia species like Garcinia indica and Garcinia xanthochymus, is a potent antioxidant.[1][2][3] Its chemical structure, which includes phenolic hydroxyl groups and a β-diketone moiety, contributes significantly to its free-radical scavenging capabilities.[4][5] This document provides detailed protocols for common in vitro assays to quantify the antioxidant activity of this compound and explores the underlying cellular mechanisms. This compound's antioxidant capacity has been shown to be comparable to, and in some cases greater than, established antioxidants like DL-alpha-tocopherol.
Data Presentation: Quantitative Antioxidant Activity of this compound
The following table summarizes the reported in vitro antioxidant activity of this compound from various studies, providing a comparative overview of its efficacy in different chemical assays.
| Assay Type | Method | Reported Value (IC50 or Equivalent) | Standard Compound for Comparison | Reference |
| DPPH Radical Scavenging | Spectrophotometry | IC50: 0.24 ± 0.13 µg/mL | L-Ascorbic Acid (IC50: 10.10 ± 0.07 µg/mL) | |
| DPPH Radical Scavenging | Spectrophotometry | ~3 times more active than DL-α-tocopherol | DL-α-tocopherol | |
| FRAP | Spectrophotometry | 740.85 ± 0.01 µM Fe(II)/g | L-Ascorbic Acid (1206.00 ± 0.06 µM Fe(II)/g) | |
| ORAC | Fluorometry | 129,129 ± 8,433 µmol Trolox/100 g | Trolox | |
| Hydroxyl Radical Scavenging | Electron Spin Resonance | More active than DL-α-tocopherol | DL-α-tocopherol | |
| Superoxide Anion Scavenging | Spectrophotometry | Comparable to DL-α-tocopherol | DL-α-tocopherol |
Experimental Workflow & Signaling Pathways
Visualizations
The following diagrams illustrate a generalized workflow for assessing the antioxidant potential of a compound like this compound and the key signaling pathway it modulates.
Caption: General experimental workflow for in vitro antioxidant assessment of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from purple to yellow.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or DMSO).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
Methanol (or appropriate solvent).
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin).
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM DPPH solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.
-
Prepare a series of dilutions of the this compound stock solution and the positive control in methanol to obtain a range of concentrations (e.g., 1-100 µg/mL).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the diluted this compound samples or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the negative control, add 100 µL of sample solvent (methanol) and 100 µL of DPPH solution.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the negative control (DPPH solution + solvent).
-
A_sample is the absorbance of the sample (DPPH solution + this compound).
-
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.
Materials:
-
This compound stock solution.
-
ABTS solution (7 mM).
-
Potassium persulfate solution (2.45 mM).
-
Ethanol or phosphate-buffered saline (PBS).
-
Positive control (e.g., Trolox).
-
96-well microplate and reader.
Protocol:
-
Preparation of ABTS•+ Radical Solution:
-
Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. This is the ABTS•+ stock solution.
-
-
Preparation of Working Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
Add 20 µL of each diluted sample or standard to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6-10 minutes in the dark.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using a formula similar to the DPPH assay.
-
Plot the percentage of inhibition against concentration to determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).
Materials:
-
This compound stock solution.
-
Fluorescein sodium salt stock solution (4 µM in 75 mM phosphate buffer, pH 7.4).
-
AAPH solution (75 mM in 75 mM phosphate buffer, pH 7.4), prepared fresh daily.
-
Trolox standard solutions (for calibration curve).
-
96-well black microplate.
-
Fluorescent microplate reader with temperature control (Excitation: 485 nm, Emission: 520-528 nm).
Protocol:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein by diluting the stock solution (e.g., 1:500) in 75 mM phosphate buffer.
-
Prepare a series of Trolox standards (e.g., 6.25–100 µM).
-
Prepare dilutions of this compound samples.
-
-
Assay Procedure:
-
Set the microplate reader to 37°C.
-
Add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of this compound sample, Trolox standard, or phosphate buffer (for blank) to the appropriate wells.
-
Mix and pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to all wells.
-
Immediately place the plate in the reader and begin kinetic measurements.
-
Record fluorescence every 1-2 minutes for at least 90 minutes or until the fluorescence has decayed by >95% in the blank wells.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound from the standard curve and express it as µmol of Trolox Equivalents (TE) per gram or mol of this compound.
-
Nitric Oxide (NO) Scavenging Assay
Principle: This assay measures the scavenging of nitric oxide, which is generated from sodium nitroprusside (SNP) in an aqueous solution. The generated NO interacts with oxygen to produce nitrite ions, which are quantified using the Griess reagent. A decrease in nitrite formation indicates NO scavenging activity.
Materials:
-
This compound stock solution.
-
Sodium nitroprusside (SNP) solution (10 mM in PBS).
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Positive control (e.g., Curcumin or Ascorbic acid).
-
96-well microplate and reader.
Protocol:
-
Assay Procedure:
-
Mix 100 µL of various concentrations of this compound with 100 µL of 10 mM SNP solution.
-
Incubate the mixture at 25°C for 150 minutes.
-
-
Measurement:
-
After incubation, add 100 µL of Griess reagent to each sample.
-
Allow the color to develop for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 546 nm.
-
-
Calculation:
-
Calculate the percentage of NO scavenging activity using a formula similar to the DPPH assay, where the control contains SNP and solvent without this compound.
-
Determine the IC50 value from the dose-response curve.
-
Mechanisms of Action: Modulation of Signaling Pathways
This compound's antioxidant effects are not limited to direct radical scavenging. It also modulates key intracellular signaling pathways involved in inflammation and oxidative stress.
-
NF-κB Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression. It can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of target genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are major sources of cellular reactive oxygen and nitrogen species.
-
JAK/STAT Pathway: this compound can modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. Specifically, it has been observed to inhibit JAK/STAT-1 signaling, which is another pathway leading to the expression of iNOS.
-
MAPK Pathways: Evidence suggests that this compound can inhibit the activation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2, which are involved in cellular stress responses and inflammation.
References
- 1. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Cell Viability and Apoptosis Following Garcinol Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Garcinol, a polyisoprenylated benzophenone derivative extracted from the rind of Garcinia indica, has garnered significant attention for its potential anti-cancer properties.[1][2] This has been demonstrated across a variety of cancer cell lines, including those of the prostate, pancreas, breast, colon, and lung.[3][4] The anti-neoplastic effects of this compound are attributed to its ability to induce cell cycle arrest and apoptosis, as well as to inhibit cell proliferation and metastasis.[5] These effects are mediated through the modulation of multiple oncogenic signaling pathways, including NF-κB, STAT3, and PI3K/AKT.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis. The included methodologies for MTT, Annexin V/PI staining, and Western blotting are essential tools for researchers investigating the therapeutic potential of this compound.
Data Presentation
The cytotoxic and pro-apoptotic effects of this compound vary across different cancer cell lines and treatment durations. The following tables summarize the 50% inhibitory concentration (IC50) values and the extent of apoptosis induction as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| BxPC-3 | Pancreatic | 72 | ~15 | |
| Panc-1 | Pancreatic | Not Specified | >20 | |
| LNCaP | Prostate | 72 | ~18 | |
| C4-2B | Prostate | 72 | ~17 | |
| PC3 | Prostate | 72 | ~12 | |
| RH30 | Rhabdomyosarcoma | Not Specified | 16.91 | |
| RD | Rhabdomyosarcoma | Not Specified | 15.95 | |
| HL-60 | Promyelocytic Leukemia | Not Specified | 5-12 µg/mL | |
| SH-SY5Y | Neuroblastoma | 24 | 7.78 | |
| SH-SY5Y | Neuroblastoma | 48 | 6.80 | |
| SH-SY5Y | Neuroblastoma | 72 | 6.30 |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Assay | Observed Effect | Reference |
| HCT116 | 15 | 12 (pretreatment) | Live/Dead Assay | Significant increase in TRAIL-induced apoptosis | |
| HT29 | 15 | 12 (pretreatment) | Live/Dead Assay | ~12% apoptosis (this compound alone) | |
| Caki | 1-2 | 24 | Flow Cytometry (Sub-G1) | Significant increase in TRAIL-induced apoptosis | |
| BxPC-3 | 5-20 | 72 | Histone/DNA ELISA | Dose-dependent increase in apoptosis | |
| LNCaP, C4-2B, PC3 | 5-20 | 72 | Histone/DNA ELISA | Dose-dependent increase in apoptosis |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT-based Cytotoxicity Assessment of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-induced apoptosis in prostate and pancreatic cancer cells is mediated by NF- kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anti-Metastatic Effects of Garcinol using the Transwell Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has garnered significant interest for its potential anti-cancer properties.[1] Emerging research suggests that this compound exhibits potent anti-metastatic effects by inhibiting cancer cell invasion, a critical step in the metastatic cascade. The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells and to screen for anti-invasive compounds like this compound. This document provides detailed application notes and protocols for utilizing the Transwell invasion assay to evaluate the anti-metastatic efficacy of this compound.
Mechanism of Action: this compound's Anti-Invasive Properties
This compound's anti-metastatic activity is attributed to its ability to modulate multiple signaling pathways involved in cell invasion and migration. A key mechanism is the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for the degradation of the extracellular matrix (ECM), a necessary step for cancer cell invasion.[2][3] Studies have shown that this compound treatment leads to a dose-dependent decrease in the activity and mRNA levels of these MMPs.[2][3]
Furthermore, this compound has been shown to inhibit several key signaling pathways that regulate MMP expression and cell motility, including:
-
STAT3 Pathway: this compound inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes the expression of genes involved in invasion and metastasis.
-
Akt Pathway: It also suppresses the activation of Akt, a serine/threonine kinase that plays a central role in cell survival and invasion.
-
NF-κB Pathway: this compound can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is known to regulate the expression of various genes involved in inflammation, cell survival, and invasion.
By targeting these interconnected pathways, this compound effectively disrupts the cellular machinery required for cancer cell invasion.
Quantitative Data: Dose-Dependent Inhibition of Cancer Cell Invasion by this compound
The following tables summarize the quantitative data from various studies demonstrating the dose-dependent inhibitory effect of this compound on the invasion of different cancer cell lines as measured by the Transwell invasion assay.
| Cell Line | Cancer Type | This compound Concentration (µM) | % Inhibition of Invasion (Approx.) | Reference |
| MDA-MB-231 | Breast Cancer | 25 | ~60% | |
| DU145 | Prostate Cancer | 25 | ~55% | |
| BxPC-3 | Pancreatic Cancer | 25 | ~50% | |
| GBC-SD | Gallbladder Carcinoma | Dose-dependent | Data not specified |
Note: The percentage of inhibition is estimated from graphical representations in the cited literature and may vary based on experimental conditions.
Experimental Protocols
General Materials
-
Cancer cell lines of interest (e.g., MDA-MB-231, DU145, BxPC-3)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel™ Basement Membrane Matrix
-
24-well Transwell® inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., methanol, 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet, DAPI)
-
Microscope with imaging capabilities
-
Hemocytometer or automated cell counter
Detailed Protocol for Transwell Invasion Assay
This protocol is a general guideline and may require optimization based on the specific cell line and experimental objectives.
4.2.1. Preparation of Matrigel-Coated Inserts
-
Thaw Matrigel™ on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel™ with cold, serum-free cell culture medium to a final concentration of 1 mg/mL. Note: The optimal concentration may vary between cell lines and should be determined empirically.
-
Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell® insert.
-
Incubate the plates at 37°C for at least 4-6 hours to allow the Matrigel™ to solidify.
4.2.2. Cell Preparation and Seeding
-
Culture cancer cells to ~80% confluency.
-
The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours to starve the cells.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in serum-free medium containing different concentrations of this compound (e.g., 0, 5, 10, 25 µM). A vehicle control (e.g., DMSO) should be included.
-
Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.
-
Remove any remaining liquid from the rehydrated Matrigel™ in the inserts.
-
Seed 100 µL of the cell suspension (containing 1 x 10⁴ cells) into the upper chamber of the Matrigel-coated inserts.
4.2.3. Invasion Assay
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Carefully place the inserts into the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours. Note: The incubation time should be optimized for each cell line.
4.2.4. Fixation and Staining
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells and the Matrigel™ from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 100% methanol) for 10-20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution (e.g., 0.5% Crystal Violet) for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
4.2.5. Quantification
-
Visualize the stained cells under a microscope.
-
Capture images from at least 5-10 random fields of view for each membrane.
-
Count the number of invading cells per field.
-
Calculate the average number of invading cells for each treatment condition.
-
The percentage of invasion inhibition can be calculated using the following formula: % Inhibition = [1 - (Number of invaded cells in this compound-treated group / Number of invaded cells in control group)] x 100
Visualizations
Experimental Workflow
Caption: Workflow for the Transwell invasion assay.
Signaling Pathway of this compound's Anti-Metastatic Effects
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anti-proliferative and anti-invasive effects of this compound from Garcinia indica on gallbladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Garcinol-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica and Garcinia cambogia, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Preclinical studies have demonstrated its efficacy in various cancer cell lines and animal models, highlighting its potential as a therapeutic agent.[2][4] However, the clinical translation of this compound is hindered by its poor aqueous solubility and limited bioavailability.
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. Encapsulating this compound within nanoparticles can enhance its solubility, protect it from degradation, improve its pharmacokinetic profile, and enable targeted delivery to disease sites. This document provides detailed application notes and protocols for the development and characterization of this compound-loaded nanoparticles, intended to guide researchers in this field.
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways involved in cell proliferation, survival, inflammation, and metastasis. Understanding these pathways is crucial for designing effective drug delivery strategies and evaluating the efficacy of this compound-loaded nanoparticles.
// Connections "Growth Factors" -> RTK [color="#202124"]; "Inflammatory Cytokines (TNF-α, IL-6)" -> TNFR [color="#202124"]; "Inflammatory Cytokines (TNF-α, IL-6)" -> IL6R [color="#202124"];
RTK -> PI3K [color="#202124"]; PI3K -> Akt [color="#202124"]; Akt -> mTOR [color="#202124"]; Akt -> IKK [color="#202124"]; Akt -> β_catenin [color="#202124"];
TNFR -> IKK [color="#202124"]; IKK -> IκBα [label="P", color="#202124"]; IκBα -> NFκB_complex [label="Releases", style=dashed, color="#202124"]; NFκB_complex -> NFκB_nuc [label="Translocation", color="#202124"];
IL6R -> JAK [color="#202124"]; JAK -> STAT3 [label="P", color="#202124"]; STAT3 -> STAT3_nuc [label="Dimerization &\nTranslocation", color="#202124"];
β_catenin -> β_catenin_nuc [label="Translocation", color="#202124"];
NFκB_nuc -> Gene_Expression [color="#202124"]; STAT3_nuc -> Gene_Expression [color="#202124"]; β_catenin_nuc -> Gene_Expression [color="#202124"];
Gene_Expression -> Proliferation [color="#202124"]; Gene_Expression -> Survival [color="#202124"]; Gene_Expression -> Inflammation [color="#202124"]; Gene_Expression -> Angiogenesis [color="#202124"]; Gene_Expression -> Metastasis [color="#202124"];
// this compound Inhibition this compound -> PI3K [arrowhead=tee, color="#EA4335"]; this compound -> Akt [arrowhead=tee, color="#EA4335"]; this compound -> NFκB_nuc [arrowhead=tee, color="#EA4335"]; this compound -> STAT3 [arrowhead=tee, color="#EA4335"]; this compound -> β_catenin_nuc [arrowhead=tee, color="#EA4335"]; this compound -> Proliferation [arrowhead=tee, color="#EA4335"]; this compound -> Inflammation [arrowhead=tee, color="#EA4335"]; this compound -> Angiogenesis [arrowhead=tee, color="#EA4335"]; this compound -> Metastasis [arrowhead=tee, color="#EA4335"]; this compound -> Apoptosis [arrowhead=normal, color="#34A853"]; }
Caption: Key signaling pathways modulated by this compound in cancer cells.
Data on this compound-Loaded Nanoparticles
The following table summarizes the physicochemical properties of this compound-loaded nanoparticles reported in the literature. This data can serve as a benchmark for researchers developing their own formulations.
| Nanoparticle Type | Polymer/Lipid | Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA, Vitamin E TPGS | Nanoprecipitation | 88.05 ± 2.7 | 0.170 ± 0.05 | -28.10 ± 2.1 | - | - | |
| PLGA-Eudragit S100 Nanoparticles | PLGA, Eudragit® S100, PVA | Solvent Evaporation | 295 | 0.1 | -23.1 | 91.2 | 45.6 | |
| Cationic Nanoliposomes | DSPC, DPPC | - | - | - | - | - | - | |
| Silver Nanoparticles | - | Green Synthesis | 7-22 | - | - | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from the nanoprecipitation method, which is a simple and reproducible technique for preparing polymeric nanoparticles.
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) or Polyvinyl alcohol (PVA)
-
Acetone (or other suitable water-miscible organic solvent)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of this compound and PLGA in a minimal volume of acetone. For example, 10 mg of this compound and 50 mg of PLGA in 2 mL of acetone.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of the stabilizer. For instance, a 0.5% w/v solution of Vitamin E TPGS or PVA in deionized water.
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring at a moderate speed (e.g., 600 rpm).
-
The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of PLGA, encapsulating this compound to form nanoparticles.
-
-
Solvent Evaporation:
-
Leave the resulting nanoparticle suspension stirring for several hours (e.g., 4 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) at 4°C to pellet the nanoparticles.
-
Discard the supernatant containing the unencapsulated this compound and excess stabilizer.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step at least two more times to ensure the removal of any residual impurities.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) can be added before freezing to prevent aggregation.
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
Accurate characterization of the prepared nanoparticles is essential to ensure their quality and predict their in vivo performance.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of the nanoparticles. The zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform the measurements in triplicate and report the average values with standard deviation.
-
2. Morphology:
-
Principle: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the shape and surface morphology of the nanoparticles.
-
Procedure (SEM):
-
Place a drop of the nanoparticle suspension on a clean stub and allow it to air-dry.
-
Coat the dried sample with a thin layer of gold or palladium using a sputter coater.
-
Image the sample under the SEM.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of this compound encapsulated within the nanoparticles is determined indirectly by measuring the amount of free drug in the supernatant after centrifugation.
-
Procedure:
-
After the first centrifugation step during purification, collect the supernatant.
-
Quantify the amount of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total weight of nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
-
Principle: This study evaluates the release profile of this compound from the nanoparticles over time in a simulated physiological environment.
-
Procedure:
-
Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.
-
Incubate the suspension at 37°C with constant shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the amount of this compound released in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Conclusion
The development of this compound-loaded nanoparticles presents a viable approach to enhance the therapeutic potential of this promising natural compound. The protocols and data provided in this document offer a comprehensive guide for researchers to formulate, characterize, and evaluate this compound nanoparticles for various biomedical applications, particularly in the field of cancer therapy. Further in vivo studies are warranted to validate the efficacy and safety of these nanoformulations for clinical translation.
References
Application Note: Quantification of Garcinol in Biological Samples by High-Performance Liquid Chromatography (HPLC)
Introduction Garcinol, a polyisoprenylated benzophenone found in the fruit rind of Garcinia indica and Garcinia xanthochymus, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. To facilitate preclinical and clinical investigations, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential. This application note provides detailed protocols for the determination of this compound in plasma, urine, and tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Quantitative Data Summary
The following tables summarize the key parameters for the quantification of this compound using HPLC, compiled from various validated methods.
Table 1: HPLC Chromatographic Conditions for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | C8 (150 x 4.6 mm, 3.5 µm)[1] | Spherisorb ODS2 C18 (250 x 4.6 mm, 5 µm)[2] | C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid in water[1] | 0.1% Trifluoroacetic acid (TFA) in water (A) and Acetonitrile (B)[2] | 0.01M KH2PO4 (A) and Acetonitrile:0.01M KH2PO4 (90:10 v/v) (B) |
| Elution Mode | Isocratic | Isocratic (A:B, 20:80 v/v) | Gradient/Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | Not Specified | 254 nm | 276 nm |
| Injection Volume | Not Specified | 20 µL | Not Specified |
| Column Temperature | Not Specified | 30°C | Not Specified |
| Internal Standard | Di-n-butyl phthalate | Not Specified | Not Specified |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Value | Source |
| Linearity Range | 32.5 - 300 µg/mL | |
| Accuracy (Recovery) | 100 - 102% | |
| Precision (Intra-day & Inter-day) | Not Specified | |
| Limit of Detection (LOD) | Not Specified | |
| Limit of Quantification (LOQ) | Not Specified |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from various biological samples prior to HPLC analysis.
Protocol 1: this compound Extraction from Plasma using Protein Precipitation
This protocol is suitable for the rapid cleanup of plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.2 µm)
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.
-
If an internal standard is used, spike the plasma sample with the appropriate concentration of the internal standard solution.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system for analysis.
Protocol 2: this compound Extraction from Urine using Solid-Phase Extraction (SPE)
This protocol is designed for the cleanup and concentration of this compound from urine samples.
Materials:
-
Urine samples
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Thaw frozen urine samples at room temperature and vortex to mix.
-
Centrifuge the urine sample at 3,000 x g for 5 minutes to remove any particulate matter.
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Load 1 mL of the clarified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solvent.
-
Vortex to dissolve the residue and transfer to an HPLC vial for analysis.
Protocol 3: this compound Extraction from Tissue Homogenate
This protocol provides a general procedure for extracting this compound from tissue samples.
Materials:
-
Tissue samples
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenizer
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 500 µL of ice-cold PBS to the tissue.
-
Homogenize the tissue sample on ice until a uniform homogenate is obtained.
-
Transfer a known volume (e.g., 200 µL) of the tissue homogenate to a microcentrifuge tube.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile (e.g., 600 µL).
-
Follow steps 6-10 from Protocol 1 (this compound Extraction from Plasma) for the subsequent precipitation, centrifugation, and filtration steps.
Visualizations
Experimental Workflow for this compound Quantification in Biological Samples
References
Application Notes and Protocols for Evaluating Garcinol's Anti-Tumor Effects in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing mouse xenograft models to investigate the anti-tumor properties of Garcinol, a polyisoprenylated benzophenone derived from Garcinia indica. This compound has demonstrated significant potential in preclinical cancer research by modulating key oncogenic signaling pathways and inhibiting tumor growth.[1][2] This document outlines the necessary procedures for establishing xenograft models, preparing and administering this compound, and analyzing its therapeutic efficacy.
Application Notes
This compound has been shown to exert anti-neoplastic effects across a variety of cancer types, including breast, prostate, head and neck, and colon cancer, by targeting multiple signaling cascades.[1][3] In xenograft models, this compound treatment has been linked to the downregulation of critical pathways such as NF-κB, STAT3, Wnt/β-catenin, and PI3K/AKT, leading to decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis and metastasis.[1] For instance, studies have reported an 80% reduction in tumor size in prostate cancer xenografts following this compound administration. These findings underscore the value of xenograft models in elucidating the in vivo anti-cancer mechanisms of this compound and establishing a foundation for its potential clinical translation.
Experimental Workflow for this compound Testing in Xenograft Models
Caption: Workflow for testing this compound in mouse xenograft models.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the anti-tumor effects of this compound in xenograft mouse models.
Table 1: Effect of this compound on Tumor Growth in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | This compound Dose and Administration | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC-3 | Xenograft Mouse | Not Specified | >80% reduction in tumor size | |
| Breast Cancer | MDA-MB-231 | SCID Mice | 5 mg/day/animal, oral gavage | Significant reduction in tumor growth | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HNSCC cells | Xenograft Mouse | 0.5 mg/kg, i.p. | 50% reduction in tumor volume (this compound alone) | |
| Non-Small Cell Lung Carcinoma | H441 | LCSC Mouse Xenograft | Not Specified | Significant inhibition of tumor growth |
Table 2: Molecular Effects of this compound in Xenograft Tumors
| Cancer Type | Cell Line | Biomarker(s) | Effect | Reference |
| Breast Cancer | MDA-MB-231 | pSTAT-3 | Reduced expression and activation | |
| Breast Cancer | MDA-MB-231 | NF-κB, Vimentin, nuclear β-catenin | Downregulation | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HNSCC cells | Ki-67, CD31 | Downregulation | |
| Non-Small Cell Lung Carcinoma | H441 | p-LRP6, β-catenin, Dvl2, Axin2, Cyclin D1 | Downregulation |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes two common methods for preparing this compound for administration to mice.
A. Formulation in Sesame Seed Oil (for Oral Gavage)
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in sterile sesame seed oil to the desired final concentration (e.g., for a dose of 5 mg/day/animal).
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh on each day of administration.
B. Formulation in Carboxymethyl Cellulose (CMC) (for Oral Gavage)
-
Prepare a sterile 0.5% (w/v) solution of Carboxymethyl cellulose (CMC) in water.
-
Suspend the required amount of this compound powder in the 0.5% CMC solution.
-
Vortex vigorously to create a uniform suspension.
-
Prepare fresh daily before administration.
Protocol 2: Establishment of Subcutaneous Xenograft Models
This protocol details the steps for establishing subcutaneous tumors in immunodeficient mice.
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231, PC-3) in their recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Trypsinize the cells and then neutralize with complete medium.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in serum-free medium or PBS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100 µL).
-
For some cell lines, it may be beneficial to mix the cell suspension 1:1 with Matrigel to enhance tumor formation.
-
Anesthetize a 4-6 week old immunodeficient mouse (e.g., nude, SCID, or NSG).
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.
-
-
Tumor Monitoring:
-
Palpate the injection site 2-3 times per week to monitor for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 3: Administration of this compound and Tumor Analysis
This protocol outlines the treatment phase and subsequent analysis.
-
This compound Administration:
-
Administer the prepared this compound formulation to the treatment group via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule (e.g., 5 days a week for 4 weeks).
-
Administer the vehicle control (e.g., sesame seed oil or 0.5% CMC) to the control group.
-
-
Monitoring:
-
Continue to monitor tumor volume and the body weight of the mice 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Process the tumor tissue for further analysis:
-
Western Blotting: Homogenize a portion of the tumor to extract proteins and analyze the expression levels of target proteins in signaling pathways (e.g., pSTAT-3, NF-κB).
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin, embed in paraffin, and perform IHC staining for biomarkers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
-
-
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways targeted by this compound in cancer cells, as demonstrated in xenograft studies.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
References
Application Notes and Protocols for Studying Garcinol's Synergistic Effects with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the synergistic anti-cancer effects of Garcinol in combination with conventional chemotherapeutic agents. The protocols outlined below are based on established methodologies and findings from preclinical studies, offering a framework for evaluating efficacy, determining synergistic interactions, and elucidating the underlying molecular mechanisms.
Introduction
This compound, a polyisoprenylated benzophenone derivative extracted from the rind of Garcinia indica, has garnered significant interest for its potential as an anti-cancer agent.[1] Emerging evidence suggests that this compound can sensitize cancer cells to the cytotoxic effects of various chemotherapy drugs, including cisplatin, doxorubicin, paclitaxel, and gemcitabine.[2][3][4] This synergistic activity holds promise for enhancing therapeutic efficacy, overcoming drug resistance, and potentially reducing chemotherapy-associated side effects.[2] The primary mechanisms underlying this compound's synergistic potential involve the modulation of critical cellular signaling pathways that regulate cell proliferation, apoptosis, and inflammation, such as the PI3K/AKT and NF-κB pathways.
These protocols provide detailed methods for assessing the synergistic effects of this compound and chemotherapy in vitro and in vivo.
Data Presentation: Quantitative Analysis of Synergy
A systematic presentation of quantitative data is crucial for evaluating the synergistic interactions between this compound and chemotherapeutic agents. The following tables summarize key quantitative data points from studies investigating these combinations.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapeutic Agents
| Cell Line | Chemotherapy Agent | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination Treatment Effect | Reference |
| OVCAR-3 (Ovarian Cancer) | Cisplatin | 17.93 | 4.34 | Synergistic inhibition of cell proliferation | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | Cisplatin | - | - | Enhanced apoptotic effect | |
| 4T1 (Breast Cancer) | Taxol (Paclitaxel) | - | - | Significantly increased therapeutic efficacy | |
| Pancreatic Cancer Cells (Panc-1, BxPC3) | Gemcitabine | - | - | Sensitized pancreatic cancer cells to gemcitabine |
Table 2: In Vivo Tumor Growth Inhibition with this compound and Chemotherapy Combination
| Cancer Type | Chemotherapy Agent | This compound Dosage | Chemotherapy Dosage | Tumor Growth Inhibition | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cisplatin | 0.5 mg/kg body weight, i.p. | - | Significantly suppressed tumor growth, enhanced by cisplatin | |
| Breast Cancer (4T1) | Taxol (Paclitaxel) | 1 mg/kg, i.g. | 5 mg/kg, i.p. | Synergistic antitumor and anti-metastasis effects | |
| Cholangiocarcinoma | 5-Fluorouracil | - | - | Greater inhibition of tumor growth in combination |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their investigations.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined from dose-response curves. To assess synergy, the Combination Index (CI) can be calculated using software like CompuSyn, where CI < 1 indicates synergy.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects and quantifies apoptosis in response to treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate or flask and treat with this compound, the chemotherapeutic agent, or the combination for the desired time.
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells. Combine with any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose, PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-PI3K, p-AKT, NF-κB, Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol evaluates the synergistic anti-tumor effects of this compound and chemotherapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for injection
-
This compound and chemotherapeutic agent formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment Groups: Randomize mice into four groups: Vehicle control, this compound alone, Chemotherapy agent alone, and this compound + Chemotherapy agent.
-
Drug Administration: Administer the treatments according to the predetermined dosage and schedule (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess synergy.
Mandatory Visualizations
Diagrams of key signaling pathways and experimental workflows are provided below.
Caption: Signaling pathways modulated by this compound to synergize with chemotherapy.
Caption: Workflow for evaluating in vitro synergy of this compound and chemotherapy.
Caption: Workflow for assessing in vivo synergy using a xenograft model.
References
- 1. "Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and i . . ." by Subhash Padhye, Aamir Ahmad et al. [digitalcommons.wayne.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound sensitizes breast cancer cells to Taxol through the suppression of caspase-3/iPLA2 and NF-κB/Twist1 signaling pathways in a mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Garcinol in the Study of Epigenetic Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has emerged as a potent modulator of epigenetic mechanisms.[1][2] Traditionally used for its antioxidant and anti-inflammatory properties, recent research has highlighted its role as an inhibitor of histone acetyltransferases (HATs) and its influence on other epigenetic markers, making it a valuable tool for studying gene regulation and a potential candidate for therapeutic development.[1][3] These application notes provide a comprehensive overview of this compound's use in epigenetic research, including its mechanism of action, protocols for key experiments, and its effects on various signaling pathways.
This compound's primary epigenetic activity lies in its ability to inhibit the p300/CBP and PCAF families of histone acetyltransferases.[4] By doing so, it can alter the acetylation status of histones and other non-histone proteins, thereby influencing chromatin structure and gene expression. This activity has been shown to impact a multitude of cellular processes, including cell cycle progression, apoptosis, and inflammation. Furthermore, emerging evidence suggests that this compound can also modulate other epigenetic mechanisms, such as histone methylation and the expression of microRNAs (miRNAs), highlighting its broad-acting nature as an epigenetic regulator.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of histone acetyltransferases (HATs), specifically targeting the p300/CREB-binding protein (CBP) and p300/CBP-associated factor (PCAF) enzymes. It competes with histone substrates for binding to the active site of these enzymes, thereby preventing the transfer of acetyl groups from acetyl-CoA to the lysine residues of histones and other protein targets. This inhibition of acetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.
Beyond its well-documented role as a HAT inhibitor, this compound has also been observed to influence other epigenetic modifications. Studies have shown that this compound treatment can lead to alterations in histone methylation patterns, specifically an increase in the trimethylation of histone H4 at lysine 20 (H4K20Me3). This effect appears to be mediated by the induced expression of the histone methyltransferase SUV420H2. Additionally, this compound has been shown to modulate the expression of various microRNAs (miRNAs), which are small non-coding RNAs that play crucial roles in post-transcriptional gene silencing.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cell lines and epigenetic markers as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| BxPC-3 | Pancreatic Cancer | 20 | MTT Assay | |
| SH-SY5Y | Neuroblastoma | 7.78 (24h), 6.80 (48h), 6.30 (72h) | MTT Assay | |
| C6 | Glioblastoma | 20.28 | MTT Assay | |
| OVCAR-3 | Ovarian Cancer | Not specified, dose-dependent inhibition from 10-50 µM | CCK-8 Assay | |
| HNSCC (CAL27, UMSCC1) | Head and Neck Squamous Cell Carcinoma | Dose-dependent inhibition from 10-50 µM | Proliferation Assay |
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Duration | Effect | Assay | Reference |
| BxPC-3 | 5 | 72h | 29.7% inhibition of cell proliferation | MTT Assay | |
| BxPC-3 | 20 | 72h | ~80% inhibition of cell proliferation | MTT Assay | |
| BxPC-3 | Dose-dependent | 72h | Induction of apoptosis | Histone/DNA ELISA | |
| MCF-7, MDA-MB-231 | Dose-dependent | Not specified | Induction of apoptosis | Histone-DNA ELISA, Annexin V-PI staining | |
| OVCAR-3 | 5-50 | 72h | Significant decrease in cell viability | CCK-8 Assay | |
| C6 | 10, 20, 30 | 24h | 9.2%, 31.91%, 68.74% reduction in viability | MTT Assay |
Table 3: Effects of this compound on Histone Modifications
| Cell Line | Concentration | Duration | Histone Mark | Effect | Reference |
| MCF7 | Not specified | 24h | H3K18Ac | Strong reduction | |
| U2OS, SaOS2 | Not specified | Not specified | H3K18Ac | Reduction | |
| MCF7 | Not specified | 24h | H4K16Ac | Elevation | |
| MCF7 | Not specified | 24h | H4K20Me3 | Elevation | |
| LA (in vivo) | Not specified | Not specified | H3K27Ac | Reduction |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from a generic method for assessing HAT activity and can be used to evaluate the inhibitory effect of this compound.
Materials:
-
Recombinant p300 or PCAF enzyme
-
Histone H3 or H4 substrate
-
[³H]-Acetyl-CoA
-
This compound (dissolved in DMSO)
-
Reaction Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare the HAT reaction mixture in the reaction buffer containing the histone substrate and [³H]-Acetyl-CoA.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the recombinant HAT enzyme (p300 or PCAF).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of HAT inhibition by comparing the radioactivity in this compound-treated samples to the vehicle control.
Western Blot Analysis of Histone Acetylation
This protocol describes the detection of changes in global or specific histone acetylation levels in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K18, anti-acetyl-H4K16) and total histone H3 or H4 (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Cell Viability (MTT) Assay
This protocol is a colorimetric assay to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell culture reagents and 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
microRNA (miRNA) Expression Analysis
This protocol outlines the steps for quantifying changes in miRNA expression in response to this compound treatment using real-time RT-PCR.
Materials:
-
Cell culture reagents
-
This compound
-
miRNA isolation kit
-
miRNA-specific reverse transcription kit
-
miRNA-specific primers/probes for real-time PCR
-
Real-time PCR system
Procedure:
-
Treat cells with this compound or DMSO as described previously.
-
Isolate total RNA, including the small RNA fraction, using a specialized miRNA isolation kit.
-
Perform reverse transcription using miRNA-specific stem-loop primers.
-
Conduct real-time PCR using miRNA-specific forward and reverse primers and a suitable fluorescent dye or probe.
-
Use a small nuclear RNA (e.g., U6) as an internal control for normalization.
-
Calculate the relative expression of the target miRNAs using the ΔΔCt method.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation. The following diagrams illustrate the points of intervention by this compound in these pathways.
Conclusion
This compound is a versatile and potent tool for researchers studying epigenetic modifications. Its well-characterized activity as a HAT inhibitor, coupled with its effects on other epigenetic mechanisms and key signaling pathways, makes it an invaluable compound for dissecting the complexities of gene regulation in health and disease. The protocols and data presented in these application notes provide a solid foundation for scientists and drug development professionals to incorporate this compound into their research endeavors, paving the way for new discoveries and potential therapeutic applications.
References
Troubleshooting & Optimization
Improving the aqueous solubility and bioavailability of Garcinol
Technical Support Center: Garcinol Formulation & Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the aqueous solubility and bioavailability of this promising, yet challenging, compound.
Section 1: General Properties & Initial Assessment
This section covers the fundamental properties of this compound and the initial steps to assess its solubility.
Q1: What are the baseline solubility properties of this compound?
A: this compound is a lipophilic compound characterized by its poor aqueous solubility.[1] It is practically insoluble in water but shows good solubility in various organic solvents.[2][3] This inherent hydrophobicity is a primary obstacle to its clinical development, leading to low oral bioavailability.[4]
Data Summary: this compound Solubility
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Nil / Sparingly Soluble | [2] |
| DMSO | ~25 mg/mL | |
| Ethanol | ~20-25 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | |
Q2: My initial solubility assessment is giving inconsistent results. How can I improve reproducibility?
A: Inconsistent results in shake-flask solubility experiments are often due to issues with achieving equilibrium, undetected polymorphic changes, or procedural variability.
Troubleshooting Steps:
-
Ensure Equilibrium: Extend the incubation time (e.g., 24, 48, and 72 hours) to ensure the solution has reached saturation. Analyze samples at multiple time points to confirm that the concentration has plateaued.
-
Control Temperature: Conduct all experiments in a calibrated, temperature-controlled shaker or water bath, as solubility is temperature-dependent.
-
Characterize the Solid Form: Before and after the experiment, analyze the solid this compound using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for any changes in its crystal form (polmorphism), which can significantly alter solubility.
-
Standardize Procedures: Maintain consistency in shaking speed, filtration method (use low-binding filters like PVDF), and the analytical method (e.g., HPLC) used for quantification.
Q3: How should I design my initial screening to select a solubility enhancement strategy?
A: A systematic approach is crucial. Start by confirming the Biopharmaceutics Classification System (BCS) class (likely Class II or IV due to poor solubility) and then screen several formulation technologies in parallel at a small scale. The choice depends on the desired dosage form and the physicochemical properties of this compound.
Caption: Workflow for selecting a solubility enhancement strategy.
Section 2: Formulation Strategies & Troubleshooting
This section provides detailed Q&As for specific formulation technologies.
Cyclodextrin Inclusion Complexes
Q4: How does cyclodextrin complexation improve this compound's solubility?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The large, hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, presenting a new entity with a hydrophilic exterior, thus significantly increasing its apparent water solubility.
References
Optimizing Garcinol dosage for in vitro cell culture experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garcinol in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell culture experiments?
A1: The effective concentration of this compound is highly cell-type dependent. Based on published studies, a common starting range is between 5 µM and 50 µM. For initial dose-response experiments, it is advisable to test a broad range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) to determine the optimal window for your specific cell line and experimental endpoint. For instance, concentrations as low as 2-10 µM have been shown to induce apoptosis in colon cancer cells, while concentrations around 25 µM are often used to study effects on signaling pathways in breast cancer cells[1][2][3].
Q2: My this compound is precipitating in the culture medium. How can I improve its solubility?
A2: this compound has poor aqueous solubility. To prevent precipitation, follow these steps:
-
Prepare a High-Concentration Stock: Dissolve this compound powder in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-25 mM)[4][5]. Store this stock solution at -20°C.
-
Serial Dilution: On the day of the experiment, perform serial dilutions from your stock solution to create intermediate concentrations.
-
Final Dilution: Add the final, small volume of the diluted this compound solution to your pre-warmed cell culture medium and mix thoroughly before adding it to the cells. This ensures the final concentration of the solvent is minimized.
-
Solvent Concentration: Be mindful of the final solvent concentration in your culture. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity, although many cell lines can tolerate up to 0.5%.
Q3: I am observing high levels of cell death even in my vehicle control group. What could be the cause?
A3: High cell death in the vehicle control is typically due to solvent toxicity. The most common solvent for this compound is DMSO, which can be toxic to cells at higher concentrations.
-
Check Final DMSO Concentration: Calculate the final percentage of DMSO in your culture wells. If it exceeds 0.5%, it is likely the cause of cytotoxicity.
-
Perform a Solvent Tolerance Test: Before starting your main experiment, treat your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.5%, 1%) to determine the maximum non-toxic concentration for your specific cell line and experiment duration.
-
Consistent Controls: Always ensure your vehicle control contains the exact same final concentration of DMSO as your highest this compound treatment group.
Q4: The IC50 value I calculated is different from published literature. Why?
A4: Variations in IC50 values are common and can be attributed to several factors:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to this compound.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the calculated IC50 value. Ensure you use a consistent seeding density across all experiments.
-
Incubation Time: The duration of this compound exposure (e.g., 24, 48, or 72 hours) will directly affect cell viability and the resulting IC50 value.
-
Culture Conditions: Factors like serum concentration in the media can influence this compound's activity. It has been noted that the presence of serum can decrease the effective concentration of this compound.
-
Assay Method: Different viability assays (e.g., MTT, Trypan Blue, Real-Time Glo) measure different aspects of cell health and can yield different results.
Q5: I am not observing any effect of this compound on my cells. What should I do?
A5: If this compound is not producing the expected effect, consider the following troubleshooting steps:
-
Increase Concentration and/or Incubation Time: Your initial dose may be too low or the treatment duration too short. Try a higher concentration range or extend the incubation period (e.g., from 24 to 48 or 72 hours).
-
Verify Compound Integrity: Ensure your this compound stock has not degraded. It should be stored as a powder or a high-concentration stock in DMSO at -20°C.
-
Check Experimental Design: Review your protocol, including cell seeding density and media conditions. In some cases, very low concentrations of this compound (<1 µM) have been reported to have growth-stimulatory effects in certain cell lines.
-
Consider Cell Line Resistance: The specific molecular makeup of your cell line may make it resistant to this compound's mechanisms of action.
Data Summary Tables
Table 1: Recommended Starting Concentrations of this compound for Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Incubation Time (Hours) | Observed Effects |
| MDA-MB-231, BT-549 | Breast (Triple-Negative) | 10 - 25 | 48 - 72 | Reversal of EMT, Inhibition of Wnt & NF-κB signaling |
| PC3, LNCaP | Prostate | 10 - 25 | 72 | Inhibition of cell proliferation, Apoptosis induction |
| BxPC-3, Panc-1 | Pancreatic | 5 - 40 | 72 | Inhibition of cell proliferation, Apoptosis, Downregulation of STAT3 |
| HCT-116, HT-29 | Colon | 2 - 10 | N/A | Apoptosis induction |
| KYSE150, KYSE450 | Esophageal | 5 - 15 | N/A | Inhibition of migration and invasion |
| A549M, H1299 | Non-Small Cell Lung | 5 - 20 | 24 - 72 | Potentiation of erlotinib-induced apoptosis |
| RAW264.7, THP-1 | Macrophage (for anti-inflammatory studies) | 10 - 30 | 24 | Non-toxic range for studying anti-inflammatory effects |
Table 2: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (Hours) |
| RAW264.7 | Murine Macrophage | 67.86 ± 1.25 | 24 |
| THP-1 | Human Monocyte | 78.45 ± 2.13 | 24 |
(Note: IC50 values can vary significantly between studies. This table provides example values for reference.)
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard procedures to determine the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-25 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol outlines the general steps for assessing changes in protein levels, such as STAT3 or NF-κB p65, following this compound treatment.
Materials:
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel for separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. article.imrpress.com [article.imrpress.com]
- 5. bio-gems.com [bio-gems.com]
Overcoming challenges in the large-scale extraction of Garcinol
Technical Support Center: Large-Scale Extraction of Garcinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale extraction of this compound from Garcinia species.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound in a question-and-answer format.
1. Low this compound Yield
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Question: My extraction process is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?
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Answer: Low this compound yield can be attributed to several factors. Here are some common causes and troubleshooting steps:
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Inadequate Solvent Selection: The choice of solvent is critical for efficient extraction. While methanol is commonly used, studies have shown that aqueous mixtures of ethanol (80% v/v) and 1-propanol (60% v/v) can be superior for extracting this compound.[1][2] Consider testing different solvent systems to optimize extraction efficiency.
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Improper Plant Material Preparation: The physical state of the Garcinia fruit rinds can impact extraction. Ensure the rinds are properly dried and ground into a fine powder to maximize the surface area for solvent penetration.[3]
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Insufficient Extraction Time or Temperature: Ensure that the extraction time and temperature are optimized. Maceration for 24-48 hours at room temperature is a common practice.[4][5] For some methods, overnight suspension in water followed by oven-drying has been used.
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Suboptimal Extraction Method: While maceration is common, other techniques like ultrasound-assisted extraction or supercritical fluid extraction (SFE) could potentially improve yields, although specific data on this compound yield with SFE is limited in the provided results.
-
2. High Impurity Levels in the Extract
-
Question: My crude this compound extract contains a high level of impurities. How can I improve the purity of my initial extract?
-
Answer: High impurity levels are a common challenge. Here are some strategies to obtain a cleaner initial extract:
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Solvent Partitioning: A multi-step solvent extraction can effectively remove impurities. A common approach involves an initial extraction with a polar solvent like methanol, followed by partitioning with solvents of varying polarity such as hexane, chloroform, and ethyl acetate. This helps to separate this compound from other compounds with different solubilities.
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Adsorption on a Solid Matrix: To avoid cumbersome liquid-liquid partitioning, especially at a large scale, adsorbing the crude methanol extract onto a solid matrix like Celite can be effective. The adsorbed extract can then be successively washed with solvents of increasing polarity to elute different fractions.
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Defatting Step: The fruit rinds can contain fatty substances that may co-extract with this compound. A preliminary defatting step with a nonpolar solvent like hexane can help remove these lipids before the main extraction.
-
3. Difficulty in Purifying this compound by Column Chromatography
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Question: I am facing challenges in purifying this compound using column chromatography. The separation is poor, and I'm getting mixed fractions. What can I do?
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Answer: Column chromatography is a crucial step for obtaining high-purity this compound. Here are some troubleshooting tips for this technique:
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Mobile Phase Optimization: The choice of mobile phase is critical for good separation. A commonly used and effective mobile phase for silica gel column chromatography of this compound is a mixture of ethyl acetate and hexane, often in a 1:2 ratio. Other systems like toluene-ethyl acetate-formic acid have also been reported for HPTLC, which can inform mobile phase selection for column chromatography.
-
Proper Column Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling, which can lead to poor separation.
-
Sample Loading: For large-scale purification, dry loading the sample by adsorbing it onto a small amount of silica gel can provide better resolution than liquid loading.
-
Gradient Elution: If isocratic elution (using a constant mobile phase composition) is not providing adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute compounds with different affinities for the stationary phase.
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4. This compound Degradation During Extraction
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Question: I suspect that this compound is degrading during my extraction and purification process. How can I minimize this?
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Answer: this compound can be sensitive to certain conditions. Here's how to mitigate degradation:
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Avoid High Temperatures: Prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds like this compound. Use moderate temperatures during solvent evaporation (e.g., using a rotary evaporator at 40°C).
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Protection from Light: While not explicitly stated for this compound in the provided results, many natural compounds are light-sensitive. It is good practice to protect extracts and purified fractions from direct light.
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Acidic Conditions: this compound can be converted to isothis compound under acidic conditions. Be mindful of the pH of your solvents and avoid strongly acidic conditions unless intentionally converting this compound.
-
Frequently Asked Questions (FAQs)
Extraction & Yield
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Q1: What is a typical yield of this compound from Garcinia indica fruit rinds?
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A1: High yields of up to 5 grams of this compound from 500 grams of dried kokum plums have been reported, which translates to approximately 1% w/w. Another large-scale extraction from 7 kg of fruit rinds yielded a total of 0.48% of this compound and isothis compound combined. The content of this compound in extracts from different Garcinia species can range from 0.58% to 0.98% w/w.
-
-
Q2: Which solvent system is best for extracting this compound?
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A2: While methanol is a commonly used solvent, studies suggest that aqueous 1-propanol (60% v/v) and aqueous ethanol (80% v/v) can be more effective for the simultaneous extraction of this compound and other bioactive compounds. A mixture of dichloromethane and methanol (1:1) has also been used.
-
-
Q3: Can this compound be extracted using supercritical fluid extraction (SFE)?
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A3: Supercritical fluid extraction (SFE) is a modern technique used for extracting bioactive compounds. While there is extensive research on SFE for other plant materials, specific optimized protocols and yield data for this compound extraction using SFE are not detailed in the provided search results. However, it is a promising green technology that could be explored for this compound extraction.
-
Purification
-
Q4: What type of chromatography is most suitable for large-scale this compound purification?
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A4: Silica gel column chromatography is a widely used and effective method for the large-scale purification of this compound.
-
-
Q5: What is a suitable mobile phase for the column chromatography of this compound?
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A5: A common and effective mobile phase for silica gel column chromatography is a mixture of ethyl acetate and hexane, typically in a 1:2 ratio.
-
Stability & Handling
-
Q6: What is the melting point of pure this compound?
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A6: The melting point of pure this compound is reported to be 122°C or 132°C. It is obtained as yellow needles upon crystallization from hexane.
-
-
Q7: Is this compound sensitive to acidic conditions?
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A7: Yes, this compound can be easily converted to its isomer, isothis compound, under acidic conditions. Therefore, it is important to control the pH during extraction and purification to prevent this conversion.
-
Data Presentation
Table 1: Comparison of Solvents for this compound Extraction
| Solvent System | Source Material | Key Findings | Reference |
| Methanol | Dried Garcinia indica plums | High yields of this compound (up to 5g from 500g) achieved. | |
| Aqueous Ethanol (80% v/v) | Dried Garcinia indica fruit | Superior to water and acidified water for extracting this compound. | |
| Aqueous 1-Propanol (60% v/v) | Dried Garcinia indica fruit | Superior to water and acidified water for extracting this compound. | |
| Dichloromethane:Methanol (1:1) | Dried Garcinia indica fruit rinds | Used for the extraction prior to isolation by column chromatography. | |
| Hexane, Chloroform, Ethyl Acetate | Methanol extract of G. indica | Sequential extraction with these solvents from a Celite-adsorbed methanol extract yielded this compound. |
Table 2: Column Chromatography Parameters for this compound Purification
| Stationary Phase | Mobile Phase | Observation | Reference |
| Silica Gel 60 | Ethyl acetate/Hexane (1:2) | Effective for purification, leading to crystallization of this compound as yellow needles. | |
| Silica Gel | Petroleum ether-ethylacetate (gradient) | Used for fractionation of hexane extract to yield this compound. | |
| Silica Gel | Hexane and Ethyl acetate (increasing polarity) | Used in flash chromatography to obtain this compound-enriched fractions. |
Experimental Protocols
Protocol 1: Large-Scale Solvent Extraction and Purification of this compound
This protocol is based on a method that yielded up to 5 grams of this compound from 500 grams of dried plant material.
-
Preparation of Plant Material:
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Chop 500g of dried Garcinia indica plums into small pieces.
-
-
Methanol Extraction:
-
Macerate the chopped plums in methanol at room temperature.
-
Filter the extract and evaporate the methanol under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Redissolve the crude methanol extract in ethyl acetate.
-
Wash the ethyl acetate solution with water in a separatory funnel to remove water-soluble impurities.
-
Collect the ethyl acetate layer and concentrate it under reduced pressure.
-
-
Column Chromatography:
-
Prepare a silica gel 60 column.
-
Load the concentrated ethyl acetate extract onto the column.
-
Elute the column with a mobile phase of ethyl acetate/hexane (1:2 v/v).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Crystallization:
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Combine the fractions containing pure this compound and concentrate them.
-
Crystallize the concentrated eluate from hexane to obtain pure this compound as yellow needles.
-
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous extraction of four different bioactive compounds from Garcinia indica and their enrichment using Aqueous Two-Phase Systems [idr.nitk.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. researchjournal.gtu.ac.in [researchjournal.gtu.ac.in]
- 5. Epithis compound and isothis compound isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing Garcinol for long-term storage and experimental use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and experimental use of garcinol. This compound, a polyisoprenylated benzophenone from Garcinia indica, is a potent antioxidant and anti-inflammatory agent with significant therapeutic potential. However, its utility is often hampered by poor aqueous solubility and stability. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its handling and use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This compound Solubility and Solution Preparation
Q1: What is the best solvent to dissolve this compound?
A1: this compound is poorly soluble in aqueous solutions. For experimental use, it is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended.[1][2] The solubility is approximately 25 mg/mL in DMSO and DMF, and 20 mg/mL in ethanol.[1]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve crystalline this compound in your chosen organic solvent (e.g., DMSO) to a desired concentration (e.g., 10-50 mM).[3] Ensure the powder is completely dissolved by vortexing or brief sonication. It is good practice to purge the solvent with an inert gas, like nitrogen or argon, before dissolving the this compound to minimize oxidation.[1]
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: This is a common issue due to this compound's hydrophobicity. Here are some troubleshooting steps:
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Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
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Gradual Dilution: Avoid adding a highly concentrated stock directly into a large volume of media. First, make an intermediate dilution of your stock in a small volume of media, then add this to the final volume.
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Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low, ideally below 0.5% (v/v), to avoid solvent toxicity to your cells.
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Serum Interaction: Be aware that this compound can interact with proteins in fetal bovine serum (FBS), which can sometimes affect its bioavailability and apparent solubility. Consider reducing the serum concentration if compatible with your cell line, or performing initial experiments in serum-free media to assess baseline effects.
Storage and Stability of this compound
Q4: How should I store powdered this compound?
A4: Lyophilized or crystalline this compound powder should be stored at -20°C in a desiccated environment. Under these conditions, it can be stable for up to three years.
Q5: What is the recommended storage for this compound stock solutions?
A5: Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C. A stock solution in DMSO can be stable for up to 6 months at -80°C and for 1 month at -20°C.
Q6: How long are aqueous dilutions of this compound stable?
A6: It is not recommended to store aqueous solutions of this compound for more than one day due to its poor stability in aqueous environments. Prepare fresh dilutions from your frozen stock solution for each experiment.
Q7: What are the main degradation pathways for this compound?
A7: The primary degradation pathway for this compound is oxidation. The phenolic hydroxyl groups and the β-diketone moiety are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and changes in pH.
Enhancing this compound Stability for In Vitro and In Vivo Use
Q8: I need to use this compound in a long-term experiment. How can I improve its stability?
A8: For long-term experiments, especially in vivo, encapsulation of this compound is highly recommended. This protects the compound from degradation and can improve its bioavailability.
Q9: What are the common encapsulation methods for this compound?
A9: Liposomes and polymeric nanoparticles are the most studied encapsulation systems for this compound.
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Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound within the membrane. Targeted liposomal formulations have been developed to improve delivery to specific tissues.
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Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to form nanoparticles that encapsulate this compound. pH-sensitive nanoparticles have also been designed for targeted release in specific environments, such as the colon. Silver nanoparticles capped with this compound have also been synthesized.
Quantitative Data on this compound Stability and Formulations
The following tables summarize key data regarding the storage and properties of different this compound formulations.
Table 1: Recommended Storage Conditions for this compound
| Formulation | Solvent/Matrix | Storage Temperature | Estimated Stability |
| Crystalline Powder | - | -20°C (Desiccated) | ≥ 4 years |
| Stock Solution | DMSO | -20°C | Up to 3 months |
| -80°C | Up to 6 months | ||
| Aqueous Dilution | Cell Culture Media/Buffer | 4°C or 37°C | < 24 hours |
| Liposomal Formulation | Aqueous Buffer | 4°C | Formulation dependent, generally weeks to months |
| PLGA Nanoparticles | Aqueous Suspension | 4°C | Formulation dependent, generally weeks to months |
Table 2: Physicochemical Properties of this compound Formulations
| Formulation Type | Average Size | Encapsulation Efficiency (%) | Key Advantage |
| Targeted Liposomes | ~134 nm | ~77% | Targeted delivery, sustained release |
| PLGA-Eudragit S100 NP | ~295 nm | ~91% | pH-sensitive release |
| This compound-capped Silver NP | 7-22 nm | Not Applicable | Enhanced antimicrobial activity |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).
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Vortex the solution until the this compound is completely dissolved. If necessary, sonicate briefly in a water bath.
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Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use, light-protecting tubes.
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Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Stability Assessment of this compound using HPLC
This protocol outlines a stability-indicating HPLC method to quantify this compound and its degradation products.
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Forced Degradation Study:
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Prepare solutions of this compound in various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, photolytic, thermal).
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Acidic: 0.1 M HCl at 60°C for 2 hours.
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Basic: 0.1 M NaOH at 60°C for 30 minutes.
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Oxidative: 3% H₂O₂ at room temperature for 1 hour.
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Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
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Thermal: Heat the solid compound at 105°C for 24 hours.
-
-
HPLC Analysis:
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Column: C18 or C8 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% orthophosphoric acid or trifluoroacetic acid in water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm or 360 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
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Quantify the peak area of this compound at different time points under each stress condition.
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Calculate the percentage of degradation.
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Ensure the method separates the intact this compound peak from any degradation product peaks.
-
Visualizations
This compound Degradation and Stabilization Workflow
Caption: Workflow for preparing and stabilizing this compound for experimental use.
Signaling Pathways Modulated by this compound
References
Technical Support Center: Troubleshooting Inconsistent Effects of Garcinol
Welcome to the technical support center for Garcinol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in experimental replicates.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different experimental runs. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors:
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Compound Purity and Isomeric Content: Commercial this compound can contain varying amounts of its less active isomer, Isothis compound.[1][2] The ratio of this compound to Isothis compound can differ between batches, leading to variable potency.
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Interaction with Serum Proteins: this compound binds strongly to serum albumin.[3] If you are using fetal bovine serum (FBS) or other serum-containing media, lot-to-lot variability in serum protein concentration can alter the free, active concentration of this compound. The presence of serum has been noted to decrease the half-maximal inhibitory concentration value by tenfold in HCT116 cells.[4]
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Stock Solution Integrity: Degradation of this compound in your stock solution due to improper storage or repeated freeze-thaw cycles can lead to reduced efficacy.
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Cell Culture Conditions: Factors such as cell passage number, cell confluency at the time of treatment, and lot-to-lot variations in cell culture media and supplements can all influence cellular response.[5]
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Solvent Concentration: High concentrations of the solvent used to dissolve this compound, typically DMSO, can have cytotoxic effects and interfere with the assay.
Q2: How should we prepare and store this compound stock solutions to ensure consistency?
A2: Proper handling of this compound is critical for reproducible results.
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Solvent Selection: this compound is soluble in organic solvents like DMSO, ethanol, and DMF. DMSO is the most commonly used solvent for in vitro studies.
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Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for minimal DMSO concentration in your final culture medium (ideally ≤ 0.5%).
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Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Q3: Can the presence of serum in our cell culture medium affect this compound's activity?
A3: Yes, absolutely. This compound has been shown to bind strongly to Human Serum Albumin (HSA) with a binding constant (Ka) of 5.445 x 10^6 M^-1. This high-affinity interaction means that a significant portion of the this compound you add to your culture medium can be sequestered by serum proteins, reducing its bioavailable concentration. This can lead to a higher apparent IC50 value in serum-containing media compared to serum-free conditions. For consistency, it is crucial to use the same lot of FBS for a set of experiments or to test each new lot of serum.
Q4: We suspect the purity of our this compound might be an issue. How can we check this?
A4: The presence of the isomer Isothis compound is a common purity concern. You can assess the purity and isomeric ratio of your this compound using analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI-MS/MS). These methods can separate and quantify this compound and Isothis compound.
Troubleshooting Guides
Guide 1: Inconsistent Potency (IC50 Variability)
This guide provides a step-by-step approach to diagnosing and resolving variability in this compound's potency.
Data Presentation: Factors Influencing this compound's Apparent Activity
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Compound Quality | Presence of less active isomers (e.g., Isothis compound). | Verify purity and isomeric ratio using HPTLC or LC-MS/MS. | Consistent potency with a well-characterized compound batch. |
| Serum Interaction | Sequestration of this compound by serum proteins. | Perform experiments in serum-free media or with a consistent serum lot. | Lower and more consistent IC50 values. |
| Stock Solution | Degradation due to improper storage. | Prepare fresh aliquots from a new powder stock and store at -80°C, protected from light. | Restored and consistent potency. |
| Working Solution | Instability in culture medium at 37°C. | Prepare fresh working solutions for each experiment and minimize incubation time before adding to cells. | More reproducible results, especially in long-term assays. |
| Cell Health | High cell passage number or inconsistent confluency. | Use cells within a defined low passage number range and ensure consistent cell density at the time of treatment. | Reduced variability in cellular response. |
Experimental Workflow for Troubleshooting IC50 Variability
Caption: A logical workflow for diagnosing inconsistent this compound IC50 values.
Guide 2: Variable Downstream Effects (Signaling Pathway Modulation)
This guide addresses inconsistencies in downstream cellular effects, such as the modulation of signaling pathways.
Data Presentation: this compound's Known Signaling Interactions
| Signaling Pathway | Key Protein Targets | Effect of this compound | Reference |
| NF-κB Signaling | p65 (RelA), IκBα | Inhibition of p65 nuclear translocation, downregulation of NF-κB target genes. | |
| STAT3 Signaling | STAT3 | Inhibition of total and phosphorylated STAT3. | |
| Wnt/β-catenin Signaling | β-catenin, Cyclin D1 | Increased phosphorylation of β-catenin, reduced nuclear localization, downregulation of Cyclin D1. | |
| PI3K/AKT Signaling | PI3K, AKT | Decreased phosphorylation of PI3K and AKT. |
Signaling Pathway Diagram: this compound's Mechanism of Action
Caption: this compound inhibits HATs and multiple oncogenic signaling pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable and consistent this compound solutions for in vitro experiments.
Materials:
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This compound powder (high purity)
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile, single-use microcentrifuge tubes
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Complete cell culture medium
Procedure:
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Stock Solution (10 mM):
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Tare a sterile microcentrifuge tube.
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Weigh out a small amount of this compound powder (e.g., 6.03 mg).
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Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration (e.g., 1 mL for 6.03 mg).
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Vortex thoroughly until the this compound is completely dissolved.
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Aliquot the stock solution into single-use, light-protected tubes.
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Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
-
Working Solution:
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Thaw a single aliquot of the 10 mM stock solution immediately before use.
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Dilute the stock solution in complete cell culture medium to the desired final concentration.
-
Prepare the working solution fresh for each experiment and do not store diluted solutions.
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Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same DMSO concentration) in your experiments.
-
Protocol 2: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on HAT enzyme activity. This protocol is adapted from general HAT inhibitor screening assays.
Materials:
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Recombinant HAT enzyme (e.g., p300 or PCAF)
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Histone substrate (e.g., Histone H3 or H4 peptide)
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Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled depending on the detection method
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HAT assay buffer
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This compound working solutions
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Stop solution
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Detection reagents (e.g., scintillation fluid for radioactive assays or specific antibodies for ELISA-based assays)
Procedure:
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Prepare a reaction mixture containing the HAT assay buffer, recombinant HAT enzyme, and histone substrate.
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Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
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Pre-incubate for 15 minutes at 30°C to allow this compound to bind to the enzyme.
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Initiate the reaction by adding Acetyl-CoA.
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Incubate for the desired time at 30°C.
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Stop the reaction by adding the stop solution.
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Detect the level of histone acetylation using an appropriate method (e.g., scintillation counting for [3H]-acetyl incorporation or an ELISA-based method).
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Calculate the percentage of HAT activity inhibition for each this compound concentration and determine the IC50 value.
Troubleshooting HAT Assays Diagram
Caption: A systematic approach to troubleshooting HAT inhibition assays.
References
- 1. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Interaction of this compound with Human Serum Albumin - ePrints@CFTRI [ir.cftri.res.in]
- 4. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the optimal route of administration for Garcinol in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Garcinol in in vivo experimental settings. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you determine the optimal route of administration for this promising natural compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Poor or variable oral bioavailability | Low aqueous solubility of this compound. First-pass metabolism in the liver. | Prepare this compound in a lipid-based vehicle like sesame oil to enhance absorption.[1][2] Consider co-administration with piperine, a known bioavailability enhancer. Explore nanoformulations (e.g., liposomes, nanoparticles) to improve solubility and protect from metabolism.[3] |
| Precipitation of this compound in aqueous vehicles | This compound is a lipophilic compound with poor water solubility. | Use a co-solvent system (e.g., DMSO, ethanol) at a low, non-toxic concentration. Prepare a suspension using vehicles like 0.5% w/v Carboxymethyl cellulose (CMC).[4] Always ensure the final formulation is homogenous before administration. |
| Animal distress or irritation after injection (IP, SC) | The vehicle or the compound itself may be irritating. High concentration of the formulation. | Reduce the concentration of any co-solvents. Ensure the pH of the formulation is close to physiological pH. Use a smaller injection volume and consider splitting the dose into multiple sites for subcutaneous administration. Closely monitor animals for any signs of discomfort. |
| Inconsistent results between experiments | Variability in formulation preparation. Differences in animal fasting state. Inconsistent administration technique. | Standardize the formulation protocol and ensure it is freshly prepared for each experiment.[4] Ensure a consistent fasting period for animals before oral administration. Provide thorough training for all personnel on administration techniques to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the most commonly used and recommended route of administration for this compound in preclinical in vivo studies?
A1: The most frequently reported route of administration for this compound in preclinical research is oral gavage . This method is favored for its convenience and relevance to potential clinical applications in humans.
Q2: What is the oral bioavailability of this compound?
A2: Studies in Sprague Dawley rats have shown the oral bioavailability of this compound to be approximately 26.64% at a dose of 22.5 mg/kg and 35.72% at 45 mg/kg, indicating a dose-dependent increase. Despite being classified as a medium clearance drug, its low aqueous solubility can limit its oral absorption.
Q3: What are suitable vehicles for preparing this compound for oral administration?
A3: Due to its lipophilic nature, this compound is often formulated in lipid-based vehicles or suspensions. Commonly used vehicles include:
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Sesame seed oil: Used in cancer xenograft models.
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0.5% w/v Carboxymethyl cellulose (CMC): Used in toxicity and efficacy studies.
Q4: Are there other routes of administration that have been explored for this compound?
A4: Yes, besides oral administration, intrathecal administration has been successfully used to investigate the effects of this compound on neuropathic pain in rat models. This suggests that for localized effects, direct administration to the target site can be a viable strategy.
Q5: What factors should I consider when selecting a route of administration for my study?
A5: The choice of administration route should be guided by the specific objectives of your research:
-
Systemic effects (e.g., anti-cancer, anti-inflammatory): Oral administration is a common starting point. Intravenous or intraperitoneal injections can be considered to bypass first-pass metabolism and achieve higher systemic exposure, although specific protocols for this compound via these routes are less documented in publicly available literature.
-
Targeted delivery (e.g., neurological effects): Direct administration routes like intrathecal or intracerebroventricular injections may be more appropriate.
-
Pharmacokinetic studies: An intravenous administration arm is essential to determine absolute bioavailability.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Sprague Dawley Rats
| Dose | Bioavailability (%) | Cmax (ng/mL) |
| 22.5 mg/kg | 26.64 ± 0.23 | 2317.69 ± 180.44 |
| 45 mg/kg | 35.72 ± 0.97 | 3446.14 ± 190.12 |
| Data from a study determining the in vivo pharmacokinetic profile of this compound. |
Key Experimental Protocols
Oral Gavage Administration of this compound
This protocol is adapted from studies investigating the anti-cancer effects of this compound in mouse xenograft models.
Materials:
-
This compound
-
Sesame seed oil (vehicle)
-
Animal feeding needles (gavage needles), appropriate size for the animal model
-
Syringes
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. A typical dose used in xenograft mouse models is 5 mg/day/animal.
-
Dissolve the this compound in sesame seed oil to the desired final concentration. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Prepare the formulation fresh daily.
-
-
Animal Handling and Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's nose to the last rib to determine the correct insertion length for the gavage needle.
-
Attach the gavage needle to a syringe containing the this compound formulation.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
-
Intrathecal Administration of this compound
This protocol is based on a study evaluating the effect of this compound on neuropathic pain in rats.
Materials:
-
This compound
-
Vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, to be optimized and verified for non-toxicity)
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia
Procedure:
-
Preparation of this compound Formulation:
-
Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution.
-
-
Animal Preparation and Administration:
-
Anesthetize the rat.
-
Place the animal in a stereotaxic frame or hold it securely.
-
Identify the injection site, typically between the L5 and L6 vertebrae.
-
Carefully insert the 30-gauge needle into the intrathecal space. A characteristic tail-flick is often observed upon successful entry.
-
Slowly inject the this compound solution (typically a small volume, e.g., 10-20 µL).
-
Slowly withdraw the needle.
-
Allow the animal to recover from anesthesia and monitor for any adverse effects.
-
Visualizing Experimental Logic and Pathways
Caption: Workflow for in vivo this compound administration and evaluation.
Caption: this compound's inhibitory effects on NF-κB and STAT3 signaling pathways.
References
- 1. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Safety profile of 40% this compound from Garcinia indica in experimental rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Garcinol in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the potential off-target effects of Garcinol in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is best characterized as a potent inhibitor of histone acetyltransferases (HATs), specifically p300 and pCAF[1][2]. It acts as a competitive inhibitor for the binding of histones to the active site of these enzymes[2].
Q2: Besides HATs, what other proteins and pathways are known to be affected by this compound?
A2: this compound is known to modulate a variety of signaling pathways, which can be considered off-target effects depending on the experimental context. These include the inhibition of NF-κB, STAT3, PI3K/AKT, and Wnt/β-catenin signaling pathways[2][3]. It has also been reported to inhibit topoisomerase II and hyaluronidase.
Q3: Can this compound's antioxidant properties interfere with my experiments?
A3: Yes, this compound possesses significant antioxidant and free radical scavenging activity. This can be a major confounding factor in studies investigating cellular redox signaling or assays that are sensitive to reactive oxygen species (ROS). For example, if you are studying a process that you hypothesize is mediated by ROS, this compound's antioxidant effects could mask or counteract the expected outcome, leading to misinterpretation of its mechanism of action.
Q4: Is this compound considered a Pan-Assay Interference Compound (PAINS)?
A4: While this compound has structural motifs, such as a β-diketone moiety, that are sometimes associated with PAINS, it is not definitively classified as one across all assays. PAINS are compounds that tend to show activity in a wide variety of assays through non-specific mechanisms, such as redox cycling or aggregation. The potential for this compound to act as a PAIN should be evaluated on a case-by-case basis depending on the assay format. For instance, its inherent antioxidant properties could lead to false positives in redox-sensitive assays.
Q5: How can I differentiate between this compound's on-target (HAT inhibition) and off-target effects?
A5: Distinguishing between on- and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended HAT targets in your cellular model.
-
Genetic Approaches: Employ siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the intended target (e.g., p300 or pCAF). If the effect of this compound is lost or significantly diminished in the absence of its target, it provides strong evidence for an on-target mechanism.
-
Chemical Complementation: Use a structurally distinct inhibitor of the same target. If this unrelated inhibitor phenocopies the effects of this compound, it supports an on-target mechanism.
-
Dose-Response Analysis: Carefully titrate this compound concentrations. On-target effects should typically occur at concentrations consistent with its known IC50 for the target enzyme, while off-target effects may appear at higher concentrations.
-
Orthogonal Assays: Validate key findings using multiple, mechanistically distinct assays.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell viability or signaling assays.
Possible Cause: Off-target effects of this compound on pathways other than HATs.
Troubleshooting Steps:
-
Review the Literature: Check if the observed phenotype aligns with known off-target effects of this compound on pathways such as NF-κB, STAT3, or PI3K/AKT.
-
Validate Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with p300/pCAF at the concentrations used in your experiments.
-
Use Pathway-Specific Inhibitors: Compare the effects of this compound with known inhibitors of the suspected off-target pathway to see if they produce similar results.
-
Perform a Dose-Response Curve: Analyze the effects of a wide range of this compound concentrations. If the unexpected phenotype only occurs at high concentrations, it is more likely to be an off-target effect.
Issue 2: Results from redox-sensitive assays are difficult to interpret.
Possible Cause: this compound's intrinsic antioxidant activity is interfering with the assay.
Troubleshooting Steps:
-
Quantify Antioxidant Activity: Perform in vitro antioxidant assays such as DPPH or ABTS to determine the antioxidant potential of this compound under your experimental conditions.
-
Use a Non-Redox Active Analog (if available): If a structurally related analog of this compound without antioxidant activity exists, use it as a negative control.
-
Include Antioxidant Controls: Run parallel experiments with well-characterized antioxidants (e.g., N-acetylcysteine or Trolox) to understand the potential impact of ROS scavenging on your assay readout.
-
Switch to a Redox-Insensitive Assay: If possible, use an alternative assay to measure your endpoint that is not based on redox chemistry.
Issue 3: High background or false positives in fluorescence-based assays.
Possible Cause: this compound may possess intrinsic fluorescence or interfere with the assay's optical properties.
Troubleshooting Steps:
-
Measure this compound's Intrinsic Fluorescence: Scan the fluorescence emission and excitation spectra of this compound at the wavelengths used in your assay.
-
Run a "Compound-Only" Control: Include a control well containing only this compound and the assay buffer (without the fluorescent probe) to measure its contribution to the background signal.
-
Use a Different Fluorescent Probe: If this compound's fluorescence overlaps with your current probe, switch to a probe with a different excitation/emission spectrum.
-
Consider a Non-Fluorescent Assay Format: If interference persists, consider using a different detection method, such as luminescence or absorbance at a wavelength where this compound does not interfere.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound on Primary and Secondary Targets
| Target | Assay Type | IC50 | Reference(s) |
| p300 (HAT) | Biochemical HAT Assay | ~7 µM | |
| pCAF (HAT) | Biochemical HAT Assay | ~5 µM | |
| 5-lipoxygenase | Cell-free assay | 0.1 µM | |
| Microsomal PGE2 synthase-1 | Cell-free assay | 0.3 µM | |
| COX-1 | Cell-free assay | 12 µM | |
| Topoisomerase II | Biochemical Assay | ~25-100 µM | |
| Hyaluronidase | Biochemical Assay | - | |
| HIV-1 RNase H | Biochemical Assay | - |
Table 2: Antioxidant Activity of this compound
| Assay | Result | Reference(s) |
| DPPH Radical Scavenging | IC50: 0.24 ± 0.13 µg/mL | |
| ABTS Radical Scavenging | Higher activity than Trolox | |
| ORAC | 129129 ± 8433 µmol Trolox/100 g |
Table 3: Dose-Dependent Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Effect | Concentration | Reference(s) |
| HL-60 (Leukemia) | Growth Inhibition | IC50 | 9.42 µM | |
| HT-29 (Colon Cancer) | Growth Inhibition | IC50 | 3.2-21.4 µM (72h) | |
| HCT-116 (Colon Cancer) | Growth Inhibition | IC50 | 3.2-21.4 µM (72h) | |
| OVCAR-3 (Ovarian Cancer) | Cell Viability | Significant inhibition | 10-50 µM (48h) | |
| A549M (NSCLC) | Erlotinib Sensitization | 60.37% decrease in IC50 | 20 µM | |
| GBC-SD (Gallbladder Cancer) | Growth Inhibition | Dose-dependent | - |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methods and can be used to verify the binding of this compound to its intracellular targets (e.g., p300/pCAF).
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Primary antibody against the target protein (e.g., anti-p300)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Thermal cycler or heating blocks
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-8 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant, determine the protein concentration, and analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Spectrophotometer or plate reader
Procedure:
-
Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the same solvent.
-
Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of this compound.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at ~517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.
Protocol 3: ABTS Radical Cation Decolorization Assay
This is another common assay to measure antioxidant capacity.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or water
-
Spectrophotometer or plate reader
Procedure:
-
Prepare ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS and potassium persulfate in water and allow it to stand in the dark for 12-16 hours to form the ABTS•+ radical cation.
-
Prepare Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of ~0.7 at 734 nm.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound.
-
Reaction: Add a small volume of each this compound dilution to a fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition of absorbance and determine the antioxidant capacity relative to a standard, such as Trolox (Trolox Equivalent Antioxidant Capacity or TEAC).
Visualizations
Caption: Workflow for validating this compound's cellular effects.
Caption: this compound's on-target and major off-target signaling pathways.
References
Strategies to minimize Garcinol degradation in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garcinol. Our goal is to help you minimize degradation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution?
A1: To prepare a stock solution, dissolve solid this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] It is recommended to purge the solvent with an inert gas before dissolving the this compound.[1] For most cell culture experiments, a stock solution in DMSO is common.
Q2: What are the storage recommendations for this compound?
A2: Solid this compound should be stored at -20°C and is stable for at least four years.[1] Stock solutions in an organic solvent like DMSO can be stored at -20°C for up to one month, or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3] Aqueous solutions of this compound are not recommended for storage longer than one day.
Q3: Is this compound soluble in aqueous buffers?
A3: this compound has poor solubility in aqueous buffers. To prepare a working solution in an aqueous medium like cell culture media or phosphate-buffered saline (PBS), first dissolve the this compound in DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer of your choice.
Q4: At what wavelength can this compound be detected?
A4: this compound can be detected by UV-Vis spectrophotometry. The optimal detection wavelength for this compound is 276 nm. For HPLC analysis, detection is often performed at 254 nm or 276 nm.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted, aqueous solutions of this compound. Ensure stock solutions are stored properly at -20°C or -80°C and used within the recommended timeframe. |
| Low Bioavailability | This compound is a lipophilic compound. When preparing working solutions in aqueous media, ensure proper mixing to prevent precipitation. The final DMSO concentration in cell culture media should be kept low (typically <0.5%) to avoid solvent toxicity. |
| Incorrect Dosing | Verify the concentration of your stock solution. If possible, confirm the purity and identity of your this compound standard using analytical techniques like HPLC. |
| Cell Line Sensitivity | The effective concentration of this compound can vary between different cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
Issue 2: Variability in Antioxidant Activity Assays
| Possible Cause | Troubleshooting Step |
| Solvent Effects | The choice of solvent can influence the results of antioxidant assays. Ensure that the solvent used to dissolve this compound is compatible with the assay and that appropriate solvent controls are included. |
| Reaction Kinetics | The antioxidant activity of this compound can be time-dependent. Standardize the incubation time for all samples and controls in your assay. |
| Interference from Media Components | Components in complex media can interfere with antioxidant assays. If possible, perform the assay in a simpler buffer system or ensure that the background from the media is subtracted from all readings. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in Ethanol | ~20 mg/mL | |
| Solubility in DMSO | ~25 mg/mL | |
| Solubility in DMF | ~25 mg/mL | |
| Solubility in 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | |
| Solid Form Stability | ≥ 4 years at -20°C | |
| Solution Stability (in DMSO) | 1 month at -20°C; 6 months at -80°C | |
| Aqueous Solution Stability | Not recommended for > 1 day |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Prepare a Stock Solution:
-
Weigh out the desired amount of solid this compound.
-
Dissolve it in sterile DMSO to a final concentration of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 6.028 mg of this compound (MW: 602.8 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into the cell culture medium to the desired final concentration. For example, to treat cells with 25 µM this compound, add 2.5 µL of a 10 mM stock solution to 1 mL of cell culture medium.
-
Mix the working solution well by gentle pipetting or inversion before adding it to the cells.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below a toxic level for your specific cell line (typically less than 0.5%). Include a vehicle control (medium with the same concentration of DMSO) in your experiment.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: this compound's Inhibition of the JAK/STAT3 Signaling Pathway.
Caption: Experimental Workflow for Using this compound in Cell Culture.
References
Technical Support Center: Consistent Garcinol Bioactivity Assessment
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Garcinol in their experiments. Our aim is to ensure consistent and reproducible bioactivity assessment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound bioactivity experiments.
Q1: My cell viability results with this compound are inconsistent across experiments. What could be the cause?
A1: Inconsistent cell viability can stem from several factors:
-
This compound Preparation and Storage: this compound is susceptible to degradation. Ensure it is dissolved in a suitable solvent like DMSO and stored in small aliquots at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell density at the time of treatment, passage number, and growth phase. Over-confluent or sparsely populated cultures can respond differently to treatment.
-
Treatment Duration and Concentration: this compound's effect is dose and time-dependent.[1][2] Ensure precise timing and accurate final concentrations in your culture medium. Use a positive control to ensure the assay is working correctly.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells, including controls, and should not exceed a level toxic to the cells (typically <0.1%).[2]
Q2: I am not observing the expected inhibition of NF-κB (or another specific target) after this compound treatment.
A2: This could be due to several reasons:
-
Cell Line Specificity: The molecular pathways affected by this compound can be cell-type specific.[3][4] Confirm that the chosen cell line is reported to have an active pathway that is modulated by this compound.
-
This compound Concentration and Treatment Time: The inhibitory effect on signaling pathways is dose-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target.
-
Protein Extraction and Western Blotting Technique: Ensure efficient protein extraction and use appropriate antibodies and blotting conditions. Refer to the detailed Western Blotting protocol below for guidance.
-
Upstream and Downstream Signaling: this compound may affect upstream regulators or downstream effectors of your target. Consider examining other components of the signaling cascade. For instance, this compound has been shown to inhibit STAT-3 signaling, which can cross-talk with the NF-κB pathway.
Q3: this compound solubility in my aqueous culture medium is poor, leading to precipitation.
A3: this compound has poor aqueous solubility. To address this:
-
Proper Dissolution: Ensure this compound is fully dissolved in a suitable organic solvent (e.g., DMSO) at a high concentration to create a stock solution before diluting it in the culture medium.
-
Final Solvent Concentration: While diluting the stock solution, ensure the final solvent concentration in the medium is low and non-toxic to the cells.
-
Vortexing/Mixing: Vortex the diluted this compound solution thoroughly before adding it to the cell culture wells to ensure a homogenous mixture.
Q4: I am seeing conflicting results regarding this compound's effect on apoptosis.
A4: The pro-apoptotic effects of this compound can vary based on experimental conditions.
-
Concentration-Dependent Effects: At lower concentrations, this compound may inhibit proliferation without inducing significant apoptosis, while higher concentrations are often required to trigger programmed cell death.
-
Cellular Context: The genetic and molecular background of the cancer cells can influence their susceptibility to this compound-induced apoptosis.
-
Assay Sensitivity: Different apoptosis assays measure distinct events (e.g., caspase activation, DNA fragmentation). Using multiple assays can provide a more comprehensive picture. For example, a Cell Death Detection ELISA can be used to detect cytoplasmic histone/DNA fragments.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 24 | 7.78 | |
| SH-SY5Y | Neuroblastoma | 48 | 6.80 | |
| SH-SY5Y | Neuroblastoma | 72 | 6.30 | |
| PC3 | Prostate Cancer | 72 | ~10 | |
| LNCaP | Prostate Cancer | 72 | >10 | |
| C4-2B | Prostate Cancer | 72 | >10 | |
| BxPC-3 | Pancreatic Cancer | 72 | ~10 | |
| NB4, HL60, U937, K562 | Leukemia | Not Specified | 0-20 | |
| HCT-116, HT-29 | Colon Cancer | Not Specified | 2-10 | |
| Caki | Renal Carcinoma | 24 | >2 (non-toxic) |
Table 2: Effective Concentrations of this compound for Specific Bioactivities
| Cell Line | Bioactivity | Concentration (µM) | Treatment Time (h) | Reference |
| MDA-MB-231, BT-549 | Reversal of EMT | 25 | 48 | |
| MDA-MB-231 | Inhibition of Wnt Signaling | 25 | 48 | |
| MDA-MB-231, DU145, BxPC-3 | Inhibition of STAT-3 | Dose-dependent | Not Specified | |
| THP-1, RAW264.7 | Anti-inflammatory | 10, 20, 30 | 24 |
Detailed Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from established methods for assessing the cytotoxic effects of compounds like this compound.
-
Materials:
-
96-well culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 25 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in fresh culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Replace the medium in the wells with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 25 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Protein Expression Analysis by Western Blotting
This protocol provides a general framework for analyzing changes in protein expression induced by this compound.
-
Materials:
-
Cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
Chemiluminescence detection system
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and for the specified duration.
-
Lyse the cells using RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Visualizations: Signaling Pathways and Workflows
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for assessing this compound bioactivity.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Garcinol and Curcumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garcinol, a polyisoprenylated benzophenone found in the fruit rind of Garcinia indica, and curcumin, the principal curcuminoid of turmeric (Curcuma longa), are two potent phytochemicals that have garnered significant attention for their diverse biological activities.[1] Both compounds share structural similarities, including phenolic hydroxyl groups and a β-diketone moiety, which contribute to their antioxidant properties.[1] This guide provides a comprehensive comparison of the biological activities of this compound and curcumin, supported by experimental data, to aid researchers in their exploration of these natural compounds for therapeutic applications.
Anticancer Activity
Both this compound and curcumin have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
Inhibition of Cancer Cell Viability
Numerous studies have evaluated the cytotoxic effects of this compound and curcumin against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Cell Line | Compound | IC50 (µM) | Reference |
| Human Leukemia (HL-60) | This compound | 9.42 | [2] |
| Curcumin | 19.5 | [2] | |
| Pancreatic Cancer (BxPC-3) | This compound | ~15 | [3] |
| Curcumin | ~10 | ||
| Pancreatic Cancer (Panc-1) | This compound | ~7 | |
| Curcumin | ~25 |
Key Findings:
-
In human leukemia HL-60 cells, this compound exhibited a more potent growth inhibitory effect with a lower IC50 value compared to curcumin.
-
In pancreatic cancer cell lines, the relative potency of this compound and curcumin appears to be cell-line dependent. This compound was more potent in Panc-1 cells, while curcumin was more effective in BxPC-3 cells.
Induction of Apoptosis
A primary mechanism of the anticancer activity of both compounds is the induction of programmed cell death, or apoptosis.
This compound has been shown to be a more potent inducer of apoptosis than curcumin in human leukemia HL-60 cells. This process is mediated by the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute apoptosis.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or curcumin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Antioxidant Activity
The antioxidant properties of this compound and curcumin are central to many of their biological effects. They can neutralize free radicals and reduce oxidative stress, which is implicated in various chronic diseases.
Free Radical Scavenging Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
| Assay | Compound | IC50 | Reference |
| DPPH Radical Scavenging | This compound | - | |
| Curcumin | 53 µM | ||
| Nanocurcumin | 0.68 µg/mL | ||
| Curcumin | 3.20 µg/mL | ||
| ABTS Radical Scavenging | Nanocurcumin | 15.59 µg/mL | |
| Curcumin | 18.54 µg/mL | ||
| Nitric Oxide Scavenging | Nanocurcumin | 19.61 µg/mL | |
| Curcumin | 24.94 µg/mL | ||
| Curcumin | 20.39 ± 4.10 µM |
Key Findings:
-
This compound exhibits nearly three times greater free radical scavenging activity against DPPH radicals than DL-α-tocopherol by weight.
-
One study reported an IC50 value of 53 µM for curcumin in the DPPH assay. Another study found that nanocurcumin had a significantly lower IC50 value (higher activity) than curcumin in DPPH, ABTS, and nitric oxide scavenging assays.
-
Curcumin has also been shown to be an effective scavenger of nitric oxide.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test compound (this compound or curcumin) to the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The decrease in absorbance is indicative of the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases. Both this compound and curcumin exhibit potent anti-inflammatory effects by modulating various inflammatory pathways.
Inhibition of Inflammatory Mediators
This compound and curcumin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
This compound: In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of TNF-α, IL-6, and IL-1β in a dose-dependent manner. It also downregulates the expression of iNOS and COX-2.
-
Curcumin: Curcumin is a well-documented inhibitor of inflammatory pathways. It can suppress the production of IL-6 and TNF-α in various cell types stimulated with LPS. Studies have shown that curcumin at a concentration of 20 µM can reduce IL-6 production by 83% in P. intermedia LPS-treated cells.
Experimental Protocol: Measurement of Nitric Oxide (Griess Assay)
This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like LPS in the presence or absence of this compound or curcumin.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Incubate the mixture at room temperature to allow for the development of a purple azo dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.
Experimental Protocol: Measurement of Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for detecting and quantifying proteins such as cytokines.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).
-
Sample Addition: Add cell culture supernatants or standards to the wells.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked avidin (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.
-
Stop Solution and Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
Neuroprotective Activity
Emerging evidence suggests that both this compound and curcumin possess neuroprotective properties, making them potential candidates for the prevention and treatment of neurodegenerative diseases.
-
This compound: this compound has been shown to have neuroprotective effects by inhibiting NO radical accumulation and reducing the expression of iNOS and COX-2 in LPS-induced astrocytes.
-
Curcumin: Curcumin has demonstrated a wide range of neuroprotective actions, including anti-inflammatory, antioxidant, and anti-protein-aggregate activities. It can cross the blood-brain barrier and has shown potential in models of Alzheimer's and Parkinson's diseases.
Due to the complexity of neurodegenerative diseases, quantitative in vitro comparisons are less common. However, studies have shown that curcumin can protect neurons from various insults at sub-micromolar concentrations.
Modulation of Signaling Pathways
The biological activities of this compound and curcumin are mediated through their interaction with multiple cellular signaling pathways.
Apoptosis Pathway
Both compounds can induce apoptosis through the intrinsic (mitochondrial) pathway.
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of this compound and Curcumin on Antiproliferative and Apoptotic Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Garcinol's Efficacy in the Inhibition of Histone Acetyltransferases: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Garcinol's efficacy as a Histone Acetyltransferase (HAT) inhibitor against other well-known inhibitors. The information is compiled to assist researchers and professionals in drug development in making informed decisions. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways affected by these inhibitors.
Comparative Efficacy of HAT Inhibitors
The inhibitory activity of this compound and other notable HAT inhibitors against the histone acetyltransferases p300 and PCAF is summarized below. The data, presented as IC50 and Ki values, are collated from various experimental findings.
| Inhibitor | Target HAT | IC50 / Ki | Source |
| This compound | p300 | ~7 µM | [1][2][3] |
| PCAF | ~5 µM | ||
| Anacardic Acid | p300 | ~8.5 µM | |
| PCAF | ~5 µM | ||
| Curcumin | p300 | ~25 µM | |
| PCAF | No significant inhibition | ||
| C646 | p300 | Ki = 400 nM (0.4 µM) | |
| PCAF | Less potent; >10-fold selectivity for p300 |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of HAT inhibitors.
In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter-Binding Method)
This assay quantifies the activity of HATs by measuring the incorporation of a radiolabeled acetyl group from [3H]-acetyl-CoA into a histone substrate.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing HAT buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF), histone substrate (e.g., core histones or a specific histone peptide), and the HAT enzyme (e.g., recombinant p300 or PCAF).
-
Inhibitor Addition : Add varying concentrations of the HAT inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a predetermined period (e.g., 10-15 minutes) at 30°C.
-
Initiation of Reaction : Start the reaction by adding [3H]-acetyl-CoA.
-
Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction : Spot the reaction mixture onto P81 phosphocellulose filter paper to terminate the reaction.
-
Washing : Wash the filter papers multiple times (e.g., 3-4 times) with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-acetyl-CoA.
-
Scintillation Counting : Place the washed and dried filter papers into scintillation vials with a scintillation cocktail.
-
Data Analysis : Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the HAT activity. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot Analysis)
This method assesses the ability of a HAT inhibitor to modulate histone acetylation levels within a cellular context.
-
Cell Culture and Treatment : Culture cells (e.g., HeLa, MCF-7) to a suitable confluency. Treat the cells with different concentrations of the HAT inhibitor or vehicle control for a specific duration. In some cases, cells are co-treated with a histone deacetylase (HDAC) inhibitor to increase basal acetylation levels.
-
Histone Extraction : Harvest the cells and isolate histones using an acid extraction method or a commercial kit.
-
Protein Quantification : Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3 or anti-acetyl-H4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to a loading control (e.g., total histone H3 or β-actin) to determine the relative change in histone acetylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for evaluating HAT inhibitors.
Conclusion
This compound demonstrates potent inhibitory activity against p300 and PCAF, with efficacy comparable to other natural product-derived HAT inhibitors like Anacardic Acid. While synthetic inhibitors such as C646 show higher potency and selectivity for p300, this compound's broader inhibitory profile and its ability to modulate multiple oncogenic signaling pathways, including NF-κB, STAT3, and Wnt/β-catenin, make it a compelling candidate for further investigation in cancer therapy and other diseases where HAT activity is dysregulated. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret studies involving this compound and other HAT inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS:78824-30-3 | Promotes expansion of human HSCs; PCAF/p300 HAT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Polyisoprenylated benzophenone, this compound, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Garcinol's In Vivo Targets: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Garcinol's in vivo performance against alternative compounds targeting similar pathways. The information is supported by experimental data from various animal models, with a focus on cancer and inflammation.
This compound, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has garnered significant interest for its therapeutic potential, particularly in oncology and inflammatory diseases.[1][2] Its mechanism of action is primarily attributed to its role as a histone acetyltransferase (HAT) inhibitor and its ability to modulate key signaling pathways, including NF-κB and STAT3.[2] This guide synthesizes available in vivo data to validate these targets and compares this compound's efficacy with other known inhibitors of these pathways.
Comparative Analysis of In Vivo Efficacy
Direct head-to-head in vivo comparative studies of this compound against other specific inhibitors are limited in publicly available literature. Therefore, this section presents a comparative analysis based on data from separate studies in relevant animal models. This indirect comparison provides valuable insights into the relative potency and therapeutic potential of these compounds.
This compound vs. Other HAT Inhibitors (e.g., Anacardic Acid, Curcumin)
Histone acetyltransferase (HAT) inhibitors are a class of epigenetic modulators that have shown promise in cancer therapy. This compound is known to inhibit p300 and PCAF HATs.[2]
| Compound | Animal Model | Cancer Type | Dosage & Administration | Key In Vivo Findings | Citation(s) |
| This compound | SCID mice | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | 5 mg/day, oral gavage | Significant tumor growth inhibition; downregulation of NF-κB, vimentin, and nuclear β-catenin. | [3] |
| This compound | Athymic nu/nu mice | Head and Neck Squamous Cell Carcinoma (HNSCC xenograft) | 0.5 mg/kg, i.p. | Suppressed tumor growth; enhanced the anti-tumor effect of cisplatin. | |
| This compound | Male F344 rats | Colon Carcinogenesis (AOM-induced) | 0.01% and 0.05% in diet | Dose-dependent reduction in the formation of aberrant crypt foci. | |
| Anacardic Acid | EAT mouse model | Ehrlich Ascites Carcinoma | Not Specified | Abatement of tumor angiogenesis. | |
| Curcumin | Nude mice | Pancreatic Cancer (MIA PaCa-2 orthotopic model) | 0.6% in diet | Smaller tumor size compared to controls; downregulation of NF-κB and NF-κB-regulated gene products. | |
| Curcumin | ICR SCID mice | Colon Cancer (HCT-116 xenograft) | 500 mg/kg/day, intragastric | Tumor growth suppression; in vivo proteasome inhibition, growth arrest, and apoptosis induction. |
This compound vs. Other NF-κB Inhibitors
The transcription factor NF-κB is a critical regulator of inflammation and cancer progression. This compound has been shown to inhibit NF-κB activation.
| Compound | Animal Model | Disease/Cancer Model | Dosage & Administration | Key In Vivo Findings | Citation(s) |
| This compound | SCID mice | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | 5 mg/day, oral gavage | Downregulation of NF-κB and its regulated genes. | |
| This compound | Athymic nu/nu mice | Head and Neck Squamous Cell Carcinoma (HNSCC xenograft) | 0.5 mg/kg, i.p. | Abrogation of NF-κB activation. | |
| Curcumin | Nude mice | Pancreatic Cancer (MIA PaCa-2 orthotopic model) | 0.6% in diet | Downregulation of the NF-κB pathway. |
This compound vs. Other STAT3 Inhibitors (e.g., Stattic, Atiprimod)
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis.
| Compound | Animal Model | Cancer Type | Dosage & Administration | Key In Vivo Findings | Citation(s) |
| This compound | Nude mice | Hepatocellular Carcinoma (HCC xenograft) | Not Specified | Inhibition of tumor growth and STAT3 activation in tumor tissues. | |
| Stattic | Xenograft mouse model | T-cell acute lymphoblastic leukemia | 7.5, 15, and 30 mg/kg | Markedly inhibited tumor growth, with the greatest effect at the highest dose. | |
| Stattic | Patient-derived xenograft (PDTX) models | Prostate Cancer | Not Specified | Suppressed tumor growth, increased survival, and reduced the percentage of ALDHhigh cancer stem cells. | |
| Atiprimod | SCID mice | Mantle Cell Lymphoma (SP53 or Grant 519 xenograft) | 25 mg/kg/day, i.p. | Significantly inhibited tumor growth and prolonged survival. |
Experimental Protocols for Key In Vivo Studies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key in vivo studies of this compound.
MDA-MB-231 Breast Cancer Xenograft Model
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Tumor Induction: 5 x 10^6 MDA-MB-231 cells in serum-free medium were injected subcutaneously into the flank areas of the mice.
-
Treatment Protocol: Once palpable tumors developed, mice were randomized into a control group and a treatment group (n=6 per group). The treatment group received 5 mg of this compound per day via oral gavage, six days a week for four weeks. The control group received the vehicle (sesame seed oil) only.
-
Endpoint Analysis: At the end of the treatment period, tumors were excised for protein and RNA analysis, including Western blotting for NF-κB, vimentin, and nuclear β-catenin.
Azoxymethane (AOM)-Induced Colon Carcinogenesis Model in Rats
-
Animal Model: Male F344 rats.
-
Carcinogen: Azoxymethane (AOM).
-
Treatment Protocol: Rats were fed diets containing 0.01% or 0.05% this compound.
-
Endpoint Analysis: The formation of aberrant crypt foci (ACF), which are precursors to colon cancer, was quantified.
Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model
-
Animal Model: Athymic nu/nu mice.
-
Cell Line: Human HNSCC cells.
-
Treatment Protocol: this compound was administered intraperitoneally (i.p.) at a dose of 0.5 mg/kg body weight, five times a week. Some studies also investigated the combination of this compound with cisplatin.
-
Endpoint Analysis: Tumor growth was monitored. Proliferation markers (Ki-67) and microvessel density (CD31) in tumor tissues were also assessed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the validation of this compound's targets.
Caption: this compound's inhibition of Histone Acetyltransferases (HATs).
Caption: this compound's modulation of NF-κB and STAT3 signaling pathways.
Caption: General experimental workflow for in vivo target validation.
References
- 1. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Garcinol and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Garcinol, a naturally occurring polyisoprenylated benzophenone, and its synthetic analogs. This document outlines their biological activities, supported by experimental data, and details the underlying mechanisms of action and relevant experimental protocols.
This compound, isolated from the rind of Garcinia indica fruit, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] These therapeutic effects have spurred the development of numerous synthetic analogs aimed at enhancing its efficacy, selectivity, and pharmacokinetic profile. This guide offers a side-by-side comparison of this compound and its key analogs, focusing on their performance in preclinical studies.
Comparative Biological Activity: A Tabular Overview
To facilitate a clear comparison of the biological potency of this compound and its synthetic analogs, the following tables summarize their cytotoxic, anti-inflammatory, and antioxidant activities. The data presented are IC50 values (the concentration of a substance required to inhibit a specific biological or biochemical function by 50%) and other quantitative measures from various in vitro studies.
Table 1: Comparative Cytotoxicity against Cancer Cell Lines
The anticancer potential of this compound and its analogs has been extensively evaluated against a panel of human cancer cell lines. The data below highlights the superior cytotoxic effects of some synthetic analogs compared to the parent compound.
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | BxPC-3 | Pancreatic | 15.33 ± 0.11 | [1] |
| A549 | Lung | > 20 | [1] | |
| HCT-116 | Colon | 9.42 | ||
| HT-29 | Colon | 19.5 | ||
| MCF-7 | Breast | ~10-20 | ||
| PC-3 | Prostate | ~10-20 | ||
| Cambogin | BxPC-3 | Pancreatic | 3.00 ± 0.01 | |
| A549 | Lung | 1.71 ± 0.08 | ||
| Isothis compound | Various | Various | Generally comparable to or slightly less potent than this compound | |
| 8-allyl this compound | CAL27 | Oral Squamous Carcinoma | Less potent than this compound | |
| Fluorinated Analogs | BxPC-3 | Pancreatic | Enhanced activity | |
| BT-20 | Breast | Enhanced activity |
Table 2: Comparative Anti-inflammatory Activity
This compound and its analogs exert their anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. This table provides a comparison of their potency in inhibiting enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
| Compound/Analog | Assay | Target/Mediator | IC50 (µM) | Reference |
| This compound | Cell-free assay | 5-Lipoxygenase (5-LOX) | 0.1 | |
| Cell-free assay | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | 0.3 | ||
| LPS-stimulated macrophages | Nitric Oxide (NO) production | - | ||
| LPS-stimulated macrophages | COX-2 expression | - | ||
| LPS-stimulated macrophages | iNOS expression | - | ||
| Isothis compound | LPS-stimulated macrophages | Nitric Oxide (NO) production | Potent inhibition | |
| LPS-stimulated macrophages | iNOS mRNA expression | Potent inhibition | ||
| LPS-stimulated macrophages | COX-2 mRNA expression | Potent inhibition | ||
| Cambogin | LPS-stimulated macrophages | Pro-inflammatory cytokines | Potent inhibition |
Table 3: Comparative Antioxidant Capacity
The antioxidant properties of this compound and its analogs are crucial to their protective effects against oxidative stress-related diseases. The following table compares their radical scavenging activities using various antioxidant assays.
| Compound/Analog | Assay | Antioxidant Capacity | Reference |
| This compound | DPPH Radical Scavenging | ~3 times more effective than DL-α-tocopherol | |
| Superoxide Anion Scavenging | Comparable to DL-α-tocopherol | ||
| Hydroxyl Radical Scavenging | More effective than DL-α-tocopherol | ||
| ORAC | Moderate activity | ||
| Isothis compound | DPPH Radical Scavenging | Comparable to this compound | |
| Fluorinated Analogs | Various | Enhanced antioxidant potential |
Note: Direct comparative antioxidant data (e.g., ORAC, TEAC values) for a wide range of synthetic analogs is limited in the current literature.
Mechanisms of Action: Key Signaling Pathways
This compound and its analogs modulate several critical signaling pathways involved in cell proliferation, inflammation, and apoptosis. The inhibition of the STAT3 and NF-κB pathways are central to their biological activities.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit both constitutive and IL-6-induced STAT3 activation. This inhibition is achieved by preventing the phosphorylation and dimerization of STAT3, thereby blocking its translocation to the nucleus and subsequent transcription of target genes.
Caption: this compound's inhibition of the STAT3 signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, leading to chronic inflammation and resistance to apoptosis. This compound has been demonstrated to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.
Workflow:
Caption: Workflow for the NF-κB luciferase reporter assay.
Detailed Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or its analogs for a predetermined time.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α (10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold inhibition of NF-κB activity compared to the stimulated control.
Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Detailed Protocol:
-
Reagent Preparation: Prepare a working solution of fluorescein, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator, and Trolox as a standard.
-
Assay Procedure: In a 96-well black microplate, add the sample (this compound or analog), fluorescein, and AAPH.
-
Fluorescence Measurement: Measure the fluorescence decay of fluorescein kinetically over time at an emission wavelength of 520 nm and an excitation wavelength of 485 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the sample and compare it to the AUC of the Trolox standard. The results are expressed as Trolox equivalents (TE).
Synthesis of this compound Analogs: A Generalized Approach
The synthesis of this compound analogs often involves the modification of the parent this compound molecule or the total synthesis from simpler precursors. A common strategy for creating analogs is to modify the prenyl chains or the phenolic hydroxyl groups to improve biological activity and drug-like properties.
Caption: Generalized synthetic workflow for this compound analogs.
The total synthesis of this compound and its analogs, such as Cambogin, has been achieved through stereodivergent strategies, allowing for the creation of various stereoisomers for structure-activity relationship (SAR) studies. Modifications can include altering the length and saturation of the isoprenoid chains, introducing different functional groups to the aromatic rings, and changing the stereochemistry of the molecule. For instance, fluorinated analogs have shown enhanced antioxidant and anticancer activities.
Conclusion
This comparative guide highlights the potent biological activities of this compound and the enhanced therapeutic potential of its synthetic analogs. The data presented demonstrates that synthetic modifications to the this compound scaffold can lead to compounds with superior cytotoxicity against cancer cells. The primary mechanisms of action involve the modulation of key signaling pathways such as STAT3 and NF-κB. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic utility of these promising compounds. Future research should focus on comprehensive in vivo studies and the development of analogs with improved pharmacokinetic profiles to translate these preclinical findings into clinical applications.
References
Garcinol's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cell Lines
A comprehensive review of experimental data highlights Garcinol's potential as a multi-targeted agent for cancer therapy. The polyisoprenylated benzophenone, derived from the rind of Garcinia indica, has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic effects across a wide spectrum of cancer cell lines. This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
This compound's anti-cancer properties stem from its ability to modulate multiple cellular signaling pathways critical for tumor progression.[1] In vitro and in vivo studies have consistently shown its potential in managing various malignancies by inhibiting cell growth and inducing programmed cell death.[2][3] This has been observed in cancers of the breast, prostate, pancreas, colon, lung, and more.[4][5]
Comparative Efficacy of this compound in Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The tables below summarize the IC50 values and key molecular effects of this compound across different cancer cell lines.
| Cancer Type | Cell Line | IC50 Value (µM) | Key Molecular Effects |
| Breast Cancer | MDA-MB-231 | ~25 µM | Reversal of EMT, upregulation of miR-200s and let-7s, inhibition of NF-κB and Wnt signaling. |
| BT-549 | ~25 µM | Downregulation of mesenchymal markers (vimentin, ZEB1, ZEB2), upregulation of E-cadherin. | |
| MCF-7 | Not specified | Induction of apoptosis via the ROS/JNK/ATF-2/Bcl-2 axis. | |
| Prostate Cancer | LNCaP | Not specified | Downregulation of NF-κB signaling. |
| C4-2B | Not specified | Inhibition of cell growth and induction of apoptosis. | |
| PC-3 | Not specified | Downregulation of NF-κB signaling, activation of p-PI3K/AKT and p-mTOR pathways. | |
| Pancreatic Cancer | BxPC-3 | <40 µM | Induction of apoptosis, G0-G1 phase cell cycle arrest, downregulation of NF-κB, VEGF, IL-8, MMP-9. |
| Panc-1 | <40 µM | More pronounced anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic effects compared to BxPC-3. | |
| Lung Cancer | H1299 (p53-null) | Not specified | G1 phase cell cycle arrest, downregulation of Cyclin D1, D3, CDK2, and CDK4. |
| H460 (p53-wild type) | Not specified | Induction of apoptosis. | |
| A549 | Not specified | Increased apoptosis and upregulation of miRNAs that inhibit EMT. | |
| Colon Cancer | HCT-116 | 2-10 µM | Induction of apoptosis via caspase-3 activity. |
| HT-29 | ~20 µM | Modulation of Bcl-2/Bax ratio, cytochrome c release, and PARP cleavage. | |
| Cervical Cancer | HeLa | Not specified | Cell cycle arrest, changes in gene expression related to apoptosis and cell cycle. |
| SiHa | Not specified | Inhibition of cell cycle and induction of apoptosis through T-cadherin/P13K/AKT signaling. | |
| Leukemia | NB4, HL60, U937, K562 | 0-20 µM | Growth inhibition, induction of apoptosis, increased caspase-3 activity, and decreased mitochondrial transmembrane potential. |
| Rhabdomyosarcoma | RH30 | ~15 µM | Reduction in cell proliferation, viability, and clonogenicity. |
| RD | Not specified | Decrease in S phase and increase in G2/M phase of the cell cycle. | |
| Neuroblastoma | SH-SY5Y | 6.30 - 7.78 µM (at 24-72h) | Dose and time-dependent inhibition of cell proliferation. |
| Endometrial Cancer | ISH | Not specified | G1 phase cell cycle arrest. |
| HEC-1B | Not specified | G2/M phase cell cycle arrest. |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell survival, proliferation, and metastasis. As a known inhibitor of histone acetyltransferases (HATs), particularly p300/CBP and PCAF, this compound influences the expression of a wide range of genes.
A generalized workflow for investigating this compound's anti-cancer effects is depicted below.
Figure 1. A typical experimental workflow for evaluating the anti-cancer effects of this compound in vitro.
The major signaling pathways affected by this compound are:
-
NF-κB Signaling: this compound has been shown to inhibit the constitutive activation of NF-κB in various cancer cells, including breast, prostate, and pancreatic cancer. This leads to the downregulation of NF-κB-regulated genes involved in cell survival and proliferation, such as Bcl-2, cyclin D1, and survivin.
-
STAT3 Signaling: The STAT3 pathway, which is often constitutively active in many cancers, is another key target of this compound. This compound inhibits both total and phosphorylated STAT3, leading to reduced cell invasion and aggressiveness.
-
PI3K/AKT Signaling: this compound can downregulate the PI3K/AKT pathway, which is crucial for tumor survival and metastatic progression. In some prostate cancer cells, however, it has been observed to activate this pathway, priming the cells for apoptosis.
-
Wnt/β-catenin Signaling: In aggressive breast cancer models, this compound has been found to inhibit the Wnt/β-catenin signaling pathway, contributing to the reversal of the epithelial-to-mesenchymal transition (EMT).
The following diagram illustrates the interconnectedness of these signaling pathways and how this compound's intervention leads to anti-cancer outcomes.
Figure 2. Key signaling pathways modulated by this compound leading to anti-cancer effects.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of this compound's anti-cancer effects.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0-40 µM) for different time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound as described for the proliferation assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described above.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Western Blotting
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., NF-κB p65, STAT3, Bcl-2, Bax, Cyclin D1, caspases) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells [mdpi.com]
- 4. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of Garcinol in combination with other natural compounds
Garcinol, a polyisoprenylated benzophenone derived from the rind of Garcinia indica, has garnered significant attention for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Emerging research has increasingly focused on the synergistic potential of this compound when combined with other natural compounds and conventional chemotherapeutic agents, revealing enhanced efficacy and the possibility of dose reduction to minimize toxicity.[2][4] This guide provides a comparative analysis of the synergistic effects of this compound in combination with other compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.
Synergistic Combinations with this compound: A Data-Driven Comparison
The synergistic potential of this compound has been most notably demonstrated in combination with curcumin, a polyphenol from turmeric, and certain chemotherapeutic drugs like cisplatin and gemcitabine. These combinations have shown promise in various cancer cell lines, particularly pancreatic and ovarian cancers.
This compound and Curcumin: A Potent Duo Against Pancreatic Cancer
The combination of this compound and curcumin has been shown to exhibit significant synergistic effects in inhibiting the growth of pancreatic cancer cells. This synergy is characterized by a substantial reduction in the required doses of each compound to achieve a therapeutic effect, as evidenced by Combination Index (CI) values consistently below 1. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
Table 1: Synergistic Effects of this compound and Curcumin on Pancreatic Cancer Cell Viability
| Cell Line | Compound | IC50 (µM) - 48h | Combination Ratio (this compound:Curcumin) | Combination Index (CI) at ED50 | Potency (Dm) of Combination (fold increase vs. individual agents) |
| Panc-1 | This compound | ~7 | 1:2.5 | 0.659 | 2 to 10-fold |
| Curcumin | ~25 | 1:5 | 0.422 | ||
| 1:10 | 0.201 | ||||
| BxPC-3 | This compound | ~15 | Not explicitly stated | Synergistic/Additive | Not explicitly stated |
| Curcumin | ~10 |
The enhanced efficacy of the this compound-curcumin combination is attributed to the induction of apoptosis, mediated through the upregulation of caspase-3 and -9 activity.
This compound and Chemotherapeutic Agents: Enhancing Treatment Efficacy
This compound has also been found to synergistically enhance the anticancer effects of conventional chemotherapeutic drugs, offering a potential strategy to overcome drug resistance and reduce side effects.
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Cell Line | IC50 (µM) - 48h (this compound) | IC50 (µM) - 48h (Chemotherapeutic) | Key Synergistic Outcomes |
| Ovarian Cancer | Cisplatin (DDP) | OVCAR-3 | 17.93 | 4.34 | Significant inhibition of cell proliferation, S phase cell cycle arrest, and promotion of apoptosis. |
| Pancreatic Cancer | Gemcitabine | BxPC-3, Panc-1 | Not specified | Not specified | Significant reduction in cell growth and increase in apoptosis compared to individual treatments. |
The synergy between this compound and gemcitabine is associated with the downregulation of NF-κB, VEGF, IL-8, and MMP-9, and the activation of PARP cleavage. In combination with cisplatin, this compound's effects are likely mediated through the regulation of the PI3K/AKT and NF-κB pathways.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment Application:
-
Prepare serial dilutions of this compound, the combination compound, and their mixture in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include appropriate vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment:
-
Seed and treat cells with this compound, the combination compound, or their mixture for the desired time period (e.g., 72 hours). Include a vehicle control.
-
-
Reagent Addition:
-
After treatment, add 100 µL of a luminogenic caspase-3/7 reagent to each well of a 96-well plate.
-
-
Incubation:
-
Shake the plate for 2 minutes and then incubate at room temperature for 1-3 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a microplate reader. The fluorescence intensity is proportional to the amount of active caspase-3/7.
-
Signaling Pathways and Experimental Workflow
The synergistic effects of this compound in combination with other compounds are often attributed to the modulation of multiple signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.
Key Signaling Pathways Modulated by this compound Combinations
The NF-κB, STAT3, and PI3K/AKT signaling pathways are frequently implicated in the synergistic anticancer effects of this compound.
Caption: this compound and its synergistic partners inhibit the NF-κB signaling pathway.
Caption: The this compound and Cisplatin combination inhibits the PI3K/AKT pathway.
General Experimental Workflow for Synergistic Combination Studies
A typical workflow for investigating the synergistic effects of this compound with another compound involves a series of in vitro assays.
Caption: A typical experimental workflow for studying synergistic drug combinations.
Conclusion
The synergistic application of this compound with other natural compounds, such as curcumin, and conventional chemotherapeutics, like cisplatin and gemcitabine, presents a promising avenue for enhancing anticancer therapy. The data strongly suggest that these combinations can lead to improved therapeutic outcomes at lower, less toxic concentrations. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further explore and validate the synergistic potential of this compound in various therapeutic contexts. Future research should focus on elucidating the precise molecular mechanisms underlying these synergistic interactions and progressing these promising combinations into preclinical and clinical trials.
References
- 1. Synergistic Effect of this compound and Curcumin on Antiproliferative and Apoptotic Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RECOVER identifies synergistic drug combinations in vitro through sequential model optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
A Head-to-Head Comparison of Garcinol and Anacardic Acid as Histone Acetyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the HAT inhibitory properties of Garcinol and Anacardic acid, supported by experimental data and detailed protocols.
This compound, a polyisoprenylated benzophenone from Garcinia indica, and Anacardic acid, a phenolic lipid from the cashew nut shell, have emerged as promising natural product inhibitors of histone acetyltransferases (HATs). These enzymes play a crucial role in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. This guide provides a detailed comparison of this compound and Anacardic acid as HAT inhibitors (HATi), focusing on their inhibitory potency, target specificity, and cellular effects.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Anacardic acid against the key histone acetyltransferases, p300 and PCAF.
| Inhibitor | Target HAT | IC50 Value (µM) | Source |
| This compound | p300 | ~7 | [1][2] |
| PCAF | ~5 | [1][2] | |
| Anacardic Acid | p300 | ~8.5 | [3] |
| PCAF | ~5 |
Mechanism of Action and Target Specificity
This compound acts as a mixed-type inhibitor of both p300 and PCAF, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. It functions as a competitive inhibitor with respect to histones, meaning it competes with the histone substrate for binding to the active site of the HAT enzyme.
Anacardic Acid also inhibits both p300 and PCAF. Its inhibitory mechanism has been characterized as non-competitive, indicating that it binds to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's catalytic activity.
Cellular Effects
Both this compound and Anacardic acid elicit a range of anti-cancer effects in various cell lines. These effects are largely attributed to their ability to inhibit HAT activity, leading to alterations in gene expression that govern cell cycle progression, apoptosis, and other critical cellular processes.
This compound has been shown to:
-
Induce apoptosis (programmed cell death)
-
Cause cell cycle arrest, primarily at the G0/G1 phase
-
Inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival
-
Suppress the expression of pro-survival proteins such as Bcl-2 and survivin
Anacardic Acid has been demonstrated to:
-
Induce apoptosis
-
Inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival
-
Suppress the expression of NF-κB-regulated gene products involved in proliferation, survival, and invasion
-
Potentiate the apoptotic effects of other anti-cancer agents
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Activity Assay (Filter-Binding Method)
This protocol describes a common method for measuring the in vitro activity of HATs and the inhibitory potential of compounds like this compound and Anacardic acid. The assay relies on the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone substrate.
Materials:
-
Recombinant p300 or PCAF enzyme
-
HeLa core histones or a specific histone peptide (e.g., H3 or H4)
-
[³H]-acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Inhibitor (this compound or Anacardic acid) dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose filter paper
-
Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the HAT reaction mixture in a microcentrifuge tube. A typical 30 µL reaction includes:
-
HAT assay buffer
-
1 µg of core histones or peptide substrate
-
0.5 µL of [³H]-acetyl-CoA (specific activity ~5 Ci/mmol)
-
Desired concentration of the inhibitor (or solvent control)
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 100 ng of the recombinant HAT enzyme (p300 or PCAF).
-
Incubate the reaction at 30°C for 30 minutes.
-
Spot 25 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each with the wash buffer to remove unincorporated [³H]-acetyl-CoA.
-
Air dry the filter paper.
-
Place the filter paper in a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the HAT activity. The inhibitory effect of the compound is calculated by comparing the activity in the presence of the inhibitor to the solvent control.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the inhibitory effects of this compound and Anacardic acid on key cellular signaling pathways.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
Validating the Anti-inflammatory Mechanism of Garcinol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Garcinol, a polyisoprenylated benzophenone derived from Garcinia indica. Its performance is compared with two other well-researched natural polyphenols, Curcumin and Resveratrol, in the context of experimentally induced colitis in animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows to support further research and development.
Comparative Efficacy of Natural Anti-inflammatory Compounds
The following tables summarize the in vivo effects of this compound, Curcumin, and Resveratrol on key inflammatory markers and disease indicators in dextran sulfate sodium (DSS)-induced colitis models. It is important to note that the data are compiled from different studies and direct comparison should be approached with caution due to variations in experimental design.
Table 1: Effect of this compound on Colitis-Associated Colon Carcinogenesis in Mice
| Parameter | Control (AOM/DSS) | This compound (0.05% in diet) + AOM/DSS | Reference |
| Tumor Incidence (%) | 100 | 60 | [1][2] |
| Tumor Multiplicity (per mouse) | 6.8 ± 1.5 | 2.4 ± 0.8 | [1][2] |
| Average Tumor Size (mm) | 4.2 ± 0.9 | 2.1 ± 0.5 | [1] |
| Colon Length Shortening | Significant | Prevented | |
| iNOS Protein Expression | Markedly increased | Markedly decreased | |
| COX-2 Protein Expression | Markedly increased | Markedly decreased | |
| *Statistically significant difference compared to the AOM/DSS group. |
Table 2: Comparative Effects of Curcumin and Resveratrol on DSS-Induced Colitis in Mice
| Compound & Dosage | Key Findings | Reference |
| Curcumin (50 mg/kg) | Better survival rate, controlled body weight loss and disease severity compared to DSS-treated mice. | |
| Curcumin (100 mg/kg) | Significantly prevented DSS-induced colon shortening and reduced mRNA expression of IL-6 and IL-1β. | |
| Resveratrol | Significantly increased colon length compared to the DSS group. | |
| Curcumin & Resveratrol | Both significantly prevented increases in TNF-α and IL-6 expression levels. |
Experimental Protocols
A standardized experimental protocol for inducing colitis-associated cancer in mice using azoxymethane (AOM) and dextran sulfate sodium (DSS) is detailed below. This model is widely used to study inflammation-driven carcinogenesis and is relevant for testing the efficacy of anti-inflammatory compounds like this compound.
Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) Induced Colitis-Associated Cancer Model in Mice
-
Animals: Male ICR mice (or other appropriate strain), 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.
-
Induction of Colitis and Carcinogenesis:
-
Initiation: A single intraperitoneal (i.p.) injection of AOM (10 mg/kg body weight) is administered.
-
Promotion: One week after AOM injection, mice are given 2.5% (w/v) DSS in their drinking water for 7 days. This is followed by a 14-day recovery period with regular drinking water. This DSS/recovery cycle is typically repeated two more times.
-
-
Test Compound Administration (e.g., this compound):
-
The test compound can be administered through various routes, such as oral gavage or mixed in the diet. For example, this compound has been administered as a dietary supplement (e.g., 0.05% w/w) throughout the experimental period.
-
-
Monitoring and Endpoint Analysis:
-
Disease Activity Index (DAI): Mice are monitored for body weight loss, stool consistency, and rectal bleeding. A DAI score is calculated based on these parameters.
-
Macroscopic Assessment: At the end of the experiment, mice are euthanized, and the colons are excised. Colon length and the number and size of tumors are measured.
-
Histopathological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, crypt damage, and tumor morphology.
-
Biochemical Analysis: Colon tissue homogenates can be used to measure the levels of inflammatory mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β using techniques like Western blotting, ELISA, or qRT-PCR.
-
Visualizing the Mechanisms and Workflows
This compound's Anti-inflammatory Signaling Pathway
The primary anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: this compound inhibits inflammation by targeting IKK and NF-κB activation.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for validating the anti-inflammatory effects of a test compound in an animal model of colitis.
Caption: Workflow for in vivo validation of anti-inflammatory compounds.
References
A Comparative Analysis of Garcinol's Anticancer Potency Across Various Malignancies
Guide for Researchers and Drug Development Professionals
Garcinol, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica, has emerged as a promising natural compound in oncology research.[1] Traditionally used for its anti-inflammatory and antioxidant properties, a growing body of evidence from preclinical studies highlights its potential as a potent anticancer agent.[2][3] This guide provides a comparative overview of this compound's efficacy against different cancer types, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.
Comparative Potency of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes the IC50 values of this compound against a range of cancer cell lines, demonstrating its varied effectiveness. This compound generally exhibits potent activity, with IC50 values often in the low micromolar range.
| Cancer Type | Cell Line(s) | IC50 Value (µM) | Key Findings & Observations |
| Pancreatic Cancer | BxPC-3 | ~15 - 20 | This compound induces dose-dependent inhibition of cell proliferation and apoptosis.[2][4] |
| Panc-1 | ~7 | Shows more potent effect in Panc-1 (mutated K-ras) compared to BxPC-3 (wild-type K-ras). | |
| Colon Cancer | HT-29, HCT-116 | 3.2 - 21.4 | Potent growth-inhibitory effects observed; this compound was more effective against cancer cells than normal immortalized intestinal cells. |
| HT-29 | ~10 | Inhibits proliferation by suppressing the mPGES-1/PGE2/HIF-1α signaling pathway. | |
| Breast Cancer | MDA-MB-231, MCF-7, SKBR3 | 1.56–25 µg/mL | Induces apoptosis via p53-dependent pathways and downregulation of Bcl-XL. |
| Prostate Cancer | PC-3, LNCaP, C4-2B | Not specified | Inhibits cell growth irrespective of androgen receptor status through induction of apoptosis. In PC-3 xenograft mouse models, this compound reduced tumor size by over 80%. |
| Leukemia | HL-60 | 9.42 | Induces apoptosis through caspase-3 activation and PARP degradation. |
| HL-60 | 5 - 12 µg/mL | Isothis compound, a related compound, also showed potent cytotoxic activity. | |
| Lung Cancer (NSCLC) | H441, A549 | Not specified | Inhibits cancer stem cell-like phenotypes and viability in a dose-dependent manner. Sensitizes resistant cells to standard therapies like erlotinib and cisplatin. |
| Neuroblastoma | SH-SY5Y | 6.30 - 7.78 | Potency increases with longer exposure times (IC50 of 6.30 µM at 72 hrs). |
| Rhabdomyosarcoma | RH30, RD | ~15 | This compound is more effective at lower doses compared to anacardic acid and induces G2/M cell cycle arrest. |
Core Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anticancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, angiogenesis, and metastasis. Its pleiotropic effects are largely attributed to its activity as a potent inhibitor of histone acetyltransferases (HATs), which leads to the modulation of numerous downstream targets.
1. Inhibition of Pro-inflammatory and Survival Pathways (NF-κB and STAT3)
The NF-κB and STAT3 signaling pathways are constitutively active in many cancers, promoting cell survival, proliferation, and inflammation. This compound effectively inhibits both pathways. It has been shown to prevent the phosphorylation and nuclear translocation of key transcription factors like p65 (a subunit of NF-κB) and STAT3. This blockade downregulates the expression of their target genes, including cyclin D1, Bcl-2, Bcl-xL, survivin, and VEGF, thereby suppressing tumor growth and angiogenesis.
2. Induction of Apoptosis
This compound is a potent inducer of apoptosis (programmed cell death) in cancer cells. It modulates the intrinsic (mitochondrial) pathway by altering the balance of the Bcl-2 protein family, leading to decreased levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL and increased levels of pro-apoptotic proteins like Bax. This shift triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to DNA fragmentation and cell death.
Key Experimental Protocols
The findings presented in this guide are based on established in vitro methodologies used to assess the anticancer properties of therapeutic compounds.
1. Cell Viability and Proliferation (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is the standard method for determining the IC50 value of a compound.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting viability against the log of the this compound concentration.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
-
Methodology:
-
Treatment: Cells are treated with this compound for a defined period.
-
Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Analysis: The cell population is analyzed by flow cytometry. The results allow for the quantification of:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Cell Cycle Analysis
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye, such as Propidium Iodide (PI), is used to stain cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase.
-
Methodology:
-
Treatment: Cells are exposed to this compound.
-
Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the membrane.
-
Staining: Cells are treated with RNase to remove RNA and then stained with PI.
-
Analysis: The DNA content of thousands of individual cells is measured by flow cytometry, generating a histogram that reveals the percentage of cells in each phase of the cell cycle. This can identify cell cycle arrest at specific checkpoints.
-
Conclusion and Future Directions
This compound demonstrates significant, albeit variable, anticancer potency across a range of cancer types, including pancreatic, colon, breast, and prostate cancer. Its efficacy is rooted in its ability to modulate multiple oncogenic signaling pathways, primarily through the inhibition of HATs and the subsequent suppression of NF-κB and STAT3, leading to cell cycle arrest and apoptosis.
Despite these promising preclinical findings, several challenges remain. The clinical translation of this compound is currently limited by a lack of robust in vivo evidence and human trials. Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Establishing a clear safety profile, effective dosing strategies, and understanding its metabolic pathways are crucial.
-
Bioavailability Enhancement: Developing novel formulations, such as nanoparticles, to improve the bioavailability of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents to enhance efficacy and overcome drug resistance.
References
- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Synergistic Effect of this compound and Curcumin on Antiproliferative and Apoptotic Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Garcinol's Inhibitory Action on p300/CBP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Garcinol as an inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This compound, a polyisoprenylated benzophenone derived from the rind of the Garcinia indica fruit, has garnered significant interest for its potential as an epigenetic modulator. This document objectively compares this compound's performance with other known p300/CBP inhibitors, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is a natural product inhibitor of the histone acetyltransferases p300 and CBP, with reported IC50 values in the low micromolar range. It also demonstrates inhibitory activity against the related HAT, PCAF. Kinetic studies have shown that this compound acts as a competitive inhibitor with respect to the histone substrate. However, a critical aspect of its specificity profile is its potent and selective inhibition of the Class IV histone deacetylase, HDAC11. This dual activity complicates its use as a specific p300/CBP probe and highlights the importance of careful experimental design and interpretation. This guide provides a detailed comparison of this compound with other p300/CBP inhibitors and outlines the necessary experimental protocols to assess its activity and specificity.
Data Presentation: Quantitative Comparison of HAT Inhibitors
The following tables summarize the in vitro inhibitory potency of this compound and other commonly used p300/CBP inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, substrates, and enzyme preparations used.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Comparators against p300/CBP and PCAF
| Inhibitor | Target(s) | p300 IC50 (µM) | CBP IC50 (µM) | PCAF IC50 (µM) | Reference(s) |
| This compound | p300, PCAF | ~7 | Not consistently reported | ~5 | [1] |
| Anacardic Acid | p300, PCAF | ~8.5 | Not consistently reported | ~5 | [2] |
| C646 | p300, CBP | 0.4 (Ki) | Not specified | Selective vs. other HATs | [3] |
| A-485 | p300, CBP | 0.0098 | 0.0026 | >100 | [3] |
Table 2: Reported Off-Target Activity of this compound
| Target | Activity | IC50 (µM) | Reference(s) |
| HDAC11 | Inhibition | ~5 | [4] |
Experimental Protocols
Robust and reproducible experimental data are crucial for the accurate assessment of inhibitor specificity. Below are detailed methodologies for key experiments cited in the literature for characterizing HAT inhibitors like this compound.
In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding Assay)
This assay directly measures the enzymatic activity of HATs by quantifying the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA into a histone substrate.
Materials:
-
Recombinant human p300 or PCAF enzyme
-
HeLa core histones or specific histone peptide substrate
-
[³H]-acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
This compound and other inhibitors dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the HAT reaction mixture in the assay buffer containing the HAT enzyme and histone substrate.
-
Add varying concentrations of this compound or other inhibitors (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at 30°C.
-
Initiate the reaction by adding [³H]-acetyl-CoA and incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-acetyl-CoA.
-
Air-dry the filter papers and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of HAT activity inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blotting)
This assay assesses the ability of an inhibitor to modulate histone acetylation levels within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, MCF7)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone acetylation marks (e.g., anti-acetyl-H3, anti-acetyl-H4) and loading controls (e.g., anti-H3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a specific duration (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the signal using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and quantify the band intensities.
-
Normalize the intensity of the acetylated histone band to the total histone or loading control band to determine the relative change in histone acetylation.
Mandatory Visualization
Signaling Pathway of p300/CBP and Inhibition by this compound
References
Safety Operating Guide
Proper Disposal of Garcinol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Garcinol, a polyisoprenylated benzophenone derivative with diverse biological activities. Adherence to these procedures is critical for laboratory safety and environmental protection.
Chemical and Safety Data for this compound
To facilitate safe handling and disposal, key properties of this compound are summarized below. This information has been compiled from various safety data sheets (SDS).
| Property | Information |
| Chemical Name | (1R,5R,7R)-3-(3,4-Dihydroxybenzyol)-4-hydroxy-8,8-dimethyl-1,7-bis(3-methyl-2-buten-1-yl)-5-. [(2S)-5-methyl-2-(1-methylethenyl)-[1] |
| Synonyms | Camboginol, Guttiferone F[2] |
| Molecular Formula | C38H50O6[3] |
| Molecular Weight | 602.8 g/mol [3][4] |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as ethanol or DMSO |
| Storage Conditions | Store at -20°C. Keep container tightly sealed in a dry, well-ventilated place. |
| Known Hazards | May be harmful if swallowed, causing irritation of the throat. May cause skin and eye irritation. May cause an allergic skin reaction. |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Procedure for this compound
The following procedure is a synthesis of recommendations from multiple safety data sheets. It is crucial to consult your institution's specific waste disposal protocols and local regulations, as they may vary.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
If there is a risk of generating dust or aerosols, use a chemical fume hood and consider respiratory protection.
2. Waste Collection:
-
Solid Waste:
-
Collect excess or unwanted solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
The container should be robust, leak-proof, and kept closed when not in use.
-
-
Liquid Waste:
-
Collect solutions of this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Contaminated Labware:
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or DMSO) and collect the rinsate as liquid hazardous waste.
-
Dispose of contaminated disposable labware as solid hazardous waste.
-
3. Labeling and Storage of Waste:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
Store the waste container in a designated, secure area away from incompatible materials.
4. Disposal:
-
This compound waste must be disposed of as hazardous or toxic waste.
-
Do not dispose of this compound in the regular trash or pour it down the drain.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Contaminated packaging should also be disposed of as hazardous waste.
5. Spill Management:
-
In case of a spill, cover the area with a suitable absorbent material.
-
Sweep up the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Ensure the area is well-ventilated during cleanup.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste. Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Garcinol
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Garcinol. This guide provides essential safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build trust in your laboratory practices.
This compound, a polyisoprenylated benzophenone derived from the rind of the Garcinia indica fruit, is recognized for its anti-inflammatory, antioxidant, and anti-cancer properties. However, it is also classified as a hazardous substance, being fatal if swallowed, inhaled, or in contact with skin.[1] Strict adherence to safety protocols is therefore non-negotiable.
Hazard Identification and Personal Protective Equipment (PPE)
The primary route of exposure to this compound is through inhalation, ingestion, and skin contact. The Safety Data Sheet (SDS) from suppliers like Cayman Chemical highlights that this compound is acutely toxic.[1] Therefore, a comprehensive PPE strategy is the first line of defense.
Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Equipment Specification | Purpose | Standard |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent dermal absorption, which can be fatal.[1] | EN 374 |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | To protect eyes from dust particles and splashes of solutions. | EN 166 |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) for handling powder. For solutions that may generate vapors outside a fume hood, a respirator with organic vapor cartridges is recommended. | To prevent inhalation of the powder or aerosols, which can be fatal.[1] | NIOSH 42 CFR 84 |
| Body Protection | A chemical-resistant laboratory coat. A chemical-resistant apron over the lab coat is required when handling powders or concentrated solutions. | To protect skin from accidental contact and contamination of personal clothing. | EN 13034 |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risks.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C.[2]
-
The storage area should be clearly labeled with "Danger - Acutely Toxic" signs.
-
-
Preparation of Solutions:
-
All handling of this compound powder, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood.
-
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).
-
To prepare a stock solution, dissolve the crystalline solid in the solvent of choice. It is recommended to purge the solvent with an inert gas before use.
-
For aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer.
-
-
Experimental Use:
-
When adding this compound solutions to cell cultures or other experimental systems, wear all recommended PPE.
-
Avoid the generation of aerosols.
-
All work surfaces and equipment should be decontaminated after use.
-
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.
This compound's Mechanism of Action: Inhibition of Histone Acetyltransferases (HATs)
This compound is a known inhibitor of histone acetyltransferases (HATs), specifically p300 and PCAF. HATs play a crucial role in chromatin remodeling and gene transcription by acetylating histone proteins. By inhibiting these enzymes, this compound can alter gene expression, leading to its observed anti-cancer effects.
Signaling Pathway of this compound as a HAT Inhibitor
Caption: A diagram illustrating how this compound inhibits histone acetyltransferases, leading to downstream effects on gene transcription and cell fate.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, pipette tips, vials) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste - Acutely Toxic Chemical Waste (this compound)".
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Container Management:
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated, secure area, away from general lab traffic.
-
-
Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Logical Flow for this compound Waste Disposal
Caption: A workflow diagram for the proper segregation and disposal of this compound-contaminated waste.
By implementing these comprehensive safety and handling procedures, your laboratory can effectively mitigate the risks associated with this compound, ensuring the well-being of your personnel and the integrity of your research.
References
- 1. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cancer stem cell-like phenotype via suppression of the Wnt/β-catenin/STAT3 axis signalling pathway in human non-small cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
